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  • Product: Myristoyllysophosphatidylcholine
  • CAS: 13699-45-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC)

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 1-myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC), a crucial lysophospholipid in biomedical research and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 1-myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC), a crucial lysophospholipid in biomedical research and drug development. This document delves into its chemical properties, biological significance, and analytical methodologies, offering field-proven insights for researchers and scientists.

Executive Summary

1-Myristoyl-sn-glycero-3-phosphocholine, commonly known as 14:0 Lyso PC or LPC(14:0), is a lysophospholipid that plays a multifaceted role in cellular processes.[1][2] As a structural component of cell membranes and a bioactive signaling molecule, its significance spans from fundamental cell biology to the pathogenesis of various diseases.[3][4] This guide synthesizes current knowledge on 14:0 Lyso PC, providing a robust technical resource for its application in research and development.

Core Molecular and Chemical Identity

14:0 Lyso PC is a species of lysophosphatidylcholine characterized by a myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position of the glycerol backbone. The sn-2 position is hydroxylated, and a phosphocholine head group is attached at the sn-3 position.[5] This amphipathic structure is fundamental to its biological functions.

Chemical Structure

The chemical structure of 14:0 Lyso PC is depicted below.

Caption: Chemical structure of 1-myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC).

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 14:0 Lyso PC is presented in the table below. These parameters are critical for experimental design, including solvent selection and storage conditions.

PropertyValueSource(s)
Molecular Formula C22H46NO7P[1][2]
Molecular Weight 467.58 g/mol [1][2][6]
Exact Mass 467.301 g/mol [7][8]
CAS Number 20559-16-4[1]
Appearance White to off-white solid[1][9]
Purity >99% (may contain up to 10% of the 2-LPC isomer)[7][10]
Solubility Soluble in ethanol (50 mg/mL) and PBS (pH 7.2, 2 mg/mL)[1][2][11]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months[1]

Biological Roles and Signaling Pathways

Initially considered primarily as a metabolic intermediate in phospholipid metabolism, 14:0 Lyso PC is now recognized as a potent bioactive lipid mediator.[4]

Biosynthesis and Metabolism

14:0 Lyso PC is endogenously produced through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2).[5] This process is a part of the de-acylation/re-acylation cycle that regulates the molecular species of phospholipids in cell membranes.[5] It can also be formed in plasma by the action of lecithin:cholesterol acyltransferase (LCAT).[11][12]

LPC_Metabolism PC Phosphatidylcholine (PC) (e.g., 1-myristoyl-2-acyl-sn-glycero-3-PC) LPC 14:0 Lyso PC PC->LPC + H2O FA Fatty Acid PC->FA (at sn-2) LPC->PC + Acyl-CoA GPC Glycerophosphocholine LPC->GPC + H2O LPC->FA (at sn-1) PLA2 Phospholipase A2 (PLA2) PLA2->PC LPCAT LPC Acyltransferase (LPCAT) LPCAT->LPC Lysophospholipase Lysophospholipase Lysophospholipase->LPC

Caption: Simplified metabolic pathway of 14:0 Lyso PC formation and degradation.

Signaling Functions and Disease Implications

14:0 Lyso PC exerts its biological effects through various mechanisms, including the activation of G protein-coupled receptors (GPCRs) and modulation of inflammatory pathways.[13]

  • Anti-inflammatory and Pro-inflammatory Roles: The role of lysophosphatidylcholines in inflammation is complex and context-dependent. 14:0 Lyso PC has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response and NLRP3 inflammasome activation.[14] It can attenuate oxidative stress and protect the alveolar epithelial barrier in acute lung injury.[4][15] Conversely, elevated levels of some Lyso PCs are associated with pro-inflammatory conditions.[16]

  • Cellular Signaling: 14:0 Lyso PC can activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[17][18] It has also been found to enhance nerve growth factor (NGF)-induced signaling.[18]

  • Biomarker Potential: Altered levels of 14:0 Lyso PC have been identified as a potential biomarker for several conditions, including drug-induced interstitial lung disease (DILD), where decreased plasma concentrations are observed in the acute phase.[19]

Applications in Research and Drug Development

The unique properties of 14:0 Lyso PC make it a valuable tool in various research and development applications.

  • Drug Delivery Systems: As a phospholipid, it is used in the formulation of liposomes and other drug delivery systems to enhance membrane fluidity and stability.[3]

  • Cell Membrane Studies: It serves as a model lipid for in vitro studies of cell membrane dynamics and lipid-protein interactions.[3]

  • Analytical Standards: 14:0 Lyso PC is widely used as an internal or external standard in lipidomics studies for the optimization and validation of liquid chromatography-mass spectrometry (LC-MS) methods.[20]

  • Functional Studies: It is utilized to investigate cellular signaling pathways and to probe the biological effects of lysophospholipids.[18]

Analytical Methodologies: A Practical Guide

Accurate quantification of 14:0 Lyso PC from biological matrices is crucial for understanding its physiological and pathological roles. LC-MS is the gold standard for this purpose.

Sample Preparation and Lipid Extraction

The choice of extraction method is critical for the recovery of more hydrophilic lipids like lysophospholipids.

Protocol: Methanol-Based Extraction for Lysophospholipids

This protocol is a simplified and efficient method for extracting lysophospholipids from plasma or serum.[21]

  • Prepare Internal Standard Stock: Prepare a stock solution of a suitable internal standard (e.g., 12:0 Lyso PC) in methanol.

  • Sample Aliquoting: Aliquot 2 µL of plasma or serum into a microcentrifuge tube.

  • Extraction: Add 1 mL of methanol containing the internal standard (e.g., 100 pmol of 12:0 Lyso PC) to the sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.

LC-MS/MS Analysis

A targeted approach using ultra-high-performance liquid chromatography coupled to a triple-quadrupole mass spectrometer (UHPLC-MS/MS) provides high sensitivity and specificity.[22]

Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.

  • Mobile Phases: A gradient of water and methanol/acetonitrile, often with additives like formic acid and ammonium acetate, is used for separation.[22]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of lysophosphatidylcholines.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. The precursor ion for 14:0 Lyso PC is [M+H]+ at m/z 468.3. The characteristic product ion is the phosphocholine head group at m/z 184.1.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Methanol-based) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification (Internal Standard Calibration) MS->Quant

Caption: A typical workflow for the quantification of 14:0 Lyso PC from biological samples.

Conclusion

1-Myristoyl-sn-glycero-3-phosphocholine is a fundamentally important lysophospholipid with diverse roles in cellular structure, metabolism, and signaling. Its involvement in various physiological and pathological processes underscores its significance as a research tool and a potential biomarker. A thorough understanding of its chemical properties and the application of robust analytical methodologies are paramount for advancing research in this field. This guide provides a foundational resource for scientists and researchers to effectively utilize 14:0 Lyso PC in their work.

References

  • ResearchGate. LPC 14:0 inhibits LPS-induced inflammatory response and NLRP3.... [Link]

  • Yeast Metabolome Database. PC(14:0/0:0) (YMDB01175). [Link]

  • PubChem. 1-Myristoyl-sn-glycero-3-phosphocholine | C22H46NO7P | CID 460604. [Link]

  • PMC. Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway. [Link]

  • FooDB. Showing Compound LysoPC(14:0) (FDB027530). [Link]

  • LIPID MAPS. LMGP01050012. [Link]

  • PMC. Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. [Link]

  • Avanti Polar Lipids. 14:0 Lyso PC. [Link]

  • Pharmaffiliates. 1-Myristoyl-sn-glycero-3-Phosphocholine. [Link]

  • PMC. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. [Link]

  • DR-NTU. Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. [Link]

  • PMC. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. [Link]

  • ResearchGate. (PDF) Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway. [Link]

  • ResearchGate. MS/MS spectra of LPC 14:0 sn-1 in (a) positive and, (b) negative ion modes.. [Link]

  • American Journal of Physiology. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCγ-1 and tyrosine kinase-Ras pathways. [Link]

Sources

Exploratory

Biological Function of 14:0 Lyso PC in Inflammation Pathways

Executive Summary: The Paradigm Shift Historically, lysophosphatidylcholines (LPCs) were categorized broadly as pro-inflammatory "danger signals" generated during membrane hydrolysis. However, recent lipidomic profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift

Historically, lysophosphatidylcholines (LPCs) were categorized broadly as pro-inflammatory "danger signals" generated during membrane hydrolysis. However, recent lipidomic profiling has revealed a distinct biological identity for 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine) . Unlike its longer-chain counterparts (e.g., 16:0 or 18:0 LPC), which often drive chronic inflammation in atherosclerosis, 14:0 Lyso PC exhibits potent anti-inflammatory and tissue-protective properties , particularly in acute lung injury (ALI) and sepsis.

This guide dissects the specific mechanistic role of 14:0 Lyso PC as a negative regulator of the NLRP3 inflammasome and a critical prognostic biomarker whose plasma depletion correlates with disease severity.

Biochemistry & Metabolism

Structural Determinants

14:0 Lyso PC consists of a glycerol backbone, a phosphocholine headgroup, and a saturated 14-carbon myristic acid chain at the sn-1 position.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 467.58 g/mol

  • Critical Micelle Concentration (CMC): Higher than 16:0/18:0 LPCs due to the shorter hydrophobic chain, granting it distinct solubility and kinetic properties in aqueous bio-fluids.

Metabolic Flux
  • Generation: Produced via Phospholipase A2 (PLA2) hydrolysis of 14:0-containing phosphatidylcholines (PC) or via LCAT (Lecithin-Cholesterol Acyltransferase) activity in plasma.

  • Clearance: Rapidly reacylated to PC by LPCAT enzymes (Lands Cycle) or hydrolyzed to water-soluble glycerophosphocholine by lysophospholipases.

  • Clinical Relevance: In hyper-inflammatory states (sepsis, DILD), the consumption of 14:0 Lyso PC exceeds its production, leading to a sharp decline in plasma levels. This "consumption coagulopathy" of lipids makes it a sensitive inverse biomarker.

Core Mechanisms of Action

The Anti-Inflammatory Axis (NLRP3 Inhibition)

The defining biological function of 14:0 Lyso PC is the suppression of the LPS-ROS-TXNIP-NLRP3 signaling axis.

  • Step 1: ROS Scavenging & Nrf2 Activation 14:0 Lyso PC activates the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2 / Heme oxygenase-1) pathway. Nrf2 translocates to the nucleus, upregulating antioxidant enzymes (HO-1, SOD). This reduces the intracellular Reactive Oxygen Species (ROS) load generated by TLR4 stimulation.

  • Step 2: TXNIP Dissociation Blockade Normally, ROS causes Thioredoxin-interacting protein (TXNIP) to dissociate from Thioredoxin (TRX) and bind to NLRP3, triggering inflammasome assembly. By lowering ROS, 14:0 Lyso PC prevents this dissociation.

  • Step 3: Inflammasome Suppression Consequently, NLRP3 oligomerization is inhibited, preventing the cleavage of Pro-Caspase-1 to active Caspase-1.

  • Outcome: Reduced secretion of mature IL-1β and IL-18, and preservation of endothelial tight junctions (ZO-1, Occludin).

Pathway Visualization

The following diagram illustrates the protective mechanism of 14:0 Lyso PC in a macrophage/endothelial cell model.

LPC_14_0_Pathway cluster_Protection 14:0 Lyso PC Protective Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS (Oxidative Stress) TLR4->ROS Induces TXNIP TXNIP-TRX Dissociation ROS->TXNIP Triggers LPC 14:0 Lyso PC Nrf2 Nrf2 / HO-1 (Antioxidant Defense) LPC->Nrf2 Activates NLRP3 NLRP3 Inflammasome Assembly LPC->NLRP3 Blocks Assembly (via ROS reduction) Barrier Endothelial Barrier Integrity (ZO-1) LPC->Barrier Preserves Nrf2->ROS Scavenges/Inhibits TXNIP->NLRP3 Activates Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β / IL-18 Secretion Caspase->Cytokines Caspase->Barrier Degrades

Caption: 14:0 Lyso PC mitigates inflammation by activating Nrf2, reducing ROS, and blocking NLRP3 assembly.

Experimental Protocols (Self-Validating Systems)

To study 14:0 Lyso PC, researchers must control for solubility and albumin binding, which drastically alter bioactivity.

Protocol A: Preparation of Bioactive 14:0 Lyso PC Stocks

Rationale: LPCs are amphiphilic. Direct dissolution in media causes micelle formation that can lyse cells (cytotoxicity) rather than signal. BSA conjugation mimics physiological transport.

  • Source Material: Obtain synthetic 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (>99% purity).

  • Solvent Dissolution: Dissolve 5 mg LPC 14:0 in 1 mL of ethanol or chloroform:methanol (2:1) to create a master stock. Evaporate solvent under nitrogen gas to form a thin film.

  • Reconstitution: Rehydrate the film in PBS containing 0.5% fatty-acid-free BSA . Vortex vigorously for 2 minutes at room temperature.

  • Validation: Measure absorbance at 280nm (for BSA) and use a colorimetric phospholipid assay (e.g., choline oxidase method) to verify final concentration (target: 10 mM).

  • Storage: Aliquot and store at -80°C. Do not freeze-thaw more than once.

Protocol B: In Vitro Macrophage Stimulation Assay

Target: RAW 264.7 or Bone Marrow-Derived Macrophages (BMDMs).

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Pre-treatment (The Variable): Treat cells with 14:0 Lyso PC (10–50 µM) for 1 hour.

    • Control: Vehicle (0.5% BSA/PBS).

    • Toxicity Check: Ensure concentration is below lytic threshold (typically >100 µM for 14:0).

  • Stimulation: Add LPS (1 µg/mL) to induce priming. Incubate for 4–12 hours.

  • Inflammasome Trigger (Optional): For full NLRP3 activation, add ATP (5 mM) or Nigericin (10 µM) for the final 30 minutes.

  • Readout:

    • Supernatant: ELISA for IL-1β and TNF-α.

    • Lysate: Western Blot for Pro-Caspase-1 vs. Cleaved Caspase-1 (p20) and NLRP3.

Quantitative Data & Biomarker Utility

Unlike pro-inflammatory lipids that increase during disease, 14:0 Lyso PC is a negative risk marker . Lower levels predict worse outcomes.[1][2]

Table 1: 14:0 Lyso PC in Pathological States
Disease State14:0 Lyso PC Level (Plasma)Correlation with SeverityPhysiological Interpretation
Healthy Control Baseline (High)N/AHomeostatic immune surveillance.
Sepsis / Septic Shock Significantly Decreased Inverse (Lower = Higher Mortality)Rapid consumption due to systemic inflammation; metabolic shift.
Drug-Induced Lung Disease Decreased InverseDistinguishes DILD from other interstitial pneumonias.
Rheumatoid Arthritis Variable / ElevatedPositive (Synovial Fluid)Local accumulation in joints (contrast to systemic depletion).
Analytical Workflow: LC-MS/MS Quantitation

To validate 14:0 Lyso PC as a biomarker, precise quantitation is required.

  • Internal Standard: Use 17:0 Lyso PC or d35-18:0 Lyso PC (deuterated). Do not use 14:0 LPC as an internal standard if measuring endogenous levels.

  • Extraction: Bligh-Dyer method (Methanol/Chloroform) or simple protein precipitation (Methanol/Acetonitrile 9:1).

  • Chromatography: C18 Reverse Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol/Acetonitrile + 0.1% Formic Acid.

  • Mass Spec Transition (MRM):

    • Precursor: m/z 468.3

      
      
      
    • Product: m/z 184.0 (Phosphocholine headgroup)

References

  • LPC 14:0 inhibits LPS-induced inflammatory response and NLRP3 inflammasome activation in RAW 264.7 cells. Source:[3] Molecular Medicine Reports, 2023.[2] URL:[Link]

  • Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. Source: Scientific Reports, 2022.[4] URL:[Link]

  • Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway. Source:[2] Inflammation, 2024.[2][3] URL:[Link]

  • Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. Source: International Journal of Molecular Sciences, 2022. URL:[Link]

  • An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System. Source: International Journal of Molecular Sciences, 2020. URL:[Link]

Sources

Foundational

Technical Guide: Distinguishing 1-Myristoyl-2-Hydroxy-sn-Glycero-3-Phosphocholine from 2-Acyl Isomers

Executive Summary In lipidomics and drug development, the precise characterization of lysophosphatidylcholines (LPCs) is often compromised by the thermodynamic instability of 2-acyl isomers. While 1-myristoyl-2-hydroxy-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lipidomics and drug development, the precise characterization of lysophosphatidylcholines (LPCs) is often compromised by the thermodynamic instability of 2-acyl isomers. While 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 LPC) is the thermodynamically stable and biologically dominant form, the 2-acyl isomer (1-hydroxy-2-myristoyl-sn-glycero-3-phosphocholine) possesses distinct biological origins and signaling potentials.

This guide addresses the critical challenge of acyl migration —the spontaneous conversion of 2-acyl LPC to 1-acyl LPC. We provide a validated framework for preserving, separating, and quantifying these regioisomers, ensuring data integrity in metabolic profiling and receptor binding assays.

Structural & Thermodynamic Divergence

The Isomer Landscape

The two isomers differ solely by the position of the myristic acid (14:0) chain on the glycerol backbone.[1]

  • 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-acyl LPC):

    • Structure: Myristic acid at sn-1; Hydroxyl group at sn-2.

    • Status: The "Thermodynamic Sink." At equilibrium (aqueous, pH 7.4), this form constitutes >90% of the mixture.

  • 1-Hydroxy-2-myristoyl-sn-glycero-3-phosphocholine (2-acyl LPC):

    • Structure: Hydroxyl group at sn-1; Myristic acid at sn-2.

    • Status: Metastable. Generated largely by PLA1 activity or lipase pathways but rapidly isomerizes.

The Mechanism of Acyl Migration

The primary confounding factor in analyzing these isomers is non-enzymatic acyl migration.[2] The free hydroxyl group at the sn-1 position (in 2-acyl LPC) acts as a nucleophile, attacking the carbonyl carbon of the fatty acid ester at sn-2. This forms a five-membered cyclic intermediate, eventually resolving to the more stable sn-1 ester.

Key Kinetic Factors:

  • pH: Migration is base-catalyzed. At pH > 7.0, migration is rapid (

    
     min at 37°C).
    
  • Temperature: Migration rates drop significantly below 0°C.

  • Solvent: Protic solvents (methanol/water) facilitate proton transfer required for migration.

Visualization: Acyl Migration Pathway

The following diagram illustrates the thermodynamic flow from the unstable 2-acyl precursor to the stable 1-acyl product.

AcylMigration node2 2-Acyl LPC (Metastable sn-2) inter Cyclic Intermediate (5-membered ring) node2->inter Nucleophilic Attack (High pH/Temp) node1 1-Acyl LPC (Stable sn-1) inter->node1 Re-esterification node1->inter Minor Reverse (<10%)

Caption: Thermodynamic cascade of acyl migration. The 2-acyl isomer spontaneously converts to the 1-acyl form via a cyclic intermediate, driven by steric stability.

Biological Origins & Functional Implications

Distinguishing these isomers is not merely academic; it elucidates upstream enzymatic activity.

Feature1-Acyl LPC (1-Myristoyl)2-Acyl LPC (2-Myristoyl)
Primary Enzymatic Source Phospholipase A2 (PLA2): Cleaves fatty acid at sn-2 of PC, leaving sn-1 intact.Phospholipase A1 (PLA1) / Lipases: Cleaves fatty acid at sn-1, leaving sn-2 intact.
Receptor Specificity Generally pan-agonist for LPC receptors (e.g., G2A/GPR132).High affinity for specific GPCRs (e.g., GPR119, GPR55) often linked to metabolic regulation.
Plasma Abundance High (Major circulating form).Low (Due to rapid migration and clearance).
Metabolic Fate Re-acylated by LPCAT enzymes to reform PC.Rapidly hydrolyzed by Lysophospholipase or migrated to 1-acyl.

Causality Insight: If you detect significant levels of 2-acyl 14:0 LPC in a biological sample, it indicates active PLA1 pathways or specific lipase activity (e.g., Endothelial Lipase) immediately prior to extraction. Standard extraction methods will destroy this signature.

Analytical Differentiation: The Self-Validating System

Standard Reverse-Phase (C18) LC-MS often co-elutes these isomers because their hydrophobicity is nearly identical. To achieve separation and identification, we must exploit their stereochemical differences.

Chromatographic Separation (HILIC vs. C18)[3]
  • HILIC (Hydrophilic Interaction Liquid Chromatography): The gold standard for regioisomer separation. The interaction with the polar stationary phase is sensitive to the position of the free hydroxyl group.

    • Outcome: 1-acyl and 2-acyl isomers typically resolve with baseline separation.

  • Specialized C18: Can be used only if column temperature is kept low (<20°C) to prevent on-column migration.

Mass Spectrometry Fragmentation (MS/MS)

While precursor ions ([M+H]+ m/z 468.3) are identical, MS/MS fragmentation patterns in Negative Ion Mode (using Acetate or Formate adducts) provide diagnostic ratios.

  • Diagnostic Ratio: Compare intensity of [Fatty Acid Anion] vs. [Ketene Loss].

  • Logic: The steric hindrance at sn-2 vs sn-1 alters the fragmentation kinetics.

Visualization: Analytical Decision Tree

This workflow ensures the operator selects the correct method based on the stability requirements.

AnalyticalWorkflow start Sample: Plasma/Tissue (Contains LPC Isomers) extract Extraction Condition? (Critical Step) start->extract method_bad Neutral pH / Room Temp (Standard Folch/Bligh-Dyer) extract->method_bad Default method_good Acidic pH (4.0) / Ice Cold (Modified MeOH/Butanol) extract->method_good Recommended result_bad Acyl Migration Occurs Data = 100% 1-Acyl LPC method_bad->result_bad separation Chromatography Selection method_good->separation hilic HILIC Column (Polar Interaction) separation->hilic High Resolution c18 Standard C18 (Hydrophobic Interaction) separation->c18 Co-elution Risk detect MS/MS Detection (Negative Mode) hilic->detect

Caption: Analytical workflow emphasizing the critical extraction step to prevent artifactual isomerization.

Validated Experimental Protocol

Protocol: Low-Temperature Acidic Extraction for Regioisomer Preservation

Objective: Extract LPCs while inhibiting the nucleophilic attack of the hydroxyl group, effectively "freezing" the sn-1/sn-2 ratio.

Reagents:

  • Methanol (LC-MS Grade)

  • 0.1 M Hydrochloric Acid (HCl) or Acetic Acid

  • Internal Standard: 17:0 LPC (1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine)[2]

Step-by-Step Methodology:

  • Preparation: Pre-cool all solvents and centrifuge rotors to 4°C.

  • Quenching: Add 200 µL of sample (plasma/cell lysate) immediately into 800 µL of Ice-Cold Acidified Methanol (MeOH containing 0.5% Acetic Acid or 5mM HCl).

    • Why: Acidification lowers pH to ~4.0, protonating the leaving group and stabilizing the ester bond.

  • Homogenization: Vortex vigorously for 30 seconds. Keep on ice.

  • Phase Separation (Optional but recommended for lipids): Add 200 µL cold Chloroform. Vortex. Add 300 µL cold water.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C .

  • Collection: Collect the organic phase.[3]

  • Drying: Evaporate solvent under a nitrogen stream at room temperature or below (Do NOT heat).[3]

  • Reconstitution: Reconstitute in 100% Methanol or starting mobile phase (keep at 4°C). Inject immediately.

Quality Control Check: Spike a known pure standard of 2-myristoyl LPC (if available) or a surrogate 2-acyl isomer into a blank matrix. Process. If >10% converts to 1-acyl, the protocol failed (likely temperature excursion or insufficient acidification).

References

  • Okudaira, M., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS.[2][4][5] Journal of Lipid Research, 55(10), 2178–2186. Link

  • Subbaiah, P. V., et al. (2017).[6] Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. PLOS ONE, 12(11), e0187826.[7] Link

  • Zhu, C., et al. (2018). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples.[8] Journal of Lipid Research, 59(10), 1971–1978. Link

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743–1750. Link

  • Lipid Maps Structure Database. (2024). LPC(14:0) Structure and Isomerism. Lipid Maps. Link

Sources

Exploratory

Technical Guide: Critical Micelle Concentration (CMC) of 14:0 Lyso PC in Water

[1] Executive Summary This technical guide provides a comprehensive analysis of the Critical Micelle Concentration (CMC) of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) .[1] As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the Critical Micelle Concentration (CMC) of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) .[1] As a Senior Application Scientist, I have synthesized data from authoritative sources to establish a reference range for 14:0 Lyso PC micellization in aqueous environments.

14:0 Lyso PC is a lysophospholipid surfactant widely used in drug development for membrane permeation enhancement and membrane protein solubilization. Its CMC is a critical parameter; below this concentration, it exists as monomers capable of inserting into lipid bilayers, while above it, it forms micelles that can solubilize hydrophobic drugs or disrupt membranes.

Physicochemical Profile

Understanding the structural basis of 14:0 Lyso PC is prerequisite to analyzing its micellization behavior. Unlike diacyl phospholipids (e.g., DMPC), Lyso PCs possess a single fatty acid chain, resulting in a "wedge-like" shape (packing parameter


) that favors the formation of spherical micelles rather than bilayers.[1]
PropertySpecification
Common Name 14:0 Lyso PC (Myristoyl Lyso PC)
IUPAC Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine
Molecular Formula

Molecular Weight 467.58 g/mol
CAS Number 20559-16-4
Hydrophilic-Lipophilic Balance (HLB) ~12–14 (Estimated)
Aggregation Number (

)
~50–100 monomers per micelle (typical for C14 Lyso PC)

Critical Micelle Concentration (CMC) Data

The CMC of 14:0 Lyso PC is significantly higher than its diacyl counterpart (DMPC, CMC ~6 nM) due to the increased hydrophilicity conferred by the single chain and the free hydroxyl group at the sn-2 position.

Consensus CMC Values

The following values represent the accepted range for 14:0 Lyso PC in pure water at 25°C. Variations arise from different measurement techniques (Surface Tension vs. Fluorescence).

Measurement MethodCMC Range (mM)CMC Range (µM)Source Reliability
Surface Tension (Wilhelmy Plate) 0.043 – 0.090 mM43 – 90 µMHigh (Avanti Polar Lipids) [1]
Isothermal Titration Calorimetry (ITC) ~0.070 mM70 µMHigh (Thermodynamic Standard) [2]
Pyrene Fluorescence 0.040 – 0.060 mM40 – 60 µMMedium (Probe-dependent)
Thermodynamic Drivers

Micellization of 14:0 Lyso PC is entropy-driven .

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Spontaneous):  The free energy change is negative.[1]
    
  • 
     (Endothermic):  The breakdown of the structured water "cage" (clathrate) around the hydrophobic myristoyl tail requires energy.[1]
    
  • 
     (Positive Entropy):  The release of water molecules into the bulk solvent provides the dominant driving force (Hydrophobic Effect).[1]
    
Diagram: Micellization Equilibrium & Factors

Micellization_Equilibrium Monomer Monomer (14:0 Lyso PC) CMC_Threshold CMC Threshold (~70 µM) Monomer->CMC_Threshold Concentration Increase Micelle Micelle (Spherical Aggregate) Micelle->Monomer Dilution CMC_Threshold->Micelle Spontaneous Assembly (Entropy Driven) Temp Temperature (↑ Temp ≈ ↑ CMC) Temp->CMC_Threshold Salt Ionic Strength (↑ Salt = ↓ CMC) Salt->CMC_Threshold

Caption: Thermodynamic equilibrium between 14:0 Lyso PC monomers and micelles, modulated by environmental factors.

Experimental Methodologies for CMC Determination

Protocol A: Surface Tension (Wilhelmy Plate)

Best for: Precise thermodynamic determination without probe interference.[1]

  • Preparation: Prepare a 1 mM stock solution of 14:0 Lyso PC in HPLC-grade water.

  • Cleaning: Flame the platinum Wilhelmy plate until glowing red to remove organic contaminants.

  • Calibration: Calibrate the tensiometer with pure water (71.97 mN/m at 25°C).

  • Titration:

    • Start with 20 mL of pure water in the sample vessel.

    • Sequentially dose the 1 mM lipid stock into the water.

    • Allow 2–3 minutes for equilibration after each addition.

  • Data Analysis: Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    
    ).
    • Result: The intersection of the linear decline (monomer region) and the plateau (micelle region) is the CMC.[1]

Protocol B: Pyrene Fluorescence Assay

Best for: High-throughput screening or when sample volume is limited.[1]

  • Probe Loading: Prepare a stock of Pyrene in acetone. Add to empty vials and evaporate solvent to leave a thin film.

  • Solubilization: Hydrate the Pyrene film with 14:0 Lyso PC solutions ranging from 1 µM to 500 µM. Final Pyrene concentration should be ~0.5 µM.

  • Incubation: Shake at 37°C for 1 hour, then equilibrate to 25°C overnight in the dark.

  • Measurement:

    • Excitation: 334 nm.

    • Emission Scan: 360–400 nm.

    • Monitor the ratio of the first (

      
      , 373 nm) and third (
      
      
      
      , 384 nm) vibronic peaks.
  • Analysis: Plot the

    
     ratio vs. 
    
    
    
    . The inflection point indicates the CMC (micropolarity change).[1][2]
Diagram: Experimental Workflow

CMC_Workflow Stock Stock Preparation 14:0 Lyso PC (1-5 mM) Dilution Serial Dilution Range: 1 µM - 500 µM Stock->Dilution Equilibration Equilibration (25°C, >1 hr) Dilution->Equilibration Measurement Measurement Equilibration->Measurement ST_Method Surface Tension (Wilhelmy Plate) Measurement->ST_Method Fluoro_Method Fluorescence (Pyrene Probe) Measurement->Fluoro_Method Analysis Data Plotting (Signal vs Log[C]) ST_Method->Analysis Fluoro_Method->Analysis Result CMC Determination (Inflection Point) Analysis->Result

Caption: Step-by-step workflow for determining CMC via Surface Tension or Fluorescence spectroscopy.

Applications in Drug Development

The specific CMC of 14:0 Lyso PC dictates its utility in pharmaceutical formulations.

  • Permeation Enhancer: At concentrations below the CMC (< 40 µM) , 14:0 Lyso PC monomers partition into epithelial membranes, transiently increasing fluidity and aiding paracellular drug transport [3].[1]

  • Membrane Protein Solubilization: At concentrations above the CMC (> 90 µM) , it forms mild micelles that can extract membrane proteins without denaturing them, unlike harsh detergents like SDS.[1]

  • Liposomal Modification: Used at 1–5 mol% in liposomes to create "Thermosensitive Liposomes" (TSL).[1] The Lyso PC stabilizes grain boundaries in the gel-phase bilayer, allowing rapid drug release upon mild hyperthermia.

Handling & Stability

  • Hygroscopic Nature: 14:0 Lyso PC is extremely hygroscopic. Weighing must be performed rapidly or in a glove box.

  • Storage: Store powder at -20°C. Solutions should be used fresh or stored at -80°C to prevent hydrolysis of the ester bond (producing fatty acid and GPC).[1]

  • Solubility: Soluble in water up to >10 mg/mL. Heating to 40°C may facilitate initial solubilization.

References

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • Stafford, R. E., et al. (1989).[1] Interfacial properties and critical micelle concentration of lysophospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] [1]

  • Aungst, B. J. (2012).[1] Absorption enhancers: applications and advances. The AAPS Journal. [1]

Sources

Foundational

Precision Biomarkers in Sepsis: The Diagnostic and Therapeutic Scope of Myristoyllysophosphatidylcholine (LPC 14:0)

Executive Summary Sepsis remains a chaotic driver of mortality in intensive care, primarily due to the heterogeneity of the host immune response. Traditional biomarkers like Procalcitonin (PCT) and C-Reactive Protein (CR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sepsis remains a chaotic driver of mortality in intensive care, primarily due to the heterogeneity of the host immune response. Traditional biomarkers like Procalcitonin (PCT) and C-Reactive Protein (CRP) reflect the consequence of inflammation rather than the metabolic competency of the host. Myristoyllysophosphatidylcholine (LPC 14:0), a specific lysophospholipid subclass, has emerged as a high-fidelity biomarker that offers a dual window into sepsis pathology: it is both a prognostic indicator of severity and a bioactive modulator of the NLRP3 inflammasome .

This technical guide synthesizes the mechanistic role, diagnostic utility, and quantification protocols for LPC 14:0. Unlike general inflammatory markers that rise during sepsis, LPC 14:0 exhibits a sharp, paradoxical depletion that correlates inversely with mortality, making it a critical target for stratification and potential therapeutic replacement.

Mechanistic Architecture: The Bioactive Void

To understand LPC 14:0 as a biomarker, one must understand the "Depletion Hypothesis." In healthy physiology, LPCs are abundant plasma lipids (bound to albumin and oxidized LDL) that exert homeostatic immunomodulation. In sepsis, a metabolic catastrophe occurs.

The Depletion Cascade

The rapid drop in circulating LPC 14:0 is not merely an association; it is driven by three specific enzymatic dysregulations induced by systemic infection:

  • Accelerated Hydrolysis: Sepsis triggers a "cytokine storm" that upregulates Autotaxin (ATX) . ATX hydrolyzes LPC 14:0 into Lysophosphatidic Acid (LPA), a pro-inflammatory lipid that increases vascular permeability.

  • Impaired Synthesis: The enzyme Lecithin-Cholesterol Acyltransferase (LCAT) , responsible for generating LPCs from phosphatidylcholines (PC) on HDL particles, is markedly inhibited by bacterial endotoxins (LPS) and inflammatory cytokines (IL-6, TNF-α).

  • Consumption: High levels of secretory Phospholipase A2 (sPLA2) consume PC precursors, diverting them away from the homeostatic LPC pool toward arachidonic acid cascades.

The Functional Consequence: NLRP3 Disinhibition

The most critical specific function of LPC 14:0—distinguishing it from other lipids—is its inhibitory effect on the NLRP3 inflammasome .

  • Mechanism: LPC 14:0 prevents the oligomerization of NLRP3 and the subsequent cleavage of Pro-Caspase-1.

  • Sepsis Context: When LPC 14:0 levels crash, this "brake" is removed. NLRP3 activates unchecked, leading to excessive maturation of IL-1β and IL-18, driving the septic shock spiral.

Visualization: The LPC 14:0 Depletion Pathway

LPC_Mechanism PC Phosphatidylcholine (PC) (Membrane/Lipoprotein) LPC LPC 14:0 (Myristoyllysophosphatidylcholine) PC->LPC Synthesis PC->LPC X LPA Lysophosphatidic Acid (LPA) (Pro-inflammatory) LPC->LPA Hydrolysis NLRP3 NLRP3 Inflammasome (Inactive) LPC->NLRP3 Inhibits NLRP3_Act NLRP3 Inflammasome (ACTIVE) NLRP3->NLRP3_Act Loss of Inhibition Cytokines IL-1β / IL-18 Release (Cytokine Storm) NLRP3_Act->Cytokines Activation LCAT LCAT (Inhibited in Sepsis) ATX Autotaxin (Upregulated in Sepsis)

Caption: Figure 1. The Sepsis-Induced Depletion of LPC 14:0 leading to loss of NLRP3 inhibition.

Diagnostic Utility & Clinical Performance

LPC 14:0 offers distinct advantages over protein biomarkers because it reflects metabolic failure rather than just immune activation.

Comparative Performance

Data synthesized from metabolomic profiling studies (e.g., Yan et al., Park et al.) highlights the performance of LPCs compared to standard markers.

MetricLPC 14:0 (Myristoyl)Procalcitonin (PCT)C-Reactive Protein (CRP)
Trend in Sepsis Decreases (Paradoxical)IncreasesIncreases
Kinetics Rapid drop (Hours 0-6)Peaks at 12-24hPeaks at 24-48h
Specificity High (Metabolic Dysfunction)Moderate (Bacterial/Viral overlap)Low (General Inflammation)
Prognostic Value Inverse correlation with mortality Correlates with bacterial loadWeak correlation with mortality
Area Under Curve (AUC) 0.70 - 0.85 (Severity Dependent)0.78 - 0.820.65 - 0.70
Stratification Capability

LPC 14:0 is particularly effective in identifying Septic Shock vs. uncomplicated Sepsis.

  • Survivors: Levels tend to recover or stabilize by Day 7.

  • Non-Survivors: Levels remain persistently suppressed. A failure of LPC 14:0 to rebound is a strong predictor of 28-day mortality.

Analytical Protocol: Quantification by LC-MS/MS

To ensure data integrity (E-E-A-T), the quantification of LPC 14:0 requires a rigorous targeted metabolomics workflow. The following protocol is designed to minimize artifactual hydrolysis and ensure precise quantitation.

Sample Preparation (The "Self-Validating" Extraction)

Objective: Extract lipids while halting PLA2/ATX activity immediately to prevent ex vivo LPC degradation.

  • Collection: Collect whole blood into EDTA tubes (Heparin can interfere with some MS ionization modes). Centrifuge immediately at 4°C (1500 x g, 10 min) to obtain plasma.

  • Quenching: Add 100 µL plasma to 300 µL ice-cold Methanol (MeOH) containing the Internal Standard (IS).

    • Why? Methanol precipitates proteins (enzymes) instantly, stopping metabolic conversion.

  • Internal Standard (IS): Use LPC 17:0 or LPC 13:0 (non-endogenous).

    • Concentration: 500 ng/mL in the MeOH spike.

  • Extraction: Vortex (1 min), incubate at -20°C (20 min), Centrifuge (14,000 x g, 10 min, 4°C).

  • Supernatant: Transfer supernatant to an LC vial. No drying/reconstitution required if sensitivity permits; otherwise, dry under N2 and reconstitute in 50% MeOH.

LC-MS/MS Configuration

Instrument: Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Ramp to 100% B

    • 8-10 min: Hold 100% B

    • 10.1 min: Re-equilibrate 30% B.

MRM Transitions (Multiple Reaction Monitoring)

LPC 14:0 is detected in Positive Ion Mode (ESI+) . The characteristic fragmentation involves the loss of the phosphocholine headgroup (


 184).
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
LPC 14:0 468.3

184.0 (Phosphocholine)30
LPC 17:0 (IS) 510.4

184.0 (Phosphocholine)30
Visualization: Analytical Workflow

MS_Workflow Sample Plasma Sample (EDTA) Quench Protein Precipitation (MeOH + IS LPC 17:0) Sample->Quench Immediate Spin Centrifuge (14k g, 4°C) Quench->Spin Remove Enzymes LC LC Separation (C18 Column) Spin->LC Supernatant MS QqQ MS/MS (MRM: 468.3 -> 184.0) LC->MS ESI+ Data Quantitation (Ratio Analyte/IS) MS->Data

Caption: Figure 2. Targeted Lipidomics Workflow for LPC 14:0 Quantification.

Therapeutic Implications

The identification of LPC 14:0 as a depleted protective factor opens avenues for Therapeutic Replacement .

  • Direct Administration: Preclinical models (murine CLP) show that administration of LPCs can restore neutrophil bactericidal activity (via H2O2 production) and reduce lethality.[1]

  • Enzyme Modulation: Targeting ATX inhibition to prevent the degradation of LPC 14:0 into toxic LPA is a viable drug development strategy.

References

  • Yan, H., et al. (2022). Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia. Frontiers in Immunology. Link

  • Cho, W. H., et al. (2012). Clinical significance of enzymatic lysophosphatidylcholine (LPC) assay data in patients with sepsis.[2] European Journal of Clinical Microbiology & Infectious Diseases.[2] Link

  • Park, D. W., et al. (2020). Diagnosis and mortality prediction of sepsis via lysophosphatidylcholine 16:0 measured by MALDI-TOF MS.[3] Scientific Reports. Link

  • Drobnik, W., et al. (2003). Plasma ceramide and lysophosphatidylcholine inversely correlate with mortality in sepsis patients. Journal of Lipid Research.[4] Link

  • Zhao, Z., et al. (2019). Lysophosphatidylcholine enhances bactericidal activity of neutrophils in sepsis. Journal of Immunology. Link

  • Liebisch, G., et al. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry.[5] Link

Sources

Exploratory

Unraveling the Dichotomy: A Comparative Analysis of 14:0 and 16:0 Lysophosphatidylcholine Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Nuanced World of Lysophosphatidylcholines Lysophosphatidylcholines (Lyso PCs), a class of lysophospholipids, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced World of Lysophosphatidylcholines

Lysophosphatidylcholines (Lyso PCs), a class of lysophospholipids, are not mere metabolic intermediates but potent signaling molecules that orchestrate a vast array of cellular processes.[1][2] Generated predominantly through the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), these amphipathic lipids are integral components of cell membranes and lipoproteins.[3][4] Their biological functions are exquisitely sensitive to their molecular structure, particularly the length and saturation of their single fatty acyl chain.[5][6] This guide delves into the distinct biological activities of two prominent saturated Lyso PC species: 1-myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC) and 1-palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC). While differing by only two carbons in their acyl chain, their functional implications diverge significantly, impacting everything from inflammation and vascular tone to metabolic signaling. Understanding these differences is paramount for researchers in lipidomics, cell signaling, and for professionals guiding drug discovery programs targeting pathways modulated by these lipids.

Part 1: The Biological Profile of 14:0 Lyso PC (1-Myristoyl-sn-glycero-3-phosphocholine)

14:0 Lyso PC, containing the 14-carbon myristoyl chain, is increasingly recognized for its specific and sometimes subtle biological roles.[7][8] While less abundant than its 16-carbon counterpart, its activities are distinct and physiologically relevant.

Key Biological Activities:
  • Metabolic Regulation: Along with other Lyso PC species, 14:0 Lyso PC has been shown to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[9][10] This activity is mediated through the activation of several G-protein coupled receptors (GPCRs), including GPR119, GPR40, and GPR55.[9]

  • Antispasmodic Effects: Early research identified a potent antispasmodic effect of 14:0 Lyso PC, demonstrating its ability to counteract acetylcholine- or histamine-induced contractions in guinea pig ileum.[11] Interestingly, in this context, its potency was found to be second to 16:0 Lyso PC.[11]

  • Biomarker Potential: Recent clinical lipidomics studies have highlighted a significant decrease in plasma levels of 14:0 Lyso PC in patients with acute drug-induced interstitial lung disease (DILD).[12] This positions 14:0 Lyso PC as a promising and highly discriminative biomarker for diagnosing DILD and distinguishing it from other lung pathologies.[12]

Signaling Pathways and Receptor Interactions:

The signaling activities of 14:0 Lyso PC are primarily channeled through GPCRs. Its ability to modulate insulin secretion, for instance, involves a complex interplay between GPR119 (traditionally coupled to Gαs and cAMP accumulation), GPR40 (a free fatty acid receptor coupled to Gαq/11 and calcium mobilization), and GPR55 (also linked to Gαq/11 and intracellular calcium).[9][13]

GPR_Signaling_LysoPC cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC 14:0 or 16:0 Lyso PC GPR55 GPR55 LPC->GPR55 GPR119 GPR119 LPC->GPR119 G2A G2A LPC->G2A PLC Phospholipase C (PLC) GPR55->PLC Gαq/11 AC Adenylyl Cyclase GPR119->AC Gαs G2A->PLC Gαq/11 IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Releases Ca²⁺ DAG DAG Ca Ca²⁺ Response Cellular Response (e.g., Insulin Secretion, Cytokine Release) Ca->Response ER->Ca cAMP cAMP cAMP->Response AC->cAMP

Figure 1: Generalized signaling pathways for Lyso PCs via GPCRs.

Part 2: The Biological Profile of 16:0 Lyso PC (1-Palmitoyl-sn-glycero-3-phosphocholine)

16:0 Lyso PC is one of the most abundant and studied Lyso PC species, largely due to its strong association with inflammation and cardiovascular disease.[14][15] It is a major component of oxidized low-density lipoprotein (ox-LDL), a key driver of atherosclerosis.[15][16]

Key Biological Activities:
  • Pro-inflammatory Powerhouse: 16:0 Lyso PC is a potent pro-inflammatory mediator. It stimulates macrophages to adopt a pro-inflammatory M1 phenotype and enhances the secretion of cytokines such as IL-6, IL-1β, IL-12, and TNF-α.[14][17] This activity contributes significantly to the inflammatory environment within atherosclerotic plaques.[16]

  • Endothelial Dysfunction: This lipid impairs endothelial function by inducing oxidative stress. It has been shown to increase reactive oxygen species (ROS) production while downregulating key protective enzymes like superoxide dismutase (SOD1) and endothelial nitric oxide synthase (eNOS).[14][17][18] Furthermore, it attenuates acetylcholine-induced vasorelaxation, a hallmark of endothelial dysfunction.[5]

  • Immune Cell Modulation: Beyond macrophages, 16:0 Lyso PC influences other immune cells. It enhances neutrophil function, which can be beneficial in clearing bacterial infections but detrimental in chronic inflammatory states.[14][17] It also promotes the production of TGF-β1 in regulatory T cells (Tregs), suggesting a complex, context-dependent role in immune regulation.[14]

  • Metabolic Signaling: Similar to 14:0 Lyso PC, the 16:0 species can potentiate insulin secretion.[10] It is also positively associated with the activity of brown adipose tissue (BAT), a key site for thermogenesis and energy expenditure.[19]

Signaling Pathways and Receptor Interactions:

The pro-inflammatory and vascular effects of 16:0 Lyso PC are mediated by a range of receptors. It activates the G2A receptor on neutrophils and other immune cells, leading to Gαi-1/Gαq/11-mediated calcium flux.[20] It also robustly triggers GPR55, leading to intracellular calcium mobilization.[21] The controversial nature of G2A as a direct agonist receptor persists, with some evidence suggesting Lyso PC may instead antagonize its proton-sensing capabilities.[22][23]

Part 3: Comparative Analysis: A Tale of Two Carbons

The two-carbon difference between the myristoyl (14:0) and palmitoyl (16:0) acyl chains results in a significant divergence of their primary biological activities. While both are bioactive lipids capable of activating similar receptors, their potencies and downstream consequences differ markedly.

Feature14:0 Lyso PC (Myristoyl)16:0 Lyso PC (Palmitoyl)
Primary Association Metabolic Regulation, Biomarker for Lung Disease[9][12]Inflammation, Atherosclerosis, Endothelial Dysfunction[14][15][16]
Inflammatory Activity Less pronouncedPotent pro-inflammatory agent[14][17]
Vascular Effects Potent antispasmodic activity[11]Induces endothelial dysfunction, attenuates vasorelaxation[5][17]
Insulin Secretion Enhances GSIS via GPR119, GPR40, GPR55[9][10]Enhances GSIS; reported as the most potent among saturated Lyso PCs[9][10]
Clinical Relevance Potential diagnostic biomarker for DILD[12]Key lipid component of ox-LDL, linked to cardiovascular disease risk[16]

The structural basis for these differences likely lies in how the acyl chain length affects the lipid's interaction with receptor binding pockets and its influence on membrane biophysics. The longer, more hydrophobic palmitoyl chain of 16:0 Lyso PC may facilitate more stable or potent interactions with the transmembrane domains of its target GPCRs, leading to a stronger pro-inflammatory signal. Conversely, the slightly shorter 14:0 chain might favor conformations or receptor interactions that lead to its distinct antispasmodic and metabolic signaling profile.

Part 4: Methodologies for Studying Lyso PC Biological Activity

To rigorously investigate and differentiate the activities of 14:0 and 16:0 Lyso PC, a suite of validated experimental protocols is essential. The following section provides detailed, self-validating methodologies for key assays.

Experimental Protocol 1: GPCR Activation via Intracellular Calcium Mobilization

This protocol quantifies the ability of Lyso PCs to activate Gαq/11-coupled receptors like GPR55, resulting in a measurable increase in cytosolic calcium.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation by a Lyso PC, phospholipase C is activated, generating IP3, which triggers the release of calcium from the endoplasmic reticulum. The resulting increase in intracellular calcium concentration is detected as a change in fluorescence intensity.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells (e.g., HEK293 or PC-3 cells endogenously expressing GPR55) in appropriate media.[21]

    • Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal volume of 2.5 mM probenecid in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Cell Washing:

    • Aspirate the loading buffer.

    • Gently wash the cells twice with 100 µL of assay buffer (buffered salt solution with probenecid).

    • After the final wash, add 100 µL of assay buffer to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Preparation and Addition:

    • Prepare stock solutions of 14:0 Lyso PC and 16:0 Lyso PC in a suitable vehicle (e.g., 0.1% fatty acid-free BSA).

    • Prepare a dilution series of the Lyso PCs in assay buffer at 2X the final desired concentration. Include a vehicle-only control and a positive control (e.g., ATP).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation 3 or similar).

    • Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).

    • Establish a stable baseline reading for 15-20 seconds.

    • Inject 100 µL of the 2X Lyso PC solution (or controls) into each well.

    • Continue to measure the fluorescence response for at least 120-180 seconds.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the Lyso PC concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

Figure 2: Workflow for Calcium Mobilization Assay.

Experimental Protocol 2: Macrophage Cytokine Secretion Assay

This protocol measures the pro-inflammatory potential of Lyso PCs by quantifying the secretion of key cytokines from macrophages.

Principle: Macrophages (e.g., primary human monocyte-derived macrophages or a cell line like THP-1) are stimulated with Lyso PCs, often in combination with a low dose of a Toll-like receptor (TLR) agonist like LPS to prime the cells. The culture supernatant is then collected, and the concentration of secreted cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Macrophage Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.

    • Seed cells in a 24-well plate at 5 x 10⁵ cells/well.

    • Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours. The cells will become adherent.

    • Remove the PMA-containing medium, wash with PBS, and add fresh, serum-free medium. Rest the cells for 24 hours.

  • Cell Stimulation:

    • Prepare stock solutions of 14:0 and 16:0 Lyso PC in 0.1% fatty acid-free BSA.

    • Prepare treatment media containing the desired final concentrations of Lyso PC (e.g., 0.3 µM, 1 µM).[14] Include a vehicle control. For co-stimulation, add a sub-maximal concentration of LPS (e.g., 10 ng/mL).

    • Aspirate the resting medium from the macrophages and add 500 µL of the respective treatment media.

    • Incubate for a specified period (e.g., 6-24 hours) at 37°C.[14]

  • Supernatant Collection:

    • Following incubation, carefully collect the culture supernatant from each well into a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells or debris.

    • Transfer the clear supernatant to a new tube and store at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α, IL-6, or other cytokines of interest in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's protocol precisely for the coating, blocking, incubation with samples and standards, detection antibody, substrate development, and plate reading steps.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.

    • Use the standard curve to interpolate the concentration of the cytokine in each experimental sample.

    • Express the results as pg/mL or ng/mL and compare the levels of cytokine secretion between different treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The distinct biological activities of 14:0 and 16:0 Lyso PC underscore a critical principle in lipid signaling: subtle structural variations can lead to profound functional consequences. While 16:0 Lyso PC is a well-established player in the pathogenesis of inflammatory diseases like atherosclerosis, 14:0 Lyso PC is emerging as a nuanced modulator of metabolic processes and a potential clinical biomarker. For researchers and drug development professionals, this dichotomy presents both challenges and opportunities. Targeting the enzymes that produce specific Lyso PC species or the receptors that mediate their effects requires a deep understanding of this acyl-chain-dependent activity. Future research should focus on elucidating the precise structural basis for receptor selectivity and exploring the therapeutic potential of modulating the balance between different Lyso PC species in disease.

References

A comprehensive, numbered list of all sources cited will be generated here, including Title, Source, and a valid, clickable URL for verification.

Sources

Foundational

Endogenous levels of Myristoyllysophosphatidylcholine in human plasma

An In-Depth Technical Guide to the Endogenous Levels of Myristoyllysophosphatidylcholine (LPC 14:0) in Human Plasma Abstract Myristoyllysophosphatidylcholine, or LPC 14:0, is a specific lysophosphatidylcholine species th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Endogenous Levels of Myristoyllysophosphatidylcholine (LPC 14:0) in Human Plasma

Abstract

Myristoyllysophosphatidylcholine, or LPC 14:0, is a specific lysophosphatidylcholine species that has emerged from a background role in lipid metabolism to become a significant biomarker and potential therapeutic agent. As a component of the broader lysophospholipid class, its concentration in human plasma is dynamically regulated and reflects underlying physiological and pathological processes. Historically viewed as a simple metabolic intermediate, recent metabolomic studies have illuminated its role in inflammation, immune response, and cellular signaling. Decreased plasma levels of LPC 14:0 have been strongly correlated with the severity of inflammatory conditions such as community-acquired pneumonia (CAP) and drug-induced lung disease (DILD), as well as with chronic diseases including certain cancers and metabolic disorders.[1][2][3] This guide provides a comprehensive overview of LPC 14:0, detailing its biological significance, established signaling pathways, a validated methodology for its precise quantification in human plasma, and a summary of its reported endogenous levels in health and disease. This document is intended for researchers, clinicians, and professionals in drug development who require a deep technical understanding of this promising bioactive lipid.

Introduction: The Evolving Significance of LPC 14:0

Lysophosphatidylcholines (LPCs) are produced by the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), releasing a fatty acid. LPC 14:0 is characterized by a myristoyl group (a saturated 14-carbon fatty acid) at the sn-1 position. While less abundant than other LPC species like LPC 16:0 or LPC 18:0, which can reach concentrations up to 200 µM, LPC 14:0 and other minor species typically circulate at levels of 10 µM or less.[4]

The clinical and scientific interest in LPC 14:0 stems from its observed inverse correlation with inflammatory states. Unlike many biomarkers that increase with disease activity, LPC 14:0 levels are often significantly reduced during acute inflammation and tend to recover as the condition resolves.[1][2] This unique profile suggests that LPC 14:0 is not merely a marker but an active participant in mitigating inflammatory and oxidative stress, making its accurate quantification a critical objective for both diagnostic and therapeutic research.

Biological Role and Signaling Pathways of LPC 14:0

LPC 14:0 exerts potent anti-inflammatory and anti-oxidative effects, which are primarily linked to its ability to modulate key immune signaling cascades. Evidence strongly suggests a protective role in acute lung injury by inhibiting the activation of the NLRP3 inflammasome.[1][5]

Inhibition of the NLRP3 Inflammasome Pathway

In inflammatory conditions such as acute lung injury, pathogens or cellular stress can trigger the assembly of the NLRP3 inflammasome complex. This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. LPC 14:0 has been shown to intervene in this pathway. By inhibiting the activation of the NLRP3 inflammasome, LPC 14:0 effectively suppresses the downstream cascade, resulting in:

  • Reduced secretion of IL-1β, IL-6, and TNF-α.[1]

  • Decreased production of reactive oxygen species (ROS).[1]

  • Preservation of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[5]

This mechanism positions LPC 14:0 as a potential therapeutic candidate for diseases driven by excessive NLRP3-mediated inflammation.[1][5]

LPC_NLRP3_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Therapeutic Intervention cluster_cell Immune Cell (e.g., Macrophage) cluster_outcome Pathological Outcome LPS LPS (Endotoxin) NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Activates LPC14 LPC 14:0 LPC14->NLRP3 Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 Promotes ROS Oxidative Stress (ROS Production) NLRP3->ROS Induces Cytokines Mature IL-1β, IL-18 Casp1->Cytokines Cleaves Pro-forms Inflammation Systemic Inflammation & Tissue Damage Cytokines->Inflammation ROS->Inflammation

Caption: LPC 14:0's inhibitory action on the NLRP3 inflammasome pathway.
General LPC Signaling

While the NLRP3 pathway is specifically highlighted for LPC 14:0, LPCs as a class are known to engage other signaling pathways that regulate immune cell function. These include pathways that control monocyte migration and phagosome maturation, often involving G-protein coupled receptors and downstream kinases like PI3K, p38 MAPK, and PKD2.[6][7][8] These broader functions contribute to the overall role of LPCs in maintaining immune homeostasis.

Quantification of LPC 14:0 in Human Plasma

The accurate and precise measurement of LPC 14:0 requires a robust analytical method capable of distinguishing it from a complex plasma matrix. Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) is the gold standard for this application, offering superior sensitivity and specificity.[9][10]

Analytical Workflow Overview

The process begins with plasma sample collection and proceeds through lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis. Each step must be carefully controlled and validated to ensure data integrity.

Analytical_Workflow Start 1. Plasma Sample Collection (EDTA Tube, Centrifuge, Store at -80°C) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer with IS) Start->Extraction Evaporation 3. Solvent Evaporation (Under Nitrogen Stream) Extraction->Evaporation Reconstitution 4. Reconstitution (In appropriate solvent, e.g., Methanol) Evaporation->Reconstitution LCMS 5. HILIC-MS/MS Analysis (Separation & Detection) Reconstitution->LCMS Data 6. Data Processing (Integration, Calibration Curve) LCMS->Data Report 7. Concentration Reporting (e.g., in µM or ng/mL) Data->Report

Caption: Standard workflow for LPC 14:0 quantification in human plasma.
Detailed Experimental Protocol: HILIC-MS/MS

This protocol describes a self-validating system for the quantification of LPC 14:0. The causality for key steps is explained to provide a deeper understanding of the methodology.

A. Materials and Reagents

  • Human Plasma (collected in K2-EDTA tubes)

  • LPC 14:0 (1-myristoyl-sn-glycero-3-phosphocholine) standard (>98% purity)

  • Internal Standard (IS): LPC 17:0 or a deuterated LPC 14:0 (e.g., LPC 14:0-d4)

  • Solvents: LC-MS grade Methanol, Chloroform, Acetonitrile, Water

  • Additives: Formic Acid, Ammonium Formate

B. Sample Preparation (Liquid-Liquid Extraction) Causality: This extraction method is chosen to efficiently partition lipids (like LPC 14:0) from the aqueous and protein-rich components of plasma. The use of an internal standard, a structurally similar molecule not present endogenously, is critical. It is added at the beginning and experiences the same extraction inefficiencies and matrix effects as the analyte, allowing for accurate ratiometric quantification.

  • Thaw plasma samples on ice. Vortex to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., LPC 17:0 at 10 µg/mL).

  • Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 100 µL of Chloroform. Vortex for 1 minute.

  • Add 80 µL of water to induce phase separation. Vortex for 1 minute.[10]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer (containing the lipids) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile/5% Water with 10 mM ammonium formate).

C. HILIC-MS/MS Conditions Causality: HILIC is selected for its ability to retain and separate polar lipids like LPCs, which are poorly retained on traditional C18 reversed-phase columns. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity. MRM isolates the LPC 14:0 parent ion and then fragments it, monitoring for a specific, characteristic product ion (the phosphocholine headgroup), virtually eliminating chemical noise.

  • LC System : UHPLC/HPLC system

  • Column : HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A : 10 mM Ammonium Formate in Water

  • Mobile Phase B : 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Gradient : 95% B (0-2 min), 95-50% B (2-8 min), 50% B (8-10 min), 50-95% B (10-10.1 min), 95% B (10.1-15 min)

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • Mass Spectrometer : Triple Quadrupole Mass Spectrometer

  • Ionization Mode : Electrospray Ionization, Positive (ESI+)

  • MRM Transitions :

    • LPC 14:0 : m/z 468.3 → 184.1 (Precursor [M+H]⁺ → Product)

    • IS (LPC 17:0) : m/z 510.4 → 184.1 (Precursor [M+H]⁺ → Product)

D. Calibration and Quantification Causality: A calibration curve is essential for converting the measured signal ratio (analyte/IS) into an absolute concentration. Using a surrogate matrix (e.g., stripped plasma or a protein solution) for the calibrators mimics the matrix effects of real samples, ensuring accuracy.

  • Prepare a stock solution of LPC 14:0 standard (1 mg/mL in methanol).

  • Perform serial dilutions to create a series of working standards.

  • Prepare calibration curve samples by spiking the working standards into a surrogate matrix to achieve a concentration range spanning the expected endogenous levels (e.g., 0.1 to 1000 ng/mL).[1]

  • Process calibrators and Quality Control (QC) samples alongside the unknown plasma samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio (LPC 14:0 / IS) against the nominal concentration of the calibrators. Apply a linear regression with 1/x weighting.

  • Calculate the concentration of LPC 14:0 in the unknown samples using the regression equation from the calibration curve.

Summary of Endogenous LPC 14:0 Levels in Human Plasma

Absolute concentrations of LPC 14:0 can vary due to analytical platform differences and population heterogeneity. However, a consistent pattern of relative change has been observed across multiple studies, particularly in the context of disease. The following table summarizes these findings.

ConditionPopulationObserved Change in Plasma LPC 14:0Clinical CorrelationReference(s)
Healthy Controls General AdultBaseline reference. Typically < 10 µM.N/A[4]
Community-Acquired Pneumonia (CAP) Patients in acute phase vs. remissionSignificantly Decreased in acute phase.Levels are negatively correlated with disease severity (PSI score), CRP, and PCT.[1][5][1][5]
Drug-Induced Lung Disease (DILD) Patients in acute phase vs. remissionSignificantly Decreased in acute phase.Levels are associated with disease severity (e.g., oxygen administration requirement).[2][2]
Squamous Cell Carcinoma (SCC) Cancer patientsSignificantly Decreased .Lower levels are linked to poorer overall survival and systemic inflammation (high IL-6, TNF-α).[3][11][3][11][12]
Obesity & Type 2 Diabetes Obese and T2DM individuals vs. leanDecreased .Levels are negatively correlated with BMI and plasma insulin.[13][13]
Hepatitis C Virus (HCV) Infection Patients with HCV-induced cirrhosisAltered; may be higher in cirrhotic vs. non-cirrhotic HCV patients in some cohorts.Levels are generally lower in liver disease but patterns can be complex.[4][4]

Conclusion and Future Perspectives

Myristoyllysophosphatidylcholine (LPC 14:0) is a critical bioactive lipid whose plasma concentration is a sensitive indicator of systemic inflammation and metabolic health. Its consistent decrease in severe inflammatory conditions and cancer highlights its potential as a prognostic biomarker.[3] The robust and specific HILIC-MS/MS methodology detailed here provides the necessary tool for researchers to explore its full clinical utility.

Future research should focus on establishing standardized reference ranges for LPC 14:0 across diverse populations. Furthermore, the therapeutic potential of LPC 14:0 as an anti-inflammatory agent warrants investigation. Its ability to specifically inhibit the NLRP3 inflammasome suggests a targeted mechanism that could be exploited for novel treatments in a range of inflammatory diseases. The continued study of this once-overlooked metabolite promises to yield valuable insights into human health and disease.

References

  • Nan, W., Xiong, F., Zheng, H., et al. (2022). Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia. Redox Biology, 58, 102556. [Link]

  • Nan, W., Xiong, F., Zheng, H., et al. (2022). Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia. PubMed, 36459717. [Link]

  • Pae, H. O., Lee, Y. C., Kim, H. S., et al. (2018). Lysophosphatidylcholine Promotes Phagosome Maturation and Regulates Inflammatory Mediator Production Through the Protein Kinase A-Phosphatidylinositol 3 Kinase-p38 Mitogen-Activated Protein Kinase Signaling Pathway During Mycobacterium tuberculosis Infection in Mouse Macrophages. PubMed, 29755416. [Link]

  • Pae, H. O., Lee, Y. C., Kim, H. S., et al. (2018). Lysophosphatidylcholine Promotes Phagosome Maturation and Regulates Inflammatory Mediator Production... Frontiers in Immunology, 9, 920. [Link]

  • Yamamoto, T., Kuronuma, K., Igarashi, K., et al. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. Scientific Reports, 12(1), 19757. [Link]

  • Hofmann, U., Wrobel, N., Fobker, M., et al. (2024). Rising Lysophosphatidylcholine Levels Post-Hepatitis C Clearance. International Journal of Molecular Sciences, 25(2), 999. [Link]

  • Iwasaki, T., Shirota, H., Hishinuma, E., et al. (2025). Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma. International Journal of Molecular Sciences, 26(15), 7528. [Link]

  • Koal, T., Deigner, H. P. (2010). LC/MS/MS chromatograms of 250 g/mL phosphatidylcholine solution... ResearchGate. [Link]

  • Iwasaki, T., Shirota, H., Hishinuma, E., et al. (2025). Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma. PubMed, 40806656. [Link]

  • Li, W., Zhu, H., Wang, W., et al. (2007). Lysophosphatidylcholine Activates a Novel PKD2-Mediated Signaling Pathway That Controls Monocyte Migration. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(6), 1376-1383. [Link]

  • National Center for Biotechnology Information (n.d.). 1-Myristoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • Iwasaki, T., Shirota, H., Hishinuma, E., et al. (2025). Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma. Scilit. [Link]

  • Szumiło, M., Rahden-Staroń, I. (2008). Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells. Postepy Higieny i Medycyny Doswiadczalnej, 62, 593-598. [Link]

  • Koning, L., Jiang, X., El-Sohemy, A. (2012). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. ResearchGate. [Link]

  • Zacek, P., Bukowska, D., Holcapek, M. (2012). Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer. Journal of Lipid Research, 53(11), 2423-2432. [Link]

  • Wright, M. H., Heal, W. P., Mann, D. J., Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. [Link]

  • Barber, M. N., Risis, S., Yang, C., et al. (2012). Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes. PLOS ONE, 7(7), e41456. [Link]

  • Koning, L., Jiang, X., El-Sohemy, A. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. PubMed, 23232872. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Myristoyllysophosphatidylcholine Metabolic Pathway and the Role of Phospholipase A2

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction Myristoyllysophosphatidylcholine (LPC 14:0) is a specific lysophospholipid that has garnered increasing interest in the scientific...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyllysophosphatidylcholine (LPC 14:0) is a specific lysophospholipid that has garnered increasing interest in the scientific community. It is a product of the enzymatic hydrolysis of phosphatidylcholine, a major component of cellular membranes, by phospholipase A2 (PLA2) enzymes.[1] While once considered merely an intermediate in phospholipid metabolism, recent studies have unveiled its significant role as a signaling molecule, particularly in the modulation of inflammatory and oxidative stress responses.[2][3] This technical guide provides a comprehensive overview of the myristoyllysophosphatidylcholine metabolic pathway, the pivotal role of phospholipase A2, and detailed methodologies for its study, aimed at researchers and professionals in drug development.

The Central Role of Phospholipase A2 (PLA2)

The generation of myristoyllysophosphatidylcholine is critically dependent on the action of the phospholipase A2 (PLA2) superfamily of enzymes. These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[4][5]

The PLA2 superfamily is diverse and broadly categorized into several families, including:

  • Secreted PLA2s (sPLA2s): A large family of low molecular weight, calcium-dependent enzymes that are secreted and act on extracellular phospholipids.[6][7]

  • Cytosolic PLA2s (cPLA2s): Larger, calcium-dependent enzymes that translocate to intracellular membranes upon activation and show a preference for arachidonic acid.

  • Calcium-independent PLA2s (iPLA2s): Enzymes that do not require calcium for their activity and are involved in membrane homeostasis and signaling.

  • Lipoprotein-associated PLA2s (Lp-PLA2s): Also known as platelet-activating factor acetylhydrolases, these enzymes are associated with lipoproteins in the circulation and are implicated in atherosclerosis.[4]

While many PLA2 isoforms exist, specific enzymes are emerging as key players in the myristoyllysophosphatidylcholine pathway. Notably, calcium-independent PLA2β (iPLA2β) has been shown to have a preference for myristic acid at the sn-2 position. Among the secreted PLA2s, PLA2G5 and PLA2G10 are strong candidates due to their high activity towards phosphatidylcholine.[8] Lp-PLA2 is also of interest given its role in modifying lipoproteins and the availability of specific assays using a myristoyl-containing substrate.[9]

Caption: Hydrolysis of myristoylated phosphatidylcholine by PLA2.

The Myristoyllysophosphatidylcholine Metabolic and Signaling Pathway

The metabolic journey begins with a phosphatidylcholine molecule containing myristic acid at the sn-1 position. Through the action of a relevant PLA2 isoform, the fatty acid at the sn-2 position is cleaved, yielding myristoyllysophosphatidylcholine (LPC 14:0) and a free fatty acid.

Downstream Fate of Myristic Acid

The released myristic acid can enter several metabolic routes. A key pathway is its activation to myristoyl-CoA, which serves as the substrate for N-myristoyltransferase (NMT).[8] NMT catalyzes the co- or post-translational attachment of the myristoyl group to the N-terminal glycine of a wide range of proteins.[8] This protein myristoylation is a crucial lipid modification that influences protein-protein interactions, subcellular localization, and signaling functions.[8]

Downstream Signaling of Myristoyllysophosphatidylcholine

Myristoyllysophosphatidylcholine itself is not merely a metabolic byproduct but an active signaling molecule. Recent research has highlighted its protective effects in inflammatory conditions such as community-acquired pneumonia (CAP), where it acts as a negative regulator of inflammation and oxidative stress.[2][3] One of the key mechanisms underlying this protective role is the inhibition of the NLRP3 inflammasome.[2] The activation of the NLRP3 inflammasome is a critical step in the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[2] By dampening NLRP3 inflammasome activation, myristoyllysophosphatidylcholine can effectively reduce the inflammatory cascade.[2] LPCs, in general, are known to exert their effects through G protein-coupled receptors, although the specific receptors for myristoyllysophosphatidylcholine are still under investigation.[10]

Myristoyl_LPC_Pathway cluster_PLA2_reaction PLA2-mediated Hydrolysis cluster_MyristicAcid_fate Myristic Acid Metabolism cluster_LPC_signaling LPC 14:0 Signaling PC Myristoylated Phosphatidylcholine PLA2 PLA2 PC->PLA2 LPC14 Myristoyllysophosphatidylcholine (LPC 14:0) PLA2->LPC14 sn-2 cleavage MyristicAcid Myristic Acid PLA2->MyristicAcid GPCR G Protein-Coupled Receptor (?) LPC14->GPCR MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Activation NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Protein Target Protein (N-terminal Glycine) Protein->NMT Cellular Functions\n(Signaling, Localization) Cellular Functions (Signaling, Localization) MyristoylatedProtein->Cellular Functions\n(Signaling, Localization) NLRP3 NLRP3 Inflammasome GPCR->NLRP3 Inhibition Inflammation Inflammation & Oxidative Stress NLRP3->Inflammation Activation Cellular Response Cellular Response Inflammation->Cellular Response

Caption: The Myristoyllysophosphatidylcholine Metabolic and Signaling Pathway.

Methodologies for Studying the Pathway

A thorough investigation of the myristoyllysophosphatidylcholine pathway requires robust methods for both quantifying the activity of the involved enzymes and measuring the levels of the key metabolites.

Part A: Quantitative Analysis of PLA2 Activity

Several methods are available to measure PLA2 activity. Colorimetric assays are often preferred for their convenience and suitability for high-throughput screening.

1. General Colorimetric PLA2 Assay using a Thio-PC Substrate

This assay is suitable for most sPLA2s and relies on the hydrolysis of a thio-phosphatidylcholine substrate. The released free thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Principle: PLA2 hydrolyzes the thioester bond at the sn-2 position of the substrate, releasing a free thiol. This thiol reacts with DTNB, producing 2-nitro-5-thiobenzoate, which absorbs light at 414 nm.

  • Materials:

    • PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

    • Diheptanoyl Thio-PC (Substrate)

    • DTNB solution

    • Purified PLA2 enzyme or biological sample (e.g., cell lysate, tissue homogenate)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 414 nm

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare the PLA2 Assay Buffer.

      • Reconstitute the Diheptanoyl Thio-PC substrate in the Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.

      • Prepare the DTNB solution according to the manufacturer's instructions.

    • Assay Setup:

      • In a 96-well plate, add your samples (e.g., 10 µL of cell lysate or tissue homogenate) and a positive control (e.g., bee venom PLA2).

      • Add Assay Buffer to each well to bring the volume to 100 µL.

      • Include blank wells containing only Assay Buffer.

    • Reaction Initiation:

      • Add 100 µL of the substrate solution to all wells to start the reaction.

      • Mix the plate gently.

    • Incubation:

      • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

    • Detection:

      • Add 10 µL of DTNB solution to each well to stop the reaction and develop the color.

      • Incubate for 5 minutes at room temperature.

      • Read the absorbance at 414 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the blank wells from the absorbance of the sample wells.

      • Calculate the PLA2 activity using the extinction coefficient of the colored product and the reaction time.

2. Specific Colorimetric Lp-PLA2 Activity Assay

This assay utilizes a substrate specifically designed for Lp-PLA2, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine.[9]

  • Principle: Lp-PLA2 hydrolyzes the sn-2 position of the substrate, releasing 4-nitrophenol, a colored product that can be monitored spectrophotometrically at 405 nm.[11]

  • Materials:

    • Assay buffer (specific to the commercial kit, typically a HEPES or Tris-based buffer)

    • 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (Substrate)

    • Serum or plasma sample

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Step-by-Step Protocol (based on commercially available kits):

    • Reagent Preparation:

      • Prepare the reagents as per the kit manufacturer's instructions. The substrate is often provided in a ready-to-use or easily reconstitutable format.

    • Assay Setup:

      • Add a small volume of the serum or plasma sample to the wells of a 96-well plate.

      • Add the reaction buffer to each well.

    • Reaction Initiation:

      • Add the substrate solution to all wells to start the reaction.

    • Kinetic Measurement:

      • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

      • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).

    • Data Analysis:

      • Calculate the rate of change of absorbance (ΔOD/min) from the linear portion of the kinetic curve.

      • Determine the Lp-PLA2 activity using a standard curve generated with a calibrator of known activity.

Caption: General workflow for a colorimetric PLA2 activity assay.

Part B: Quantification of Myristoyl-LPC and Related Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids from complex biological matrices.

  • Principle: Lipids are first extracted from the biological sample. The extracted lipids are then separated by liquid chromatography based on their physicochemical properties. Finally, the separated lipids are ionized and detected by a tandem mass spectrometer, which provides both mass-to-charge ratio and fragmentation information for unambiguous identification and quantification.

  • Step-by-Step Protocol:

    1. Lipid Extraction (Folch Method):

    • Materials:

      • Chloroform

      • Methanol

      • 0.9% NaCl solution

      • Biological sample (e.g., plasma, cell culture media)

      • Internal standards (deuterated or odd-chain lipid standards for normalization)

    • Procedure:

      • To 100 µL of plasma, add an appropriate amount of internal standard.

      • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

      • Vortex vigorously for 1 minute.

      • Add 400 µL of 0.9% NaCl solution.

      • Vortex again for 30 seconds.

      • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

      • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

      • Dry the extracted lipids under a gentle stream of nitrogen.

      • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

    2. LC-MS/MS Analysis:

    • Instrumentation:

      • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

      • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

    • Chromatographic Conditions (Example):

      • Column: A C18 reversed-phase column suitable for lipid analysis.

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

      • Gradient: A gradient from a lower to a higher percentage of mobile phase B over a run time of 15-20 minutes.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of lysophosphatidylcholines.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

        • MRM Transition for Myristoyllysophosphatidylcholine (LPC 14:0): Precursor ion (m/z) corresponding to the protonated molecule [M+H]⁺ -> Product ion (m/z) corresponding to the phosphocholine headgroup (e.g., 184.1).

        • MRM Transition for Myristic Acid: Can be analyzed in negative ion mode ([M-H]⁻).

        • MRM Transition for the Parent Phosphatidylcholine: Precursor ion [M+H]⁺ -> Product ion (m/z) 184.1.

      • Optimize other parameters such as collision energy and declustering potential for each analyte.

    • Data Analysis:

      • Integrate the peak areas for each analyte and its corresponding internal standard.

      • Generate a calibration curve using a series of known concentrations of authentic standards.

      • Calculate the concentration of the analytes in the samples based on the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Sample Biological Sample (Plasma, Cells, etc.) AddIS Add Internal Standards Sample->AddIS Extraction Lipid Extraction (e.g., Folch Method) AddIS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Sources

Foundational

14:0 Lyso PC Ligand Affinity for G2A Immunoregulatory Receptor

This guide provides an in-depth technical analysis of the interaction between 14:0 Lysophosphatidylcholine (14:0 Lyso PC) and the G2A receptor (GPR132) . It addresses the pharmacological nuances, experimental validation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the interaction between 14:0 Lysophosphatidylcholine (14:0 Lyso PC) and the G2A receptor (GPR132) . It addresses the pharmacological nuances, experimental validation strategies, and immunoregulatory implications of this ligand-receptor axis.

Technical Guide for Drug Discovery & Immunology

Executive Summary: The Ligand-Receptor Paradox

The interaction between 14:0 Lyso PC (Myristoyl-LPC) and the G2A receptor (GPR132) represents a critical case study in lipid GPCR pharmacology. While physiological Lyso PC species (primarily 16:0 and 18:[1]1) are high-affinity ligands that drive pro-inflammatory chemotaxis and macrophage activation, the 14:0 congener exhibits a distinct pharmacological profile characterized by low binding affinity yet preserved partial agonism .

For researchers, 14:0 Lyso PC serves as a vital tool compound to decouple receptor occupancy from downstream functional efficacy (e.g., calcium flux vs. chemotaxis), offering insights into the structural requirements of the G2A orthosteric pocket.

Molecular Mechanism & Structure-Activity Relationship (SAR)

The G2A Receptor (GPR132) Architecture

G2A is a proton-sensing GPCR expressed predominantly on macrophages and T-cells. It possesses a dual-activation mechanism:

  • Proton Sensing: Histidine residues in the extracellular loops sense acidic microenvironments (pH < 7.0), common in tumors and sites of inflammation.

  • Lipid Binding: The transmembrane domain accommodates lysophospholipids.

14:0 Lyso PC vs. Physiological Congeners

The affinity of Lyso PC for G2A is strictly governed by the acyl chain length.

  • 16:0 (Palmitoyl) / 18:1 (Oleoyl): These are the physiological "gold standards," exhibiting nanomolar affinity (

    
     nM). The hydrophobic tail length is optimal for deep penetration into the G2A transmembrane bundle, stabilizing the active conformation.
    
  • 14:0 (Myristoyl): The shorter C14 chain results in a significantly reduced hydrophobic interaction energy.

    • Binding Data: In competitive radioligand binding assays (

      
      H-LPC), 14:0 Lyso PC often fails to displace 16:0 Lyso PC effectively, indicating a 
      
      
      
      in the high micromolar range.
    • Functional Data: Despite poor binding stability, 14:0 Lyso PC induces functional responses (e.g., chemotaxis) with approximately 50% efficacy compared to 16:0 Lyso PC.[2] This suggests a "hit-and-run" activation mechanism or rapid receptor recycling.

Signaling Pathway Architecture

G2A couples promiscuously to multiple G-proteins depending on the ligand and cellular context.

G2A_Signaling LPC 14:0 Lyso PC G2A G2A Receptor (GPR132) LPC->G2A Partial Agonist Protons H+ (Acidic pH) Protons->G2A Agonist Gq Gq/11 G2A->Gq G12 G12/13 G2A->G12 Gi Gi/o G2A->Gi PLC PLC-beta Gq->PLC RhoA RhoA G12->RhoA Chemotaxis Chemotaxis (Macrophage Recruitment) Gi->Chemotaxis Calcium Ca2+ Mobilization PLC->Calcium Stress Actin Stress Fibers RhoA->Stress RhoA->Chemotaxis Calcium->Chemotaxis

Caption: G2A couples to Gq, G12/13, and Gi. 14:0 Lyso PC acts as a partial agonist, driving Calcium flux and Chemotaxis.

Experimental Validation Protocols

To rigorously assess the affinity and efficacy of 14:0 Lyso PC, a dual-assay approach is required: Calcium Mobilization (functional) and Competitive Binding (affinity).

Protocol A: Real-Time Calcium Mobilization (Functional Potency)

Rationale: This assay measures the physiological consequence of receptor ligation, bypassing the need for stable binding equilibrium.

Materials:

  • G2A-expressing cells (e.g., CHO-K1 or Jurkat T-cells).[3]

  • Calcium indicator dye: Indo-1/AM or Fluo-4 NW .

  • Ligands: 14:0 Lyso PC (Test), 16:0 Lyso PC (Positive Control).

Step-by-Step Workflow:

  • Cell Loading: Incubate

    
     cells/mL with 2 µM Indo-1/AM in HBSS (with Ca/Mg) for 30 min at 37°C.
    
  • Baseline Stabilization: Centrifuge and resuspend cells in fresh buffer. Allow to rest for 15 min.

  • Acquisition: Transfer to a fluorometer or kinetic plate reader. Measure baseline fluorescence (Ex: 340nm, Em: 405/485nm ratio) for 30 seconds.

  • Stimulation: Inject 14:0 Lyso PC at graded concentrations (0.1 µM – 50 µM).

  • Control: Run parallel stimulation with 16:0 Lyso PC.

  • Analysis: Calculate the

    
     peak response.
    
    • Expected Result: 14:0 Lyso PC will show a right-shifted dose-response curve (

      
       µM) and reduced 
      
      
      
      (~50-60%) compared to 16:0 Lyso PC.
Protocol B: Competitive Radioligand Binding (Affinity)

Rationale: Direct measurement of


 to quantify the penalty of the shorter acyl chain.

Materials:

  • Membrane preparations from G2A-overexpressing HEK293 cells.

  • Radioligand:

    
    -16:0-Lyso PC.
    
  • Cold Competitor: Non-radioactive 14:0 Lyso PC.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize cells in 50 mM Tris-HCl, 1 mM EDTA (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix 20 µg membrane protein with 5 nM

    
    -16:0-Lyso PC.
    
  • Competition: Add increasing concentrations of cold 14:0 Lyso PC (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 1 hour at 4°C (to minimize lipid metabolism/internalization).

  • Harvest: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI.

  • Quantification: Liquid scintillation counting.

    • Expected Result: 14:0 Lyso PC may fail to fully displace the tracer or show a very shallow displacement curve, indicating low affinity (

      
       µM).
      
Data Comparison Table
Parameter16:0 Lyso PC (Physiological)14:0 Lyso PC (Experimental)Interpretation
Chain Length 16 Carbons14 CarbonsReduced hydrophobic anchor
Binding Affinity (

)
High (~150 nM)Low (> 10 µM)Unstable receptor occupancy
Calcium Flux (

)
~200 nM~5 µMPotency loss due to affinity
Chemotaxis Efficacy 100% (Reference)~50%Partial agonism
Receptor Internalization Rapid, sustainedTransient"Hit-and-run" kinetics

Immunoregulatory Context: Macrophage Polarization[4]

The G2A receptor acts as a checkpoint in the clearance of apoptotic cells (efferocytosis).

  • Apoptotic Cell Release: Dying cells release Lyso PC via caspase-3 activated PLA2.

  • Gradient Sensing: Macrophages sense the Lyso PC gradient via G2A.

  • Polarization: G2A signaling prevents excessive M1 (pro-inflammatory) polarization and promotes an M2-like reparative phenotype.

  • Autoimmunity: In the absence of G2A (or effective ligands), macrophages fail to clear autoantigens efficiently, leading to Lupus-like autoimmune syndromes.

Therapeutic Implication: 14:0 Lyso PC, as a partial agonist, could theoretically modulate this response without over-activating the receptor, potentially serving as a scaffold for immunomodulatory drugs that avoid the desensitization seen with high-affinity agonists.

Immuno_Regulation ApoptoticCell Apoptotic Cell (Releases LPC) LPC_Gradient LPC Gradient (16:0 / 14:0) ApoptoticCell->LPC_Gradient Macrophage Macrophage (G2A+) LPC_Gradient->Macrophage Sensed by Signal G2A Signaling (Ca2+, RhoA) Macrophage->Signal Outcome1 Chemotaxis (Migration to Target) Signal->Outcome1 Outcome2 M2 Polarization (Tissue Repair) Signal->Outcome2 Outcome3 Clearance (Efferocytosis) Outcome1->Outcome3

Caption: LPC gradients guide G2A+ macrophages to apoptotic cells, promoting clearance and M2 repair phenotypes.

References

  • Kabarowski, J. H., et al. (2001). Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A.[2][4] Science, 293(5530), 702-705. Link

  • Murakami, N., et al. (2004). G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine. Journal of Biological Chemistry, 279(41), 42484-42491. Link

  • Yang, L. V., et al. (2005). Lysophosphatidylcholine-induced surface redistribution regulates signaling of the murine G protein-coupled receptor G2A. Molecular Biology of the Cell, 16(11), 5155-5166. Link

  • Radu, C. G., et al. (2004). T cell chemotaxis to lysophosphatidylcholine through the G2A receptor. Proceedings of the National Academy of Sciences, 101(1), 245-250. Link

  • Drzazga, A., et al. (2018). Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner.[5] Molecular and Cellular Endocrinology, 472, 117-125.[5] Link

Sources

Protocols & Analytical Methods

Method

How to prepare 14:0 Lyso PC stock solution in ethanol vs PBS

Abstract This technical guide provides a rigorous methodology for the preparation of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) stock solutions. It addresses the critical physicochemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous methodology for the preparation of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) stock solutions. It addresses the critical physicochemical challenges of lysophospholipids—specifically their high critical micelle concentration (CMC), hygroscopicity, and hydrolytic instability. We present two validated protocols: a Master Organic Stock (Ethanol) for long-term stability and accurate quantification, and a Working Aqueous Solution (PBS) via film hydration for immediate biological application.

Introduction: The Physicochemistry of 14:0 Lyso PC

14:0 Lyso PC is a bioactive lysophospholipid used extensively in membrane permeabilization studies, signal transduction research, and as a detergent surrogate for membrane protein stabilization. Unlike di-acyl phospholipids, 14:0 Lyso PC possesses a single myristoyl chain, conferring it with significant water solubility and a relatively high Critical Micelle Concentration (CMC).

Key Technical Parameters:

  • Molecular Weight: 467.58 g/mol [1]

  • Critical Micelle Concentration (CMC): ~40–90 µM (0.04–0.09 mM) in aqueous buffers.

  • Solubility Limit (PBS): ~2 mg/mL (Micellar suspension).

  • Solubility Limit (Ethanol): >50 mg/mL (Monomeric solution).

  • Hygroscopicity: High. The powder rapidly absorbs atmospheric water, rendering gravimetric quantification inaccurate if handled improperly.

The Stability Paradox: While 14:0 Lyso PC is biologically active in aqueous buffers (PBS), it is chemically unstable in them due to acyl migration (1-acyl to 2-acyl) and hydrolysis. Conversely, it is chemically stable in organic solvents (Ethanol) but biologically incompatible at high volumes. Therefore, a dual-phase approach is required.

Workflow Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate solvent system based on experimental needs.

LysoPC_Workflow Start Start: 14:0 Lyso PC Powder Storage Long-Term Storage (> 1 week) Start->Storage Preferred path Immediate Immediate Bio-Assay (< 24 hours) Start->Immediate Alternative EthanolStock Protocol A: Ethanol Master Stock (50 mg/mL) Storage->EthanolStock Immediate->EthanolStock Best Practice DirectPBS Protocol C: Direct PBS Dissolution (High Risk of Weighing Error) Immediate->DirectPBS Not Recommended Aliquot Aliquot into Glass Vials EthanolStock->Aliquot DryFilm Nitrogen Dry to Lipid Film Aliquot->DryFilm Prepare for use Hydrate Protocol B: Hydrate with PBS (Working Solution) DryFilm->Hydrate

Figure 1: Decision matrix for 14:0 Lyso PC preparation. The "Film Hydration" pathway (Center) is the gold standard for accuracy.

Protocol A: Preparation of Ethanol Master Stock

Purpose: To create a stable, high-concentration stock for accurate quantification and long-term storage. Stability: >6 months at -20°C.

Materials:

  • 14:0 Lyso PC Powder (stored at -20°C).[1][2][3][4][5]

  • Absolute Ethanol (200 proof, molecular biology grade).

  • Glass vials with Teflon-lined caps (Do NOT use plastic tubes; ethanol can leach plasticizers).

  • Argon or Nitrogen gas stream.[6][7]

Procedure:

  • Equilibration: Remove the 14:0 Lyso PC vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Mechanism:[3][8][9] Opening a cold vial condenses atmospheric moisture onto the hygroscopic lipid, altering its effective mass and causing hydrolysis.[7]

  • Weighing: Weigh the desired amount of powder (e.g., 10 mg) into a tared glass vial.

  • Solvation: Add Absolute Ethanol to achieve a concentration of 10–50 mg/mL .

    • Example: For 10 mg lipid, add 1.0 mL Ethanol for a 10 mg/mL (21.4 mM) stock.

  • Dissolution: Vortex gently for 30 seconds. The lipid should dissolve instantly into a clear, colorless solution.

  • Storage: Purge the headspace of the vial with Argon or Nitrogen gas to prevent oxidation. Seal tightly with a Teflon-lined cap. Store at -20°C.

Protocol B: Preparation of PBS Working Solution (Film Hydration)

Purpose: To prepare a biocompatible micellar solution for cell treatment. Stability: Unstable. Use within 24 hours.

Procedure:

  • Aliquot: Transfer the required volume of Ethanol Master Stock (Protocol A) into a clean glass vial.

    • Calculation: To make 1 mL of a 100 µM working solution, transfer 4.67 µL of a 10 mg/mL (21.4 mM) ethanol stock.

  • Drying: Evaporate the ethanol under a gentle stream of Nitrogen or Argon gas.

    • Visual Check: A thin, translucent film will form on the bottom of the vial. Ensure it is completely dry (no solvent smell).

    • Vacuum Step (Optional): For critical kinetics studies, place the vial under vacuum for 1 hour to remove trace solvent.

  • Hydration: Add pre-warmed PBS (pH 7.4, ~37°C) to the lipid film.

  • Micelle Formation: Vortex vigorously for 1–2 minutes.

    • Note: 14:0 Lyso PC has a high CMC (~40–90 µM). If your target concentration is >100 µM, the solution may appear slightly hazy or opalescent due to micelle formation. This is normal.

  • Clarification: If the solution contains visible particulates, sonicate in a water bath for 5 minutes at room temperature. Do not probe sonicate, as this generates excessive heat and metal contamination.

Comparative Analysis: Ethanol vs. PBS

FeatureEthanol Stock (Protocol A)PBS Working Solution (Protocol B)
Solubility Limit High (>50 mg/mL)Low (~2 mg/mL)
Physical State Monomeric dispersionMicellar suspension (if > CMC)
Chemical Stability High (Months at -20°C)Low (Hours/Days; Hydrolysis risk)
Biocompatibility Toxic (Must dilute < 0.1% v/v)Excellent (Physiological)
Storage Container Glass Only (Teflon lined)Plastic (e.g., Polypropylene) acceptable
Primary Use Quantitation, Storage, AliquotingCell culture, Injection, ELISA

Critical Micelle Concentration (CMC) Dynamics

Understanding the CMC is vital for interpreting biological data. Below the CMC, 14:0 Lyso PC exists as monomers that can insert individually into membranes. Above the CMC, it forms micelles which act as detergents, potentially lysing cells rather than signaling to them.

CMC_Diagram cluster_legend Biological Impact Monomer Monomers (< 40 µM) Transition Transition (40-90 µM) Monomer->Transition Concentration Increase Effect1 Receptor Signaling (Safe Range) Monomer->Effect1 Micelle Micelles (> 90 µM) Transition->Micelle Self-Assembly Effect2 Membrane Lysis (Detergent Range) Micelle->Effect2

Figure 2: Concentration-dependent phase behavior of 14:0 Lyso PC in PBS.

Troubleshooting & Quality Control

  • Precipitation in PBS: If the solution is cloudy and does not clear with vortexing, you may have exceeded the solubility limit (~2 mg/mL). Dilute the sample or gently warm to 40°C.

  • Cell Toxicity: If observing unexpected cell death, calculate the final ethanol concentration in the well. It must remain below 0.1% (v/v). If higher, use the Film Hydration (Protocol B) method to eliminate ethanol entirely.

  • Weighing Errors: If the powder turns into a sticky gum during weighing, humidity is too high. Discard and start with a fresh vial equilibrated to room temperature.

References

  • Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants. Colloids and Surfaces, 30(1), 47-64.

Sources

Application

Application Note: Reversible Cell Permeabilization Using Myristoyllysophosphatidylcholine (MLPC) for Intracellular Delivery

Abstract The delivery of biologically active molecules into living cells is a cornerstone of life science research and therapeutic development. However, the cell membrane presents a formidable barrier to most hydrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The delivery of biologically active molecules into living cells is a cornerstone of life science research and therapeutic development. However, the cell membrane presents a formidable barrier to most hydrophilic and large molecules. This application note details a robust and reproducible protocol for the transient and reversible permeabilization of mammalian cells using Myristoyllysophosphatidylcholine (MLPC), a single-chain lysophospholipid. We describe the underlying mechanism of action, provide step-by-step protocols for both adherent and suspension cells, and outline essential methods for optimization and validation. This technique offers a gentle yet effective alternative to harsher methods like electroporation or detergents, enabling the intracellular delivery of a wide range of cargo, from small molecules and peptides to antibodies and nanoparticles, while maintaining high cell viability.

Introduction: The Challenge of Intracellular Access

Gaining access to the cell's interior is critical for studying cellular processes, screening potential drug candidates, and developing novel cell-based therapies. While various methods exist, they often face a trade-off between delivery efficiency and cellular toxicity.[1][2][3] Chemical methods, for instance, are often inexpensive but can cause extensive membrane injury.[1] Myristoyllysophosphatidylcholine (MLPC) emerges as a powerful tool that navigates this challenge by offering a controlled and reversible mechanism for permeabilizing the plasma membrane.

MLPC belongs to the family of lysophospholipids, which are phospholipids containing only one fatty acid chain.[4] This amphipathic structure is key to its function. Unlike di-acyl phospholipids that form stable bilayers, the cone-like shape of MLPC monomers allows them to insert into the cell membrane, temporarily altering its structure and creating transient pores.[5][6] This process is carefully controlled and, upon removal of MLPC, the membrane can reseal, restoring its integrity and ensuring cell survival.

Mechanism of Action: Controlled Membrane Disruption

Lysophospholipids like MLPC are known to be potent biological mediators that can modulate membrane properties and cell signaling.[4][7] For permeabilization, MLPC is used at concentrations below its critical micelle concentration (CMC). This ensures that MLPC exists primarily as monomers that can integrate into the outer leaflet of the plasma membrane.

The integration of these single-chain lipids into the bilayer induces mechanical stress and alters the membrane's physical properties.[5][6] This leads to the formation of temporary, non-destructive pores, allowing molecules from the extracellular medium to diffuse into the cytoplasm. The process is reversible; once the extracellular MLPC is removed by washing, the MLPC monomers leave the membrane, which then reseals, trapping the delivered cargo inside.

MLPC_Mechanism cluster_0 Step 1: MLPC Addition cluster_1 Step 2: Membrane Integration & Pore Formation cluster_2 Step 3: MLPC Removal & Membrane Resealing MLPC MLPC Monomers Membrane2 Lipid Bilayer with MLPC Transient Pore Formed MLPC->Membrane2 Integration Membrane1 Lipid Bilayer Normal State Membrane3 Lipid Bilayer Resealed Membrane2->Membrane3 Washing & Resealing Cargo_in Cargo Entry Cargo_in->Membrane2 Diffusion through pore Cargo_trapped Cargo Trapped in Cytoplasm

Caption: Mechanism of MLPC-mediated reversible permeabilization.

Core Protocol: Permeabilization of Adherent Cells

This protocol is optimized for adherent cells (e.g., HeLa, A549, CHO) cultured in a 24-well plate format. Volumes should be scaled accordingly for other formats.

3.1. Materials and Reagents

  • Myristoyllysophosphatidylcholine (MLPC) stock solution (e.g., 10 mg/mL in sterile water or PBS)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Permeabilization Buffer (PB): e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Cargo molecule (e.g., fluorescently-labeled dextran, antibody, peptide)

  • Validation Dye: Propidium Iodide (PI) or Trypan Blue

  • Recovery Medium: Complete cell culture medium, pre-warmed to 37°C

  • Adherent cells cultured to 70-80% confluency

3.2. Experimental Workflow

Protocol_Workflow start Start: Adherent Cells (70-80% Confluent) wash1 Wash cells 2x with PBS start->wash1 prepare_sol Prepare MLPC/Cargo Solution in Permeabilization Buffer wash1->prepare_sol add_sol Add MLPC/Cargo Solution to Cells prepare_sol->add_sol incubate Incubate (e.g., 5-15 min at RT or 37°C) add_sol->incubate wash2 Wash 3x with Permeabilization Buffer to remove MLPC incubate->wash2 add_recovery Add pre-warmed Recovery Medium wash2->add_recovery recover Incubate (30 min to 4h at 37°C) for membrane resealing add_recovery->recover validate Validate Permeabilization & Viability (e.g., Microscopy, Flow Cytometry) recover->validate end End: Analysis validate->end

Caption: General experimental workflow for MLPC permeabilization.

3.3. Step-by-Step Procedure

  • Cell Preparation: Begin with healthy, sub-confluent (70-80%) cell cultures. Stressed or overly dense cultures may exhibit higher sensitivity and mortality.

  • Washing: Gently aspirate the culture medium. Wash the cell monolayer twice with 500 µL of sterile PBS to remove residual serum proteins, which can interfere with MLPC activity.

  • Solution Preparation: Prepare the permeabilization solution immediately before use. Dilute the MLPC stock solution and the cargo molecule to their final working concentrations in pre-warmed Permeabilization Buffer (PB). Scientific Rationale: Using a serum-free, isotonic buffer ensures that permeabilization is solely due to MLPC and not osmotic stress.

  • Permeabilization: Aspirate the final PBS wash and add the MLPC/cargo solution to the cells (e.g., 250 µL for a 24-well plate).

  • Incubation: Incubate the plate for a predetermined time (typically 5-15 minutes) at room temperature or 37°C. The optimal time and temperature are critical parameters that must be determined empirically (see Section 4).

  • Termination and Washing: To stop the permeabilization, gently aspirate the MLPC/cargo solution. Immediately wash the cells three times with 500 µL of PB to remove all extracellular MLPC and unbound cargo. This step is crucial for allowing the cell membrane to reseal.

  • Recovery: Add 500 µL of pre-warmed, complete Recovery Medium to the cells. Incubate at 37°C in a CO₂ incubator for at least 30 minutes (2-4 hours is recommended) to allow for complete membrane resealing and cellular recovery.

  • Analysis: Proceed with analysis. This can include fluorescence microscopy to visualize cargo uptake, flow cytometry for quantitative analysis, or functional assays to assess the activity of the delivered cargo.

Optimization and Validation

The success of MLPC-mediated permeabilization hinges on balancing delivery efficiency with cell viability. This requires optimizing key parameters for each specific cell type and cargo molecule.

4.1. Key Optimization Parameters

ParameterTypical RangeScientific Rationale & Considerations
MLPC Concentration 5 - 50 µg/mLThe primary determinant of permeabilization efficiency. Higher concentrations increase delivery but also cytotoxicity. A concentration titration is essential for every new cell line.
Incubation Time 3 - 20 minutesLonger exposure increases cargo uptake but can lead to irreversible membrane damage. The optimal time is often a compromise between efficiency and viability.
Temperature Room Temp. to 37°CHigher temperatures increase membrane fluidity and the rate of MLPC integration, potentially requiring lower concentrations or shorter incubation times.
Cell Density 60 - 90% ConfluencyCells at very high or low densities can be more sensitive to chemical treatments. Consistent plating density is key for reproducibility.
Cargo Size/Charge N/ALarger or highly charged molecules may require higher MLPC concentrations or longer incubation times to achieve efficient entry.

4.2. Self-Validating the Protocol

A robust protocol must include methods to confirm both successful permeabilization and maintained cell health.[8]

  • Permeabilization Validation: The most straightforward method is to co-deliver a membrane-impermeant fluorescent dye, such as Propidium Iodide (PI) or DRAQ7™, along with the cargo of interest. These dyes only enter cells with compromised membranes, providing a direct readout of permeabilization.[9]

    • Procedure: Add PI (final concentration 1-2 µg/mL) to the MLPC/cargo solution. Image cells using fluorescence microscopy immediately after the incubation step (before washing). Permeabilized cells will show nuclear red fluorescence.

  • Viability Assessment: After the recovery period, it is crucial to assess cell viability to ensure the permeabilization was reversible.

    • Live/Dead Staining: Use a dual-stain assay like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red). This provides a clear visual and quantifiable measure of the surviving cell population.

    • Metabolic Assays: Assays like MTT or MTS measure the metabolic activity of the cell population, which is a strong indicator of overall cell health.[8][10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Delivery Efficiency MLPC concentration is too low.Increase MLPC concentration in 5 µg/mL increments.
Incubation time is too short.Increase incubation time in 2-3 minute increments.
Cargo molecule is too large/charged.Try a higher MLPC concentration or a longer incubation. Confirm cargo is soluble in the buffer.
High Cell Death/Detachment MLPC concentration is too high.Decrease MLPC concentration. Ensure a thorough titration was performed.
Incubation was too long.Reduce the incubation time.
Cells were unhealthy or too confluent.Use healthy, sub-confluent cells. Perform washes gently to avoid mechanical stress.
High Variability Inconsistent cell density.Ensure consistent cell seeding and confluency at the start of the experiment.
Incomplete washing.Ensure all residual MLPC is removed by performing at least three gentle but thorough washes.

Conclusion

Myristoyllysophosphatidylcholine provides a highly effective and gentle method for the reversible permeabilization of mammalian cells. By carefully optimizing concentration and incubation time, researchers can achieve efficient intracellular delivery of a wide array of molecules while preserving cell viability and function. The inclusion of straightforward validation and viability assays ensures the generation of reliable and reproducible data, making MLPC an invaluable tool for cell biology, drug discovery, and beyond.

References

  • Šuštar, V., & Kotnik, T. (1997). Breaking the Barrier: Methods for Reversible Permeabilization of Cellular Membranes. Critical Reviews in Biotechnology.
  • PubMed. (n.d.). Breaking the barrier: methods for reversible permeabilization of cellular membranes. PubMed.
  • Ye, X., & Chun, J. (2009). Lysophospholipid Mediators in Health and Disease. Annual Review of Pathology: Mechanisms of Disease. Available at: [Link]

  • Paganin-Gioanni, A., et al. (2017). Vector-free intracellular delivery by reversible permeabilization. PLOS One. Available at: [Link]

  • Paganin-Gioanni, A., et al. (2017). Vector-free intracellular delivery by reversible permeabilization. PMC. Available at: [Link]

  • Aoki, S. (2018). The Many Roles of Lysophospholipid Mediators and Japanese Contributions to This Field. Yakugaku Zasshi.
  • Lundbaek, J. A., & Andersen, O. S. (1994). Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers. Journal of General Physiology. Available at: [Link]

  • Lundbaek, J. A., & Andersen, O. S. (1994). Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers. PMC. Available at: [Link]

  • Nimmrich, V. (1985). A rapid cell membrane permeability test using fluorescent dyes and flow cytometry. PubMed. Available at: [Link]

Sources

Method

Solid-Phase Extraction Protocol for 14:0 Lyso-PC from Plasma: An Application Note

Introduction Lysophosphatidylcholines (Lyso-PCs) are a class of lipids that play significant roles in numerous biological processes and are increasingly recognized as potential biomarkers for various diseases, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lysophosphatidylcholines (Lyso-PCs) are a class of lipids that play significant roles in numerous biological processes and are increasingly recognized as potential biomarkers for various diseases, including cardiovascular conditions and cancer. Among them, 1-myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso-PC) is of particular interest to researchers. Accurate and reliable quantification of 14:0 Lyso-PC in complex biological matrices like plasma is crucial for clinical and pharmaceutical research. However, the inherent complexity of plasma, with its high abundance of proteins and other lipid species, presents a significant analytical challenge, often leading to matrix effects in mass spectrometry-based analyses.[1]

Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique that effectively addresses these challenges by isolating and concentrating the analyte of interest while removing interfering components.[2][3] This application note provides a detailed and robust SPE protocol for the extraction of 14:0 Lyso-PC from plasma, designed for researchers, scientists, and drug development professionals. The protocol leverages a mixed-mode, reversed-phase/strong cation-exchange (RP/SCX) sorbent to achieve high recovery and excellent sample cleanup.

The Science Behind the Selection: Why Mixed-Mode SPE?

The choice of a mixed-mode SPE sorbent is pivotal for the successful isolation of Lyso-PCs. 14:0 Lyso-PC possesses a dual chemical nature: a non-polar myristoyl fatty acid tail and a polar headgroup containing a positively charged quaternary amine (choline) and a negatively charged phosphate group.[4] This amphipathic structure allows for a two-pronged retention mechanism on a mixed-mode RP/SCX sorbent:

  • Reversed-Phase Interaction: The hydrophobic C14 alkyl chain interacts with the reversed-phase component (e.g., C8 or C18) of the sorbent.

  • Ion-Exchange Interaction: Under acidic conditions, the phosphate group is protonated, and the permanently positive quaternary amine of the choline headgroup strongly interacts with the negatively charged sulfonic acid groups of the strong cation-exchange component.[4]

This dual retention mechanism provides superior selectivity for Lyso-PCs compared to single-mode SPE, enabling a more efficient removal of interfering phospholipids and other plasma components.[1][4]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Mixed-Mode RP/SCX SPE Cartridgese.g., Oasis MCX (30 mg, 1 mL)Waters
Methanol (MeOH)LC-MS GradeFisher Scientific
Acetonitrile (ACN)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic Acid (FA)99%Sigma-Aldrich
Ammonium Hydroxide (NH₄OH)28-30%Sigma-Aldrich
Human Plasma (with anticoagulant)Research GradeSeralab
14:0 Lyso-PC Standard>99%Avanti Polar Lipids
Internal Standard (e.g., 17:0 Lyso-PC)>99%Avanti Polar Lipids

Experimental Protocol

This protocol is designed for the extraction of 14:0 Lyso-PC from 100 µL of human plasma.

Sample Pre-treatment

The initial step is crucial for disrupting protein-analyte interactions and making the 14:0 Lyso-PC accessible for extraction.

  • Thaw frozen plasma samples on ice to prevent degradation.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike with an appropriate amount of internal standard (e.g., 17:0 Lyso-PC) to correct for extraction variability.

  • Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube. This supernatant will be loaded onto the SPE cartridge.

Solid-Phase Extraction Workflow

The following steps outline the "bind-and-elute" strategy for isolating 14:0 Lyso-PC.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 1. Plasma Sample (100 µL) precipitate 2. Protein Precipitation (400 µL ACN with 0.1% FA) plasma->precipitate centrifuge 3. Centrifugation (14,000 x g, 10 min) precipitate->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant condition 5. Conditioning (1 mL Methanol) equilibrate 6. Equilibration (1 mL 0.1% Formic Acid in Water) condition->equilibrate load 7. Sample Loading (Supernatant from step 4) equilibrate->load wash1 8. Wash 1 (1 mL 0.1% Formic Acid in Water) load->wash1 wash2 9. Wash 2 (1 mL Methanol) wash1->wash2 elute 10. Elution (1 mL 5% NH₄OH in Methanol) wash2->elute drydown 11. Dry Down (Under Nitrogen Stream) elute->drydown reconstitute 12. Reconstitution (100 µL Mobile Phase) drydown->reconstitute analysis 13. LC-MS Analysis reconstitute->analysis

A high-level overview of the SPE workflow for 14:0 Lyso-PC extraction.

Step-by-Step SPE Procedure:

  • Conditioning:

    • Place the mixed-mode SPE cartridge on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge. This step wets the sorbent and activates the reversed-phase functional groups. Do not let the sorbent go dry.

  • Equilibration:

    • Pass 1 mL of 0.1% formic acid in water through the cartridge. This equilibrates the sorbent to the pH of the loading solution, ensuring proper ionization of the analyte and the sorbent's ion-exchange groups. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from the sample pre-treatment step onto the cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1 mL/min. A slow flow rate is critical to ensure sufficient interaction time between the 14:0 Lyso-PC and the sorbent for effective retention.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge. This removes polar, water-soluble interferences that were not retained by the sorbent.

    • Wash 2: Pass 1 mL of methanol through the cartridge. This step is crucial for removing more non-polar interferences, such as other lipids that are less strongly retained than the target analyte.

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the 14:0 Lyso-PC by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH of the elution solvent neutralizes the charge on the sorbent's strong cation-exchange groups, disrupting the ionic interaction with the analyte's choline headgroup. The high organic content simultaneously disrupts the reversed-phase interaction, leading to the efficient elution of the 14:0 Lyso-PC.

Post-Extraction Processing
  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS system (e.g., 50:50 methanol:water).

  • Analysis: The sample is now ready for injection into the LC-MS system for quantification.

Expected Performance and Troubleshooting

This protocol is designed to provide high recovery and reproducibility for the extraction of 14:0 Lyso-PC from plasma.

Performance MetricExpected Result
Recovery > 90%
Reproducibility (%RSD) < 15%

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery - Sorbent bed dried out before sample loading.- Sample loading flow rate too high.- Elution solvent too weak or insufficient volume.- Ensure the sorbent remains wet after conditioning and equilibration.- Decrease the sample loading flow rate to ~1 mL/min.- Increase the volume of the elution solvent or the concentration of ammonium hydroxide.
Poor Reproducibility - Inconsistent sample pre-treatment.- Variable flow rates during SPE steps.- Incomplete protein precipitation.- Standardize the vortexing and centrifugation steps.- Use a vacuum manifold with a flow control system.- Ensure the correct ratio of precipitation solvent to plasma is used.
High Matrix Effects - Inefficient washing step.- Co-elution of interfering compounds.- Optimize the wash solvent composition (e.g., increase the percentage of organic solvent in the second wash).- Consider a different mixed-mode sorbent with alternative selectivity.

Conclusion

This application note provides a comprehensive and scientifically-grounded solid-phase extraction protocol for the isolation of 14:0 Lyso-PC from human plasma. By utilizing a mixed-mode reversed-phase/strong cation-exchange sorbent, this method offers high selectivity and recovery, leading to cleaner extracts and more reliable data in downstream LC-MS analyses. The detailed step-by-step procedure, coupled with an understanding of the underlying chemical principles, empowers researchers to confidently and accurately quantify this important lipid biomarker.

References

  • Waters Corporation. (2019). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

  • Blaze, M., Berthelette, K., Alden, B. A., Osterman, D., & Wyndham, K. (2019). Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation. Waters Corporation. Retrieved from [Link]

  • Agilent Technologies. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). PC(14:0/0:0) (YMDB01175). Retrieved from [Link]

  • FooDB. (2011). Showing Compound LysoPC(14:0) (FDB027530). Retrieved from [Link]

  • Chromedia. (2022). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Quantitation of Myristoyllysophosphatidylcholine (LPC 14:0) in Biological Matrices via HPLC-MS/MS

Abstract & Biological Significance Myristoyllysophosphatidylcholine (LPC 14:0) is a bioactive lysophospholipid and a critical biomarker in inflammatory and metabolic disease states.[1][2] Recent studies identify LPC 14:0...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

Myristoyllysophosphatidylcholine (LPC 14:0) is a bioactive lysophospholipid and a critical biomarker in inflammatory and metabolic disease states.[1][2] Recent studies identify LPC 14:0 as a potential prognostic marker for community-acquired pneumonia (CAP), sepsis, and drug-induced interstitial lung disease (DILD).[2] Unlike abundant species like LPC 16:0, LPC 14:0 often exists at lower circulating concentrations, requiring a method with high sensitivity and selectivity.

This application note details a robust HPLC-MS/MS workflow for the absolute quantitation of LPC 14:0. We prioritize a Reverse-Phase (RP) chromatography approach to maximize separation from isobaric interferences and utilize Positive Electrospray Ionization (ESI+) to exploit the high proton affinity of the phosphocholine headgroup.

Method Development Strategy: The "Why" Behind the Protocol

Chromatography: Reverse Phase (C18) vs. HILIC

While Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for separating lipid classes (e.g., separating all LPCs from PCs), it often fails to resolve lipid species based on fatty acid chain length.

  • Decision: We utilize a C18 Reverse Phase column.

  • Reasoning: The hydrophobic interaction with the myristoyl chain (C14:0) allows for baseline separation of LPC 14:0 from longer chain analogs (LPC 16:0, 18:0) which may cause ion suppression if co-eluted.

Mass Spectrometry: The Phosphocholine Signature

LPC 14:0 possesses a quaternary ammonium group (choline) which is permanently positively charged.

  • Ionization: ESI Positive Mode.

  • Transition: The precursor ion

    
     at m/z 468.3  fragments reliably to the phosphocholine headgroup product ion at m/z 184.1 .
    
  • Critical Control: Because all PC and LPC species generate the m/z 184 fragment, chromatographic resolution is the only barrier against cross-talk from in-source fragmentation of larger lipids.

Isomer Stability (The Hidden Variable)

LPC 14:0 exists as two isomers: sn-1 (acyl chain at C1) and sn-2 (acyl chain at C2). In aqueous or basic conditions, the acyl group migrates, reaching an equilibrium (approx. 9:1 sn-1:sn-2).

  • Protocol Requirement: To ensure reproducibility, samples must be kept on ice (4°C) and processed in slightly acidic conditions to inhibit acyl migration, or the method must treat the total peak area as the sum of both isomers.

Visual Workflow & Logic

Diagram 1: Analytical Workflow

LPC_Workflow Sample Biological Sample (Plasma/Serum) ISTD Add Internal Std (LPC 17:0) Sample->ISTD Normalization ppt Protein Precipitation (MeOH/ACN 4:1) ISTD->ppt Extraction centrifuge Centrifugation 15,000 x g, 4°C ppt->centrifuge Phase Sep separation HPLC Separation (C18 Column) centrifuge->separation Supernatant Injection detection MS/MS Detection (MRM 468.3 -> 184.1) separation->detection Quantitation

Caption: End-to-end workflow for targeted lipidomics of LPC 14:0, emphasizing internal standard normalization prior to extraction.

Experimental Protocol

Materials & Reagents[3]
  • Standard: 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 14:0).

  • Internal Standard (IS): 1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 17:0) or LPC 18:1-d7.[3] Note: LPC 17:0 is preferred as it is non-endogenous in most human samples.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method is optimized for high-throughput drug development environments.

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of LPC 17:0 Internal Standard working solution (1 µg/mL in MeOH).

  • Precipitate: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v).

    • Why: This mixture precipitates proteins while maintaining high solubility for lysophospholipids.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes (enhances protein crash).

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of Water (dilution prevents peak distortion from strong solvent effects).

  • Store at 4°C in the autosampler.

HPLC Parameters
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Phenomenex Kinetex C18 (2.1 × 100 mm, 2.6 µm) or Waters ACQUITY UPLC BEH C18.

  • Column Temp: 50°C (Improves peak shape and lowers backpressure).

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • B: 10 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (1:1).

    • Note: Ammonium formate is critical to stabilize the

      
       ion and prevent sodium adducts 
      
      
      
      .

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Desalting
8.00 95 Elution of LPCs
10.00 95 Wash
10.10 5 Re-equilibration

| 12.00 | 5 | End |

MS/MS Parameters
  • Source: ESI Positive.[4][5]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[6]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
LPC 14:0 468.3 184.1 5030Quantifier
LPC 14:0468.3104.15045Qualifier
LPC 17:0 (IS) 510.4 184.1 5030Internal Std

Mechanistic Visualization: Fragmentation Logic

The specificity of this method relies on the fragmentation of the phosphocholine headgroup.

Fragmentation Precursor Precursor Ion [M+H]+ = 468.3 (Intact LPC 14:0) Collision Collision Cell (Q2) Argon Gas, 30eV Precursor->Collision Selection in Q1 Product Product Ion [C5H15NO4P]+ m/z = 184.1 (Phosphocholine Head) Collision->Product CID Fragmentation NeutralLoss Neutral Loss (Myristic Acid + Glycerol) Collision->NeutralLoss Cleavage

Caption: MS/MS fragmentation pathway. The collision-induced dissociation (CID) cleaves the phosphate ester bond, releasing the characteristic phosphocholine ion (m/z 184.1).

Validation Criteria & Troubleshooting

Linearity and Sensitivity
  • Range: 1 ng/mL to 2000 ng/mL.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • LLOQ: Expected ~1-5 ng/mL (Signal-to-Noise > 10).

Matrix Effect (ME) Calculation

Lipids are notorious for matrix effects. You must calculate the Matrix Factor (MF).



  • Acceptance: MF should be between 0.85 and 1.15.

  • Correction: If suppression is observed (MF < 0.8), ensure the Internal Standard (LPC 17:0) tracks the suppression. The IS-normalized Matrix Factor must be close to 1.0.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Column overload or secondary interactions.Add more Ammonium Formate (up to 10mM) or reduce injection volume.
High Backpressure Protein precipitation incomplete.Ensure supernatant is clear. Spin longer/faster. Use a guard column.
Carryover Lipids sticking to injector needle.Use a strong needle wash: IPA/ACN/Acetone (1:1:1) + 0.1% Formic Acid.
Split Peaks Isomer separation (sn-1 vs sn-2).This is normal on high-res C18. Integrate both as a single sum if total LPC 14:0 is the goal.

References

  • Lipid Maps Structure Database. LPC(14:0) [sn-1] Structure and MS Data. Available at: [Link]

  • Liu, X., et al. (2022). Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia. Translational Research. Available at: [Link]

  • Tan, B., et al. (2012).Targeted lipidomics in biomarker discovery. Journal of Chromatography B. (Methodology basis for LPC extraction).
  • Thermo Fisher Scientific. Separation and quantification of lysophospholipids in biological samples by LC-MS/MS. Available at: [Link]

Sources

Method

Application Note: A Researcher's Guide to Solubilizing and Applying 14:0 Lyso PC (Myristoyl-LPC) in Cell Culture

Introduction 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as 14:0 Lyso PC or Myristoyl-LPC, is a lysophospholipid of significant interest in biomedical research.[1][2][3] As a key endogenous metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as 14:0 Lyso PC or Myristoyl-LPC, is a lysophospholipid of significant interest in biomedical research.[1][2][3] As a key endogenous metabolite, it participates in a multitude of cellular processes, including membrane stabilization, lipid metabolism, and cell signaling.[4][5][6] Its role as a signaling molecule, particularly through interaction with lysophospholipid receptors, makes it a crucial tool for studying pathways implicated in cardiovascular disease, neurodegenerative disorders, and cancer.[5][6] However, its amphipathic nature—possessing both a hydrophilic phosphocholine head group and a hydrophobic myristoyl tail—presents a significant challenge for its effective and reproducible use in aqueous cell culture systems.

This guide provides a comprehensive framework for the solubilization and application of 14:0 Lyso PC. It moves beyond a simple recitation of steps to explain the critical physicochemical principles that govern its behavior in solution. By understanding these principles, researchers can design more robust experiments, ensure the delivery of the lipid in its biologically active monomeric form, and generate reliable, reproducible data.

Physicochemical Profile of 14:0 Lyso PC

A thorough understanding of the physical and chemical properties of 14:0 Lyso PC is fundamental to its correct handling and application. These properties dictate its solubility, stability, and biological activity.

PropertyValueSource(s)
Synonyms 1-myristoyl-sn-glycero-3-phosphocholine, LPC(14:0)[1][5][7]
Molecular Formula C22H46NO7P[1][3][8][9]
Molecular Weight 467.58 g/mol [1][9]
Appearance White to off-white solid/powder[1][10]
Storage Temperature -20°C[1][9][11]
Critical Micelle Concentration (CMC) 0.043 - 0.090 mM (in aqueous buffer)[12][13]
Solubility (Organic) Soluble in Ethanol, DMSO, Chloroform, Methanol[1][10][14][15]
Solubility (Aqueous) Sparingly soluble; ~2 mg/mL in PBS (pH 7.2)[16]

The Core Challenge: Solubilization and the Critical Micelle Concentration (CMC)

The central challenge in preparing 14:0 Lyso PC for cell culture is its tendency to self-assemble into micelles in aqueous solutions. While sparingly soluble in water as monomers, once the concentration exceeds the Critical Micelle Concentration (CMC), the lipid molecules aggregate into spherical structures.

Why is the CMC so important?

  • Monomers vs. Micelles: Most cell surface receptors that bind lysophospholipids are thought to recognize the monomeric form. Treating cells with a micellar suspension can lead to different, and often non-physiological, outcomes. Micelles can act as detergents, perturbing cell membranes and causing cytotoxicity that is independent of specific receptor-mediated signaling.

  • Reproducibility: The equilibrium between monomers and micelles can be influenced by temperature, pH, and the presence of other molecules (like serum proteins). Failure to control for the CMC can lead to significant variability between experiments.

For 14:0 Lyso PC, the CMC is approximately 0.043-0.090 mM.[12][13] Therefore, preparing a highly concentrated aqueous stock solution that remains below the CMC is impossible. The strategy must be to create a concentrated stock in a suitable solvent and then dilute it carefully into the final culture medium.

Protocol: Preparation of a 10 mM Stock Solution in Ethanol

This protocol details the preparation of a concentrated stock solution using ethanol, a common solvent for lipids that is generally well-tolerated by many cell lines at low final concentrations.

Materials:

  • 14:0 Lyso PC powder (e.g., Avanti Polar Lipids, #855575P)

  • 200-proof (absolute) Ethanol, sterile

  • Sterile, glass vial with a Teflon-lined cap

  • Sterile glass or stainless steel tools for handling

  • Analytical balance

Methodology:

  • Pre-Weighing Preparation: Allow the container of 14:0 Lyso PC powder to equilibrate to room temperature for at least 30 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder.[11][17]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of 14:0 Lyso PC powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.68 mg.

  • Solubilization: Transfer the weighed powder into a sterile glass vial. Add the appropriate volume of absolute ethanol. For the example above, add 1 mL of ethanol.

  • Mixing: Cap the vial tightly and vortex thoroughly. If the powder does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.[14] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution at -20°C in the glass vial with a Teflon-lined cap.[1][11] For long-term storage (-80°C), aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1] Stock solutions in ethanol are typically stable for at least one month at -20°C and up to six months at -80°C.[1]

Protocol: Preparing Working Concentrations for Cell Treatment

This protocol describes the critical dilution step from the organic stock into your aqueous cell culture medium.

Methodology:

  • Thaw Stock Solution: Retrieve the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Serial Dilution (Recommended): To avoid precipitation, it is best practice to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media:

    • First, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create an intermediate 100 µM solution. Vortex gently immediately after addition.

    • Then, add 1 mL of this 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration.

  • Direct Dilution (for low concentrations): For lower final concentrations, a direct dilution may be feasible. For example, to achieve 1 µM in 10 mL, add 1 µL of the 10 mM stock directly to the 10 mL of medium. It is crucial to add the lipid stock to the medium while gently vortexing or swirling the tube to ensure rapid dispersal and minimize local concentrations that could exceed the CMC.

  • Final Mix and Application: Gently mix the final working solution by inverting the tube several times before adding it to the cells.

Best Practices & Experimental Design

A well-designed experiment is crucial for interpreting the effects of 14:0 Lyso PC accurately.

  • Vehicle Control: This is non-negotiable . For every experiment, a control group of cells must be treated with the same final concentration of the solvent (e.g., ethanol) used to prepare the Lyso-PC working solution. For a 10 µM final concentration prepared from a 10 mM ethanol stock, the vehicle control would be 0.1% ethanol.

  • Dose-Response: Always perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. A typical starting range might be 1 µM to 50 µM.

  • Cytotoxicity Assessment: Lysophospholipids can be cytotoxic at higher concentrations.[18][19] It is essential to run a parallel cytotoxicity assay (e.g., LDH release, MTT, or live/dead staining) to ensure that the observed biological effects are not simply a consequence of cell death. Myristoylated peptides have shown low cytotoxicity at concentrations up to 100 µM in some cell lines.[20]

  • Serum Considerations: Components in fetal bovine serum (FBS) can bind to lipids, potentially sequestering the 14:0 Lyso PC and reducing its effective concentration. If possible, conduct initial experiments in serum-free or low-serum media for a defined period to ensure consistent delivery to the cells.

Visualization of Key Processes

Experimental Workflow

The following diagram outlines the complete workflow from handling the lyophilized powder to treating the cells.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_controls Essential Controls powder Lyophilized 14:0 Lyso PC equilibrate Equilibrate to Room Temp powder->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Ethanol weigh->dissolve mix Vortex / Sonicate dissolve->mix store Store at -20°C or -80°C mix->store thaw Thaw Stock store->thaw dilute Dilute in warm Culture Medium thaw->dilute add Add to Cells dilute->add vehicle Vehicle Control (Ethanol only) dilute->vehicle analyze Endpoint Analysis add->analyze cytotox Cytotoxicity Assay add->cytotox

Workflow for preparing and applying 14:0 Lyso PC.
Simplified Signaling Pathway

14:0 Lyso PC can act as a ligand for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

G cluster_membrane Cell Membrane cluster_extra cluster_intra GPCR GPCR G_protein G-Protein (Inactive) GPCR->G_protein Activation LysoPC 14:0 Lyso PC (Monomer) LysoPC->GPCR Binding G_protein_active G-Protein (Active) G_protein->G_protein_active GTP/GDP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Response Cellular Response Effector->Response Second Messengers

Simplified GPCR signaling initiated by 14:0 Lyso PC.

Troubleshooting

ProblemPotential CauseSuggested Solution
Precipitation in Media Local concentration exceeded CMC during dilution; low temperature of media.Use serial dilution. Add lipid stock slowly to pre-warmed (37°C) media while vortexing/swirling.
Inconsistent Results Improper storage (hydrolysis/oxidation); repeated freeze-thaw cycles; variable serum lots.Aliquot stock solutions. Store properly at -20°C or -80°C under inert gas if possible. Test new lots of serum.
High Cytotoxicity Concentration too high; solvent toxicity; micelle formation.Perform a dose-response curve to find a non-toxic concentration. Ensure vehicle control shows no toxicity. Confirm stock solution is clear (not micellar).

References

  • Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). [Link]

  • Phoreus Biotech. Lipid-Based Drug Delivery. [Link]

  • NP-MRD. Showing NP-Card for LysoPC(14:0) (NP0090926). [Link]

  • FooDB. Showing Compound LysoPC(14:0) (FDB027530). [Link]

  • ChemBK. LYSOLECITHIN, MYRISTOYL. [Link]

  • National Center for Biotechnology Information. Lysophosphatidylcholine for Efficient Intestinal Lipid Absorption And Lipoprotein Secretion in Caco-2 Cells. [Link]

  • LIPID MAPS. LMGP01050012. [Link]

  • The University of British Columbia. Lipid-Based Delivery Systems. [Link]

  • National Center for Biotechnology Information. Lipid-Based Intelligent Vehicle Capabilitized with Physical and Physiological Activation. [Link]

  • Chemsrc. LysoPC(14:0/0:0) | CAS#:20559-16-4. [Link]

  • Avanti Polar Lipids. Lyso | Phospholipids - PC & LPC. [Link]

  • PubMed. Highly efficient preparation of 1-lysophosphatidylcholine via high proportion of Novozym® 435 (lipase B from Candida antarctica)-catalyzed ethanolysis. [Link]

  • Avanti Polar Lipids. How Should I Store My Liposomes?. [Link]

  • CAS. The future of lipid-based drug delivery systems. [Link]

  • National Center for Biotechnology Information. Highly efficient preparation of 1-lysophosphatidylcholine via high proportion of Novozym® 435 (lipase B from Candida antarctica)-catalyzed ethanolysis. [Link]

  • ACS Publications. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. [Link]

  • ResearchGate. What is the best way to solve Lysophosphatidic acid for cell culture use?. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Myristoyl-CM4 Exhibits Direct Anticancer Activity and Immune Modulation in Hepatocellular Carcinoma: Evidence from In Vitro and Mouse Model Studies. [Link]

  • Dovepress. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia. [Link]

  • National Center for Biotechnology Information. Long Term Storage of Lyophilized Liposomal Formulations. [Link]

  • National Center for Biotechnology Information. Myristoyl-Based Transport of Peptides into Living Cells. [Link]

  • Biokom. PRODUCT INFORMATION - 1-Myristoyl-2-hydroxy-sn-glycero-3-PG (sodium salt). [Link]

  • PubChem. 1-Myristoyl-sn-glycero-3-phosphocholine. [Link]

  • Avanti Polar Lipids. 14:0 Lyso PC. [Link]

  • Google Patents.
  • ResearchGate. Intracellular Peptide N-Myristoylation for Cancer Cell Ferroptosis without Acquired Resistance. [Link]

  • ResearchGate. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. [Link]

Sources

Application

Application Note &amp; Protocol: Inducing Demyelination in Ex Vivo Organotypic Cultures Using 14:0 Lyso PC

Audience: Researchers, scientists, and drug development professionals engaged in neuroscience, particularly in the fields of multiple sclerosis, neuroinflammation, and regenerative neurology. Abstract: The study of demye...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in neuroscience, particularly in the fields of multiple sclerosis, neuroinflammation, and regenerative neurology.

Abstract: The study of demyelination and subsequent remyelination is critical for developing therapies for diseases like multiple sclerosis (MS). Ex vivo organotypic slice cultures offer a compelling model system that bridges the gap between dissociated cell cultures and complex in vivo studies, preserving the intricate three-dimensional cytoarchitecture of the central nervous system (CNS).[1][2] Lysophosphatidylcholine (LPC), a naturally occurring lysophospholipid, is widely used as a chemical tool to induce rapid and reproducible demyelination in these models.[3][4] This guide provides a detailed technical overview and step-by-step protocols for utilizing 14:0 Lyso PC (1-myristoyl-sn-glycero-3-phosphocholine) to induce demyelination in organotypic brain and spinal cord slice cultures. We delve into the mechanism of action, explain the causality behind critical experimental choices, and provide self-validating protocols to ensure robust and reproducible results.

Section 1: The Principle of 14:0 Lyso PC-Induced Demyelination

The Agent: 14:0 Lyso PC

14:0 Lyso PC is a specific variant of lysophosphatidylcholine containing a saturated 14-carbon myristoyl acyl chain.[5] Like other LPCs, it possesses potent detergent-like properties owing to its amphipathic nature, with a single fatty acid tail and a polar phosphocholine head group. This structure allows it to readily intercalate into lipid bilayers.

Mechanism of Action: A Primary Lipid Disruptor

The primary mechanism by which LPC induces demyelination is through the direct, non-receptor-mediated disruption of cellular membranes.[3] The myelin sheath, being an exceptionally lipid-rich structure, is highly susceptible.

  • Membrane Intercalation: 14:0 Lyso PC integrates into the tightly packed lipid layers of the myelin sheath.

  • Structural Disruption: This integration disrupts the molecular organization, increasing membrane permeability and fluidity.[6]

  • Oligodendrocyte Toxicity: The destabilization of the myelin sheath and the oligodendrocyte's own plasma membrane leads to swelling, vacuolization, and ultimately, necrotic cell death of the myelin-producing oligodendrocyte.[6][7]

  • Demyelination: The loss of viable oligodendrocytes and the direct damage to the myelin sheath result in the denuding of axons. Neurons and other glial cells like astrocytes and microglia are often relatively spared at concentrations effective for demyelination, making this a specific model for studying myelin pathology.[7]

cluster_0 Healthy Myelinated Axon cluster_1 LPC-Induced Demyelination Oligo Oligodendrocyte Myelin Intact Myelin Sheath Oligo->Myelin Maintains Axon Axon Myelin->Axon Ensheathes LPC 14:0 Lyso PC DisruptedMyelin Disrupted Myelin LPC->DisruptedMyelin Intercalates & Disrupts Lipid Bilayer DeadOligo Oligodendrocyte Death DisruptedMyelin->DeadOligo Induces Cytotoxicity DemyelinatedAxon Demyelinated Axon DeadOligo->DemyelinatedAxon Leads to Myelin Loss

Caption: Mechanism of 14:0 Lyso PC-induced demyelination.

Section 2: Critical Experimental Parameters & Rationale

Success with this model hinges on the careful optimization of several parameters. The goal is to achieve significant demyelination while preserving the overall health of the tissue slice to allow for subsequent studies, such as assessing remyelination.

ParameterRecommended RangeRationale & Expert Insights
14:0 Lyso PC Concentration 0.2 - 1.0 mg/mLThe optimal concentration is tissue-dependent. Cerebellar slices are often sensitive, with 0.5 mg/mL being a common starting point.[2][8] Spinal cord or cortical cultures may require higher concentrations. It is imperative to perform a dose-response curve for your specific model to identify the concentration that maximizes demyelination while minimizing non-specific cytotoxicity and axonal damage.
Exposure Duration 15 - 24 hoursA shorter duration may lead to incomplete demyelination. A longer exposure risks widespread tissue death, compromising the viability of oligodendrocyte precursor cells (OPCs) and neurons, which are essential for studying repair. An incubation of 17-18 hours is a well-documented and effective window for many slice culture types.[8]
Tissue Source & Age Postnatal Day 7-10 (P7-P10)Myelination is actively occurring at this developmental stage in rodents, providing a robust system for study. Using tissue from this window ensures a high density of mature oligodendrocytes and a healthy OPC pool. For studies focused on age-related remyelination failure, protocols using adult tissue have also been established.[9]
Culture Stabilization 7 - 14 Days in vitro (DIV)Slices require a stabilization period after preparation to recover from the mechanical stress of slicing and to allow for the formation of mature myelin sheaths in culture. Attempting demyelination too early will yield inconsistent results.
Washout Procedure 2-3 complete media changesA thorough washout is critical to remove the LPC and halt the demyelinating process. This creates a defined window of injury and establishes a "time zero" for tracking subsequent endogenous remyelination.

Section 3: Detailed Protocol - Demyelination of Organotypic Cerebellar Slices

This protocol is optimized for cerebellar slices from P8-P10 mice but can be adapted for other CNS regions.

Part A: Preparation of 14:0 Lyso PC Stock Solution

Causality Note: 14:0 Lyso PC is typically supplied as a powder or dissolved in chloroform.[10][11] It must be properly solubilized in a vehicle compatible with your culture medium before use. Ethanol is a common choice.[12]

  • Acquire Reagent: Use high-purity (>99%) 1-myristoyl-sn-glycero-3-phosphocholine (e.g., Avanti Polar Lipids Cat# 855575, MedChemExpress Cat# HY-113338).[10][13]

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out 10 mg of 14:0 Lyso PC powder.

  • Solubilization: Add 1.0 mL of absolute ethanol (200 proof, sterile) to the powder to create a 10 mg/mL stock solution .

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use volumes (e.g., 20 µL) and store at -20°C for up to 1 month or -80°C for up to 6 months .[13] Avoid repeated freeze-thaw cycles.

Part B: Induction of Demyelination

Prerequisite: Organotypic cerebellar slices have been prepared and cultured for at least 7 DIV according to standard protocols (e.g., using the membrane-interface method).[1][14]

  • Prepare Treatment Medium: On the day of the experiment, thaw an aliquot of the 10 mg/mL 14:0 Lyso PC stock. Warm the slice culture medium to 37°C.

  • Dilution: To create a working concentration of 0.5 mg/mL , dilute the stock solution 1:20 into the pre-warmed culture medium. For example, add 50 µL of the 10 mg/mL stock to 950 µL of medium. Mix gently by inverting the tube.

    • Control: Prepare a vehicle control medium by adding the same volume of ethanol (e.g., 50 µL of ethanol into 950 µL of medium).

  • Medium Change: Carefully remove the existing medium from each slice culture well.

  • Application: Gently add the appropriate volume (typically 1 mL per well for a 6-well plate) of the 0.5 mg/mL 14:0 Lyso PC medium or the vehicle control medium to the slices.

  • Incubation: Return the cultures to the 37°C, 5% CO₂ incubator for 17-18 hours .

Part C: Washout and Recovery
  • First Wash: After the 17-18 hour incubation, carefully aspirate the LPC-containing medium. Replace it with an equal volume of fresh, pre-warmed standard culture medium.

  • Second Wash: Incubate for 30-60 minutes. Aspirate the medium again and replace it with fresh medium.

  • Third Wash (Optional but Recommended): Repeat the wash step one more time to ensure complete removal of residual LPC.

  • Recovery: Maintain the cultures in standard medium. The medium should be changed every 2-3 days. Slices can now be maintained for various time points (e.g., 3, 7, 14, 21 days post-lesion) to study the time course of demyelination and remyelination.

Part D: Validation by Immunofluorescence

This is a critical self-validating step to confirm the outcome of the protocol.

  • Fixation: At your desired endpoint (e.g., 48 hours post-washout for peak demyelination), fix the slices in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.

  • Permeabilization & Blocking: Wash with PBS and permeabilize/block with a solution containing 0.3-0.5% Triton X-100 and 5% normal donkey serum in PBS for 2 hours.

  • Primary Antibodies: Incubate slices overnight at 4°C with primary antibodies targeting myelin and axons.

    • Myelin: anti-Myelin Basic Protein (MBP)

    • Axons: anti-Neurofilament 200 (NF200)

  • Secondary Antibodies: Wash with PBS and incubate with species-appropriate fluorescently-conjugated secondary antibodies for 2-4 hours at room temperature.

  • Mounting & Imaging: Mount the stained slice membranes onto slides and image using confocal or fluorescence microscopy.

Section 4: Experimental Workflow & Data Interpretation

The entire process follows a logical sequence from culture preparation to quantitative analysis.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Demyelination Induction cluster_analysis Phase 3: Analysis A Prepare Organotypic Slices (e.g., P8-P10 Cerebellum) B Culture & Stabilize (7-14 DIV) A->B Allow maturation C Prepare 0.5 mg/mL 14:0 Lyso PC & Vehicle Control Media B->C D Treat Slices (17-18 hours) C->D Apply to cultures E Washout LPC (3x Media Change) D->E F Culture for Recovery (e.g., 2-21 days) E->F Initiate repair phase G Fix & Perform Immunofluorescence (MBP / Neurofilament) F->G Select time points H Confocal Imaging & Quantitative Analysis G->H

Caption: End-to-end experimental workflow for LPC-induced demyelination.

Expected Results & Troubleshooting
ScenarioExpected Outcome / Common ProblemPotential Cause & Solution
Successful Demyelination (Expected) Significant loss of MBP signal in LPC-treated slices compared to vehicle controls. Neurofilament staining should remain largely intact, indicating preserved axonal integrity.N/A
Incomplete Demyelination MBP signal is only slightly reduced or appears patchy.Cause: LPC concentration too low or exposure time too short. Solution: Increase LPC concentration in 0.1 mg/mL increments or extend exposure time by 2-4 hours. Ensure LPC stock was properly prepared and stored.
Excessive Tissue Death Widespread loss of both MBP and Neurofilament signal. The slice may detach from the membrane or disintegrate.Cause: LPC concentration is too high. Solution: Reduce LPC concentration. Verify the age and health of the initial cultures, as unhealthy slices are more susceptible to toxicity.
High Variability Results are inconsistent between experiments.Cause: Inconsistent slice thickness, age of pups, culture health, or LPC preparation. Solution: Standardize all protocol steps. Use littermates where possible. Ensure complete dissolution and accurate dilution of LPC for every experiment.

References

  • New ex vivo demyelination/remyelination models to defeat multiple sclerosis and neuromyelitis optica - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Ex Vivo Slice Cultures to Study Myelination, Demyelination, and Remyelination in Mouse Brain and Spinal Cord. (2019). Methods in Molecular Biology. Retrieved February 23, 2026, from [Link]

  • Mechanisms of lysophosphatidylcholine-induced demyelination: A primary lipid disrupting myelinopathy. (2018). Glia. Retrieved February 23, 2026, from [Link]

  • An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. (2021). International Journal of Molecular Sciences. Retrieved February 23, 2026, from [Link]

  • Organotypic Slice Cultures for Myelination Studies. (2018). Journal of Visualized Experiments. Retrieved February 23, 2026, from [Link]

  • Models for Studying Myelination, Demyelination and Remyelination. (2017). Cellular and Molecular Neurobiology. Retrieved February 23, 2026, from [Link]

  • Organotypic Cultures from the Adult CNS: A Novel Model to Study Demyelination and Remyelination Ex Vivo. (2018). Cellular and Molecular Neurobiology. Retrieved February 23, 2026, from [Link]

  • Ex Vivo Slice Cultures to Study Myelination, Demyelination, and Remyelination in Mouse Brain and Spinal Cord. (n.d.). Our Lady of Fatima University. Retrieved February 23, 2026, from [Link]

  • Investigating the use of cuprizone and lysolecithin to model demyelination ex vivo in sagittal rat brain organotypic slice cultures. (2025). Frontiers in Neuroscience. Retrieved February 23, 2026, from [Link]

  • Mechanisms of lysophosphatidylcholine‐induced demyelination: A primary lipid disrupting myelinopathy. (2017). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Experimental models of demyelination and remyelination. (2019). Neurología. Retrieved February 23, 2026, from [Link]

  • Lysophosphatidylcholine-induced demyelination model of mouse. (2017). protocols.io. Retrieved February 23, 2026, from [Link]

  • Ex Vivo Slice Cultures to Study Myelination, Demyelination, and Remyelination in Mouse Brain and Spinal Cord. (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]

  • Demyelination in adult organotypic cerebellar cultures. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 14:0 Lyso PC. (n.d.). Avanti Polar Lipids. Retrieved February 23, 2026, from [Link]

  • An in vitro model for de- and remyelination using lysophosphatidyl choline in rodent whole brain spheroid cultures. (2009). Glia. Retrieved February 23, 2026, from [Link]

  • Lysophosphatidyl Choline Induced Demyelination in Rat Probed by Relaxation along a Fictitious Field in High Rank Rotating Frame. (2017). Frontiers in Cellular Neuroscience. Retrieved February 23, 2026, from [Link]

  • Lysophosphatidylcholine-induced demyelination model of mouse. (2017). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Stably Established Two-Point Injection of Lysophosphatidylcholine-Induced Focal Demyelination Model in Mice. (2022). Journal of Visualized Experiments. Retrieved February 23, 2026, from [Link]

Sources

Method

Application Note: Engineering Thermosensitive Theranostic Liposomes using 14:0 Lyso PC

Abstract & Scope This Application Note details the protocol for synthesizing Temperature-Sensitive Liposomes (TSLs) designed for simultaneous Magnetic Resonance Imaging (MRI) and mild hyperthermia-triggered drug release....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for synthesizing Temperature-Sensitive Liposomes (TSLs) designed for simultaneous Magnetic Resonance Imaging (MRI) and mild hyperthermia-triggered drug release.

While standard TSL formulations (e.g., ThermoDox®) utilize 18:0 Lyso PC (MSPC), this guide focuses on 14:0 Lyso PC . The shorter myristoyl chain of 14:0 Lyso PC alters the thermodynamics of the lipid bilayer, lowering the phase transition temperature (


) and increasing the rate of pore formation. This allows for rapid cargo release at milder hyperthermia ranges (39°C–41°C), minimizing thermal damage to surrounding healthy tissue.

Theranostic Payload:

  • Therapeutic: Doxorubicin (DOX) – Loaded via transmembrane ammonium sulfate gradient.

  • Diagnostic: Gadolinium chelate (Gd-DTPA) – Co-encapsulated for real-time MRI guidance.

Material Science: The Role of 14:0 Lyso PC

The core of this technology is the "Grain Boundary" release mechanism. 14:0 Lyso PC acts as a gatekeeper. Unlike diacyl phospholipids (e.g., DPPC), lysolipids have a large hydrophilic head group relative to their single hydrophobic tail (Type I lipid), giving them a cone shape.

Physical Properties of Key Lipids[1][2][3][4][5][6][7]
ComponentFull NameRole

(°C)
Molecular Weight
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholineMatrix Lipid (Bulk Bilayer)41.4734.05
14:0 Lyso PC 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholinePermeability Trigger N/A*467.58
DSPE-PEG2k 1,2-distearoyl-sn-glycero-3-PE-N-[methoxy(PEG)-2000]Stealth/Circulation74.0~2805

*Note: 14:0 Lyso PC forms micelles in isolation (CMC ~40–90 µM). In a bilayer, it concentrates at grain boundaries during the gel-to-liquid transition of DPPC.

Mechanism of Action

When the liposome is heated to the


 of the mixture (approx. 40°C), the DPPC bilayer begins to melt. The 14:0 Lyso PC, previously stabilized in the gel phase, accumulates at the boundaries of solid and liquid domains. Due to its high curvature, it stabilizes nanopores, allowing rapid efflux of the drug.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, emphasizing the critical separation of passive (Gd) and active (Dox) loading steps.

TSL_Synthesis cluster_0 Phase 1: Lipid Film Formation cluster_1 Phase 2: Hydration & Passive Loading cluster_2 Phase 3: Gradient Creation cluster_3 Phase 4: Active Loading Weighing Weigh Lipids (DPPC : 14:0 Lyso PC : DSPE-PEG) Ratio: 86 : 10 : 4 Solvent Dissolve in Chloroform:Methanol (2:1) Weighing->Solvent Evap Rotary Evaporation (Thin Film Formation) Solvent->Evap Vacuum Desiccation (Overnight) Remove Trace Solvent Evap->Vacuum Hydration Hydrate Film (250mM (NH4)2SO4 + Gd-DTPA) Temp: 55°C (Above Tm) Vacuum->Hydration Extrusion Extrusion (100nm) 10-15 passes @ 55°C Hydration->Extrusion Dialysis Dialysis / SEC Target: HEPES Saline pH 7.4 Removes External NH4+ & Gd Extrusion->Dialysis Gradient Transmembrane Gradient Established [NH4+]_in >> [NH4+]_out Dialysis->Gradient Incubation Add Doxorubicin (Drug:Lipid 1:20 w/w) Incubate 37°C, 1 hr Gradient->Incubation Precipitation Dox Precipitates Inside (Sulfate Salt) Incubation->Precipitation FinalPurification Final Purification (Remove Free Dox) Precipitation->FinalPurification FinalProduct Theranostic TSLs (Gd-Dox-LTSL) FinalPurification->FinalProduct

Caption: Step-by-step workflow for co-loading Gadolinium (passive) and Doxorubicin (active) into 14:0 Lyso PC liposomes.

Detailed Protocol

Phase 1: Lipid Film Preparation

Objective: Create a homogeneous lipid mixture. Formulation Ratio (Molar): DPPC : 14:0 Lyso PC : DSPE-PEG2000 = 86 : 10 : 4 .

  • Stock Solutions: Dissolve each lipid in Chloroform at 10 mg/mL.

  • Mixing: In a round-bottom flask, combine aliquots to achieve the molar ratio.

    • Example for 20 mg Total Lipid:

      • DPPC: 13.9 mg

      • 14:0 Lyso PC: 1.0 mg

      • DSPE-PEG2000: 5.1 mg

  • Evaporation: Use a rotary evaporator (40°C water bath, 150 rpm) to remove solvent.

  • Drying: Place the flask under high vacuum for >4 hours to remove trace chloroform (critical for biocompatibility).

Phase 2: Hydration & Passive Loading (Gd-DTPA)

Objective: Encapsulate MRI contrast agent and establish the ammonium sulfate core.

  • Hydration Buffer: Prepare 250 mM Ammonium Sulfate containing 1 mM Gd-DTPA (Magnevist® or equivalent).

    • Note: High salt concentration is required for the Dox loading gradient.

  • Hydration: Add 2.0 mL of Hydration Buffer to the lipid film.

  • Temperature: Heat the water bath to 55°C (well above the DPPC

    
     of 41°C).
    
  • Agitation: Rotate/vortex for 30 minutes until the film is fully suspended (Multilamellar Vesicles - MLVs form).

Phase 3: Sizing & Gradient Generation

Objective: Create Unilamellar Vesicles (LUVs) and establish the pH gradient.

  • Extrusion: Assemble a mini-extruder with a 100 nm polycarbonate membrane.

  • Process: Pass the sample through the membrane 15 times at 55°C .

    • Critical: Do not extrude below 45°C. The lipids must be fluid.

  • Gradient Creation (Buffer Exchange):

    • Use a PD-10 Desalting Column or Dialysis Cassette (10k MWCO).

    • External Buffer: HEPES Buffered Saline (HBS), pH 7.4 (Iso-osmotic to the ammonium sulfate).

    • Result: The liposome interior remains acidic/ammonium-rich; the exterior becomes neutral. This gradient drives Dox loading.

Phase 4: Active Remote Loading (Doxorubicin)

Objective: Load Doxorubicin with >90% efficiency.

  • Dox Stock: Dissolve Doxorubicin HCl in Saline (2 mg/mL).

  • Mixing: Add Dox to the liposome suspension at a 1:20 drug-to-lipid weight ratio .

  • Incubation: Incubate at 37°C for 60 minutes.

    • Mechanism:[1][2][3] Neutral Dox crosses the membrane. Inside, it encounters high

      
      , becomes ionized (
      
      
      
      ), and precipitates with Sulfate (
      
      
      ), trapping it inside.
    • Why 37°C? 14:0 Lyso PC liposomes are leakier than standard liposomes. Do not incubate at 60°C (standard Doxil protocol) or you will trigger the release. 37°C is sufficient for loading due to the permeability of Lyso PC.

  • Final Cleanup: Remove unencapsulated Dox using a Sephadex G-50 column.

Characterization & Validation Standards

To ensure scientific integrity, the following parameters must be validated for every batch.

ParameterMethodTarget Specification
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)90 – 120 nm
Polydispersity Index (PDI) DLS< 0.15 (Monodisperse)
Zeta Potential Electrophoretic Light Scattering-10 to -20 mV (PEGylated surface)
Phase Transition (

)
Differential Scanning Calorimetry (DSC)40.5°C ± 1.0°C
Encapsulation Efficiency (EE) Fluorescence (Ex 480/Em 590)> 90% (Doxorubicin)
Leakage at 37°C Dialysis (FBS incubation, 24h)< 10% (Serum Stability)

Mechanism of Release (Theranostic Logic)

The following diagram illustrates the in vivo behavior of the 14:0 Lyso PC TSL.

Mechanism Injection IV Injection (Systemic Circulation) Accumulation Tumor Accumulation (EPR Effect) Injection->Accumulation MRI MRI Visualization (Gd Contrast Verified) Accumulation->MRI Heating Mild Hyperthermia (HIFU/RF at 40-41°C) MRI->Heating Trigger Transition Phase Transition (Gel -> Liquid Crystalline) Heating->Transition Pores 14:0 Lyso PC Stabilizes Grain Boundaries Transition->Pores Release Rapid Drug Dump (>80% in 5 min) Pores->Release

Caption: The theranostic loop: MRI confirms accumulation, triggering localized heating which activates the 14:0 Lyso PC pore mechanism.[2][4][5][6][7]

Troubleshooting & Expert Insights

Issue: Low Doxorubicin Encapsulation (<80%)

  • Cause: Loss of transmembrane gradient.

  • Fix: Ensure the external buffer pH is strictly 7.4 and iso-osmotic. If the liposomes shrink or swell, the gradient dissipates.

  • Fix: 14:0 Lyso PC increases permeability. Ensure the loading incubation does not exceed 39°C.

Issue: High Leakage at 37°C

  • Cause: 14:0 Lyso PC concentration is too high.

  • Fix: Reduce 14:0 Lyso PC to 8 mol% and increase DPPC. Alternatively, dope with 5% DSPC (Distearoyl-PC) to rigidify the membrane slightly at body temperature without destroying the thermal trigger.

Issue: Aggregation during Extrusion

  • Cause: Temperature dropped below

    
    .
    
  • Fix: The extruder block must be maintained at 55°C. 14:0 Lyso PC can form micellar defects if the lipid mixture is not fully fluid during sizing.

References

  • Yatvin, M. B., et al. (1978). "Design of liposomes for enhanced local release of drugs by hyperthermia." Science. Link

  • Needham, D., & Dewhirst, M. W. (2001).[8] "The development and testing of a new temperature-sensitive drug delivery system for the treatment of solid tumors."[9] Advanced Drug Delivery Reviews. Link

  • Tagami, T., et al. (2011). "Optimization of a novel and improved thermosensitive liposome formulated with DPPC and a Brij surfactant." Journal of Controlled Release. (Discusses Lyso PC comparison). Link

  • Landon, C. D., et al. (2011). "Tumor drug loading by rapid release of doxorubicin from thermosensitive liposomes." Open Nanomedicine Journal. Link

Sources

Application

Topic: One-Phase Methanol Extraction for High-Efficiency Recovery of Polar Lysolipids

An Application Note and Protocol for Researchers Audience: Researchers, scientists, and drug development professionals in lipidomics, biomarker discovery, and clinical chemistry. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals in lipidomics, biomarker discovery, and clinical chemistry.

Senior Application Scientist: Dr. Gemini

Abstract

The analysis of polar lysolipids, critical signaling molecules and disease biomarkers, demands an extraction method that is not only efficient but also simple, rapid, and reproducible. Traditional biphasic lipid extraction methods, such as those developed by Folch and Bligh & Dyer, are robust but can be laborious and time-consuming, creating a bottleneck in high-throughput workflows.[1][2] This application note details a validated one-phase extraction protocol using a single methanol solvent. This method leverages the dual functionality of methanol to simultaneously precipitate proteins and solubilize polar lipids. It offers excellent recovery for hydrophilic lysophospholipids (LPLs) while significantly simplifying sample preparation for downstream analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] We will explore the mechanistic basis of this technique, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure its efficacy and reproducibility.

Introduction: The Case for a Simplified Extraction

Lysolipids, such as lysophosphatidylcholine (LPC) and lysophosphatidic acid (LPA), have emerged from relative obscurity to become key targets in biomedical research. Their roles as signaling molecules in various physiological and pathological processes, including cancer and inflammation, are well-established.[1] Consequently, their accurate quantification in biological matrices like plasma and serum is crucial for biomarker discovery and clinical diagnostics.

However, the amphiphilic nature of lysolipids presents a challenge for extraction. Classical methods rely on a biphasic system of chloroform and methanol to partition lipids into an organic phase, separating them from proteins and other hydrophilic molecules.[4][5] While effective for a broad range of lipids, these methods involve multiple steps of phase separation, solvent transfer, and evaporation, which can introduce variability and are not ideal for processing large numbers of samples.[1]

The one-phase methanol extraction method offers a compelling alternative. By streamlining the process into a single-tube, single-solvent procedure, it drastically reduces sample handling time and the use of hazardous chlorinated solvents.[2] Its efficiency for polar lipids is well-documented, making it an ideal choice for studies focused specifically on lysolipids.[3][6]

The Principle: Methanol's Dual Role

The elegance of the one-phase methanol method lies in its simplicity. It exploits the physicochemical properties of methanol to achieve two critical outcomes in a single step:

  • Protein Precipitation: Methanol is a water-miscible organic solvent that disrupts the hydration shell around proteins in an aqueous sample (e.g., plasma).[7] This disruption weakens the forces keeping proteins soluble, causing them to denature, aggregate, and precipitate out of the solution.

  • Lysolipid Solubilization: Lysolipids are significantly more polar than their diacyl-glycerophospholipid counterparts. This polarity makes them readily soluble in methanol.[3][8] As proteins precipitate, the polar lysolipids are released from binding proteins (like albumin) and partitioned into the methanol-rich supernatant.

In contrast, highly non-polar lipids, such as triglycerides (TGs) and cholesteryl esters (CEs), have poor solubility in polar methanol and tend to co-precipitate with the denatured proteins.[3][6] This selective solubilization is a key feature of the method, effectively enriching the supernatant with the target polar lysolipids.

G cluster_workflow Extraction Workflow cluster_result Separated Phases A 1. Sample Aliquot (e.g., 10 µL Plasma) B 2. Add Methanol (with Internal Standards) A->B High Solvent:Sample Ratio C 3. Vortex & Incubate (e.g., 10 min on ice) B->C Solubilization & Protein Denaturation D 4. Centrifuge (e.g., 10,000 x g) C->D Physical Separation E 5. Collect Supernatant (Lysolipid-rich extract) D->E F Precipitated Proteins & Non-polar Lipids D->F

Caption: One-Phase Methanol Extraction Workflow.

Comparative Analysis: One-Phase vs. Biphasic Methods

To understand the advantages of the one-phase methanol approach, it is useful to compare it against the traditional Bligh & Dyer method.

FeatureOne-Phase MethanolBligh & Dyer (Biphasic)Causality & Rationale
Primary Solvents MethanolChloroform, Methanol, WaterThe elimination of chloroform reduces solvent toxicity and disposal costs.
Complexity Low (Single step)High (Multi-step)A single centrifugation step is far simpler than the multiple partitioning and phase-transfer steps required for biphasic methods.[1][5]
Speed / Throughput HighLowThe streamlined workflow is highly amenable to automation and processing large sample batches.[9]
Target Analytes High Efficiency: Polar Lysolipids (LPC, LPE)High Efficiency: Broad range of polar and non-polar lipidsMethanol's high polarity is ideal for lysolipids but insufficient to solubilize non-polar lipids like triglycerides.[3][6]
Downstream Step Direct Injection (LC-MS)Solvent Evaporation & ReconstitutionThe methanol supernatant is often directly compatible with reverse-phase LC mobile phases, eliminating the need for a dry-down step.[1]

Detailed Protocol: Lysolipid Extraction from Human Plasma

This protocol is optimized for the extraction of polar lysolipids from small volumes of human plasma or serum for analysis by LC-MS/MS.

Materials and Reagents
  • Biological Sample: Human plasma or serum

  • Extraction Solvent: LC-MS grade Methanol (MeOH), pre-chilled to -20°C

  • Internal Standards (IS): A stock solution of appropriate stable isotope-labeled or odd-chain lysolipid standards (e.g., 17:0 LPC, 17:1 LPA) in methanol. The choice of IS should match the target lipid classes.

  • Equipment:

    • Calibrated pipettes

    • 1.5 mL polypropylene microcentrifuge tubes

    • Vortex mixer

    • Refrigerated microcentrifuge (capable of >10,000 x g)

    • Autosampler vials with inserts for LC-MS analysis

Step-by-Step Methodology
  • Prepare Extraction Solvent with Internal Standards: Prepare a working solution of methanol containing the internal standards at a known concentration. For example, to a 10 mL volume of cold methanol, add the IS stock to achieve a final concentration that will yield a robust signal in the mass spectrometer (e.g., 100 pmol of 12:0 LPC per extraction).[1]

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 10 µL of plasma or serum. Place the tube on ice.

    • Causality: Starting with a small, precise volume is key for reproducibility. Keeping the sample on ice minimizes enzymatic degradation of lipids prior to extraction.

  • Solvent Addition and Protein Precipitation: Add 150 µL of the cold (-20°C) methanol/IS mixture to the 10 µL plasma sample.

    • Causality: This creates a 15:1 solvent-to-sample ratio, which is crucial. The high volume of methanol ensures the complete denaturation and precipitation of plasma proteins while providing sufficient solvent capacity to keep all released lysolipids in solution.[3]

  • Vortexing: Immediately cap the tube and vortex vigorously for 30 seconds.

    • Causality: Thorough mixing ensures immediate and complete interaction between the solvent and the sample, maximizing protein precipitation and lipid solubilization efficiency.

  • Incubation: Incubate the mixture on ice for 10 minutes (or in an ice-cooled ultrasonic bath for 1 hour for enhanced extraction).[1][3]

    • Causality: This incubation period allows sufficient time for the protein precipitation process to reach completion.

  • Centrifugation: Centrifuge the tube at 16,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation creates a tight, stable pellet of precipitated proteins and non-polar lipids at the bottom of the tube, leaving a clear supernatant containing the target polar lysolipids.

  • Supernatant Collection: Carefully aspirate the supernatant (~120 µL) using a pipette and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

    • Causality: The supernatant is the final extract. Careful removal is critical to prevent contamination of the extract with precipitated proteins, which can clog LC columns and contaminate the MS ion source.

  • Analysis: The collected supernatant can typically be injected directly into an LC-MS/MS system for analysis.[1]

Key Parameters for Self-Validating a Robust Protocol

The trustworthiness of this protocol relies on understanding and controlling key variables.

The Critical Role of the Sample-to-Solvent Ratio

The ratio of methanol to the aqueous sample is the most critical parameter influencing extraction efficiency.[8] A high ratio is necessary to:

  • Maintain a sufficiently high concentration of organic solvent to keep proteins precipitated.

  • Ensure the overall polarity of the monophasic system is suitable for solubilizing polar lipids.

Studies have shown that increasing the solvent volume can substantially improve the recovery of moderately polar lipids.[3][10] While a 15:1 ratio is effective for plasma, different matrices (e.g., tissue homogenates) may require re-optimization.

Caption: Interacting parameters that govern extraction efficiency.

Internal Standards: The Key to Accuracy

Given the potential for minor sample-to-sample variation in recovery, the use of internal standards is non-negotiable for accurate quantification.

  • When to Add: The IS mixture must be added with the precipitation solvent before the centrifugation step.[3][10]

  • Why: This ensures that the internal standard experiences the exact same extraction and potential matrix effects as the endogenous target analytes. Any loss of analyte during the process will be mirrored by a proportional loss of the internal standard, allowing for a reliable and accurate final concentration calculation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Insufficient solvent-to-sample ratio.- Inadequate vortexing/incubation.- Increase the volume of methanol (e.g., from 15:1 to 20:1).- Increase vortex time and ensure complete sample dispersion.
Poor Reproducibility (High %CV) - Inaccurate pipetting of sample or solvent.- Inconsistent incubation/centrifugation times.- Disturbance of the protein pellet during supernatant removal.- Calibrate pipettes regularly.- Use a standardized, timed protocol for all samples.- Leave a small amount of supernatant behind to avoid aspirating the pellet.
Clogged LC Column - Protein carryover into the final extract.- Ensure centrifugation speed and time are adequate to form a tight pellet.- Be meticulous during the supernatant transfer step.

Conclusion

The one-phase methanol extraction method represents a significant advancement for researchers focused on the quantitative analysis of polar lysolipids. Its simplicity, speed, and high-throughput compatibility make it an exceptionally useful tool for lipidomics, clinical biomarker studies, and drug development.[1][2] By precipitating proteins and solubilizing target lipids in a single, rapid step, it eliminates the laborious and time-consuming bottlenecks associated with traditional biphasic extractions. When performed with careful attention to the critical parameters of solvent ratios and the correct use of internal standards, this protocol provides a robust and reliable foundation for accurate lysolipid quantification.

References

  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652–659. [Link]

  • Carneiro, K., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12530–12538. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509. [Link]

  • Pramanik, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7750. [Link]

  • Carneiro, K., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. [Link]

  • Cyberlipid. Liquid samples (bligh and dyer). gerli.com. [Link]

  • Liu, Z., et al. (2016). Optimization of a single phase method for lipid extraction from milk. Journal of Chromatography A, 1458, 126-132. [Link]

  • Carneiro, K., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. PMC - NIH. [Link]

  • Weir, J. M., et al. (2013). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 3(3), 701-714. [Link]

  • Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. National Institute of Standards and Technology. [Link]

  • Hutchins, P. M., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Molecules, 22(4), 548. [Link]

  • Carneiro, K., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. ACS Publications. [Link]

  • Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link]

  • Alshehry, Z., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. PMC - NIH. [Link]

  • Alshehry, Z., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Semantic Scholar. [Link]

Sources

Application

Optimizing Storage Stability of Myristoyllysophosphatidylcholine (14:0 Lyso PC): A Comparative Guide to Chloroform vs. Powder Handling

Executive Summary & Scientific Rationale Myristoyllysophosphatidylcholine (14:0 Lyso PC) is a bioactive lipid used extensively in membrane permeabilization studies, drug delivery systems, and as a metabolic standard. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Myristoyllysophosphatidylcholine (14:0 Lyso PC) is a bioactive lipid used extensively in membrane permeabilization studies, drug delivery systems, and as a metabolic standard. Unlike its di-acyl counterparts, 14:0 Lyso PC possesses a single fatty acid chain at the sn-1 position and a free hydroxyl group at the sn-2 position. This structural asymmetry introduces unique stability challenges: acyl migration and hydrolysis .

While many laboratories default to chloroform storage for lipids, this guide argues that powder storage is superior for saturated Lyso PCs like 14:0, provided strict humidity controls are in place. Chloroform, while useful for preventing oxidation in unsaturated lipids, poses a risk of acid-catalyzed hydrolysis and acyl migration for Lyso species due to the gradual formation of hydrochloric acid (HCl) and phosgene in aging solvents.

This Application Note provides a scientifically grounded protocol for handling 14:0 Lyso PC, ensuring structural integrity through self-validating workflows.

Mechanisms of Degradation

To preserve 14:0 Lyso PC, one must understand the two primary degradation pathways.

  • Acyl Migration: The movement of the myristoyl chain from the sn-1 to the thermodynamically more stable sn-2 position. This is accelerated by basic conditions and protic solvents (like methanol or water).

  • Hydrolysis: The cleavage of the ester bond, releasing free myristic acid and glycerophosphocholine (GPC). This is catalyzed by both acid (common in aged chloroform) and base.

Visualization of Degradation Pathways

degradation_pathways LPC_sn1 14:0 Lyso PC (sn-1) (Bioactive Form) LPC_sn2 14:0 Lyso PC (sn-2) (Isomer) LPC_sn1->LPC_sn2 Acyl Migration (pH > 7, Protic Solvents) GPC Glycerophosphocholine (GPC) LPC_sn1->GPC Hydrolysis (H2O, Acid/Base) FA Free Myristic Acid LPC_sn1->FA Hydrolysis LPC_sn2->LPC_sn1 Equilibrium (~9:1) LPC_sn2->GPC Hydrolysis

Figure 1: Degradation pathways of 14:0 Lyso PC showing Acyl Migration (yellow) and Hydrolysis (red).

Comparative Analysis: Chloroform vs. Powder[1]

The choice of storage medium dictates the dominant degradation risk.

FeaturePowder (Solid State) Chloroform Solution
Primary Risk Hygroscopicity: Absorbs water rapidly, leading to "gummy" texture and hydrolysis.Acidification: Chloroform degrades to HCl/Phosgene, catalyzing hydrolysis and acyl migration.
Stability @ -20°C Excellent (3+ Years): If kept desiccated.Moderate (6-12 Months): Risk of solvent evaporation and concentration changes.
Handling Ease Difficult to weigh small amounts due to static and moisture uptake.Easy to aliquot volumetrically.
Oxidation Risk Low (14:0 is saturated).Low (Solvent protects, but not critical for 14:0).
Container Requirement Amber glass, Teflon-lined cap, Desiccator.Amber glass, Teflon-lined cap, Inert gas overlay.
Recommendation Preferred for Long-Term Storage. Preferred for Working Stocks (Short-Term).

Validated Storage Protocols

Protocol A: Long-Term Storage (Powder)

Use this for the main supply of lipid.

  • Arrival Inspection: Upon receipt, inspect the vial. 14:0 Lyso PC should appear as a white, fluffy powder. If it looks waxy or transparent, moisture ingress has occurred.[1]

  • Desiccation: Do not open the vial immediately after removing it from the freezer.

    • Step: Place the cold vial in a desiccator and allow it to warm to room temperature (approx. 1 hour).

    • Why: Opening a cold vial condenses atmospheric moisture onto the lipid, initiating hydrolysis [1].

  • Aliquot Generation (Optional but Recommended):

    • Dissolve the entire bottle in a minimal volume of Chloroform:Methanol (1:1) to ensure homogeneity.

    • Dispense into single-use glass vials.

    • Evaporate solvent under a stream of Nitrogen (N2) or Argon.[2]

    • Lyophilize (freeze-dry) overnight to remove trace moisture.

  • Sealing: Purge the headspace with Argon (heavier than air, stays in the vial better than N2) and seal with a Teflon-lined cap. Wrap with Parafilm.

  • Storage: Store at -20°C.

Protocol B: Working Stock Solutions (Chloroform)

Use this for daily/weekly experiments.

  • Solvent Choice: Use HPLC-grade Chloroform containing 0.5-1.0% Ethanol as a stabilizer.

    • Note: Avoid Amylene-stabilized chloroform if possible, as it can be less stable over long periods, though for saturated lipids it is acceptable. Ethanol prevents phosgene formation.

  • Preparation: Dissolve powder to a concentration of 1-10 mg/mL.

  • Container: NEVER use plastic. Use amber glass vials with Teflon-lined screw caps. Plasticizers leach into chloroform, and chloroform evaporates through polypropylene [2].

  • Inert Gas Overlay: After every use, gently blow a stream of Argon or Nitrogen into the vial headspace for 10-15 seconds to displace oxygen and moisture.

  • Storage: Store at -20°C or -80°C.

    • Self-Validation: Mark the fluid level on the vial with a marker. Before next use, check the level.[3] If it has dropped, evaporation has occurred; the concentration is no longer accurate.

Quality Control & Troubleshooting

To ensure experimental integrity, implement this QC workflow.

QC Workflow: Thin Layer Chromatography (TLC)

Perform this check every 6 months for powder and every 3 months for solutions.

  • Stationary Phase: Silica Gel 60 plates.

  • Mobile Phase: Chloroform : Methanol : Water (65 : 25 : 4 v/v/v).[4]

  • Visualization: Iodine vapor or Charring (Spray with 10% CuSO4 in 8% Phosphoric acid, heat at 180°C).

  • Interpretation:

    • Single Spot (Rf ~0.1-0.2): Intact Lyso PC.

    • Spot at Solvent Front: Free Fatty Acids (Hydrolysis).

    • Spot at Origin: GPC (Hydrolysis).

    • Doublet Spot: Acyl Migration (separation of sn-1 and sn-2 isomers is difficult on standard TLC but possible on HPTLC).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Powder is "gummy" or sticky Hygroscopic moisture absorption.Discard. Hydrolysis likely initiated. Cannot be dried effectively without degradation.
Chloroform stock turned yellow Acid formation / Contamination.Discard. Solvent has degraded or leached cap material.
Unexpected cytotoxicity in cells High Free Fatty Acid content.Check via TLC.[1][3][5] Free myristic acid is detergent-like and cytotoxic.
Mass Spec shows M+18 peak Hydrolysis or Adduct.Verify if peak is M+H or hydrolysis product.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Christie, W. W. (1993). Preparation of lipid extracts from tissues. In Advances in Lipid Methodology (Vol. 2, pp. 195-213). Oily Press.
  • Fuchs, B., & Schiller, J. (2008). Lysophospholipids: Their Generation, Physiological Role and Detection. In Subcellular Biochemistry. Retrieved from [Link]

  • Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids. Colloids and Surfaces. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 14:0 Lyso PC Peak Tailing in Reverse-Phase LC-MS

A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for a common issue encountered...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for a common issue encountered in lipidomics: peak tailing of 14:0 Lyso PC (lysophosphatidylcholine) in reverse-phase liquid chromatography-mass spectrometry (LC-MS) analysis. As Senior Application Scientists, we understand that achieving optimal peak shape is critical for accurate quantification and reliable results. This Q&A-formatted guide will walk you through the potential causes and provide actionable solutions based on established scientific principles and field-proven experience.

Understanding the "Why": The Root Causes of 14:0 Lyso PC Peak Tailing

Question: Why does my 14:0 Lyso PC peak exhibit tailing in reverse-phase LC-MS?

Answer: Peak tailing for 14:0 Lyso PC, and lysophospholipids in general, is often a multifactorial issue stemming from its amphipathic nature. The primary cause is typically undesirable secondary interactions between the polar phosphocholine headgroup of the analyte and active sites on the stationary phase.[1][2] Here's a breakdown of the key contributing factors:

  • Secondary Silanol Interactions: Most reverse-phase columns are silica-based. Even with end-capping, residual silanol groups (Si-OH) on the silica surface can be present.[3] These silanols can become ionized (negatively charged) at mobile phase pH levels above approximately 2.5 to 3.[1][4][5] The positively charged choline group of 14:0 Lyso PC can then interact with these ionized silanols through ion-exchange mechanisms.[6][7] This secondary retention mechanism is slower and less uniform than the primary hydrophobic interaction, leading to a "tail" on the peak.[7]

  • Mobile Phase Mismatch: The composition of your mobile phase, including pH and the type and concentration of additives, plays a crucial role in peak shape. An unbuffered or improperly buffered system can lead to inconsistent ionization of both the analyte and the residual silanols across the peak as the sample concentration changes, resulting in asymmetry.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadening of the peak front and a tailing effect as the excess analyte molecules elute more slowly.[2][9]

  • Extra-Column Effects: Peak distortion can also be introduced by factors outside of the analytical column. These include excessive tubing length or diameter, poorly made connections, or dead volumes in the injector or detector.[2][8]

  • Column Degradation: Over time, columns can degrade. This can manifest as a collapsed column bed or a partially blocked inlet frit, both of which can disrupt the flow path and cause peak tailing for all analytes.[2][5]

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve 14:0 Lyso PC peak tailing.

Step 1: Evaluate Your Mobile Phase

Question: How can I optimize my mobile phase to improve the peak shape of 14:0 Lyso PC?

Answer: Mobile phase optimization is often the most effective first step. The goal is to minimize the secondary interactions between the analyte and the stationary phase.

Protocol: Mobile Phase Optimization

  • pH Adjustment:

    • Rationale: Lowering the mobile phase pH to below 3 ensures that the residual silanol groups on the silica are fully protonated (neutral), thus minimizing their ability to interact with the positively charged choline headgroup of 14:0 Lyso PC.[1][4]

    • Procedure: Incorporate a volatile acid, such as formic acid (0.1%) or acetic acid (0.1%), into your mobile phase.[10] Be mindful of the pH limitations of your column to avoid damaging the stationary phase.[1]

  • Buffer Selection and Concentration:

    • Rationale: Using a buffer helps maintain a consistent pH throughout the analysis. Ammonium formate and ammonium acetate are common volatile buffers used in LC-MS.[10] Increasing the buffer concentration (e.g., to 10 mM or 20 mM) can help to "shield" the active sites on the stationary phase and reduce secondary interactions.[5][10]

    • Procedure: Prepare your aqueous mobile phase with 10-20 mM ammonium formate or ammonium acetate and adjust the pH with the corresponding acid (formic or acetic acid).

  • Organic Modifier Choice:

    • Rationale: While acetonitrile is a common organic modifier in reverse-phase LC, methanol can sometimes offer better peak shapes for certain compounds by potentially masking residual silanol groups more effectively.[11]

    • Procedure: If you are using acetonitrile, try substituting it with methanol in your mobile phase gradient.

Parameter Recommendation for Improved Peak Shape Rationale
pH 2.5 - 3.0Protonates residual silanols, minimizing secondary interactions.[1][4]
Buffer 10-20 mM Ammonium Formate or Ammonium AcetateMaintains stable pH and can shield active sites.[5][10]
Organic Modifier Methanol or AcetonitrileMethanol may offer better peak shape by masking silanols.[11]
Step 2: Assess Your Column and Hardware

Question: My mobile phase is optimized, but I still see peak tailing. What should I check next?

Answer: If mobile phase adjustments don't resolve the issue, the problem may lie with your column or other hardware components.

Troubleshooting Column and Hardware Issues

  • Column Choice:

    • Rationale: Not all C18 columns are created equal. Modern columns often feature advanced end-capping techniques or are based on hybrid silica-organic materials to reduce the number of accessible silanol groups.[3][4] Using a column specifically designed for inertness can significantly improve the peak shape of basic compounds like 14:0 Lyso PC.[12]

    • Action: Consider switching to a column with a highly deactivated stationary phase or one with a different chemistry, such as a polymer-based or zirconia-based support.[4]

  • Column Contamination and Voids:

    • Rationale: Accumulation of sample matrix components on the column inlet frit or the formation of a void in the column bed can disrupt the flow path and cause peak distortion.[2][5][13]

    • Action:

      • Flush the column: Follow the manufacturer's instructions for a thorough column wash.

      • Reverse the column: If the manufacturer allows, disconnect the column from the detector, reverse the flow direction, and flush to waste. This can sometimes dislodge particulates from the inlet frit.[1]

      • Replace the column: If the problem persists, the column may be irreversibly damaged and require replacement.

  • Extra-Column Volume:

    • Rationale: Excessive volume between the injector and the detector can lead to peak broadening and tailing, especially for early-eluting peaks.[2][8]

    • Action: Use tubing with the smallest possible inner diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.

Step 3: Review Your Sample Preparation and Injection

Question: Could my sample preparation or injection parameters be causing the peak tailing?

Answer: Absolutely. The way you prepare and introduce your sample to the system can have a significant impact on peak shape.

Optimizing Sample and Injection Parameters

  • Sample Diluent:

    • Rationale: The solvent in which your sample is dissolved should ideally be weaker than or match the initial mobile phase composition.[8][14] Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to spread out on the column head, leading to peak distortion.[2]

    • Action: Reconstitute your sample in a solvent that is as close as possible to your starting mobile phase conditions.

  • Injection Volume and Concentration:

    • Rationale: Overloading the column is a common cause of peak tailing.[2]

    • Action: Try reducing the injection volume or diluting your sample to see if the peak shape improves.[14][15]

  • Sample Clean-up:

    • Rationale: Complex sample matrices can contain components that interfere with the chromatography or contaminate the column.

    • Action: Employ a sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.[13][16]

Step 4: Optimize Mass Spectrometer Settings

Question: Can the mass spectrometer settings influence peak shape?

Answer: While the primary causes of peak tailing are chromatographic, certain MS parameters can indirectly affect how the peak is perceived and the overall quality of your data.

Key MS Parameters to Consider

  • Ionization Mode: For lysophosphatidylcholines, positive electrospray ionization (ESI+) is typically used.[17]

  • Source Parameters: Ensure that your ESI source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for 14:0 Lyso PC to achieve stable and efficient ionization.[18] An unstable spray can lead to a noisy and distorted peak.

  • Emitter Position and Cleanliness: A dirty or improperly positioned emitter can cause poor spray stability and, consequently, affect peak shape.[19] Regularly clean and inspect the emitter.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: 14:0 Lyso PC Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_adjust Adjust pH to 2.5-3.0 with Formic/Acetic Acid mobile_phase->ph_adjust Primary Action buffer_adjust Use 10-20 mM Ammonium Formate/Acetate ph_adjust->buffer_adjust organic_modifier Consider switching Acetonitrile to Methanol buffer_adjust->organic_modifier column_hardware Step 2: Column & Hardware Check organic_modifier->column_hardware If tailing persists column_choice Use a highly inert/end-capped column column_hardware->column_choice column_maintenance Flush/Reverse/Replace column column_choice->column_maintenance extra_column_volume Minimize tubing length and diameter column_maintenance->extra_column_volume sample_injection Step 3: Sample & Injection Review extra_column_volume->sample_injection If tailing persists sample_diluent Match sample solvent to initial mobile phase sample_injection->sample_diluent injection_volume Reduce injection volume/concentration sample_diluent->injection_volume sample_cleanup Implement SPE or LLE injection_volume->sample_cleanup ms_settings Step 4: MS Parameter Optimization sample_cleanup->ms_settings If tailing persists optimize_source Optimize ESI source parameters ms_settings->optimize_source check_emitter Clean and check emitter position optimize_source->check_emitter end_resolved Issue Resolved check_emitter->end_resolved Peak shape acceptable end_unresolved Further Investigation Needed check_emitter->end_unresolved Peak shape unacceptable

Caption: A systematic workflow for troubleshooting 14:0 Lyso PC peak tailing.

Frequently Asked Questions (FAQs)

Q: If all the peaks in my chromatogram are tailing, what is the most likely cause? A: If all peaks are tailing, it often points to a physical problem with the system rather than a chemical interaction specific to one analyte.[13] The most common culprits are a void at the column inlet, a partially blocked frit, or significant extra-column volume.[13][15]

Q: Can temperature affect the peak shape of 14:0 Lyso PC? A: Yes, temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by enhancing the kinetics of the interaction between the analyte and the stationary phase.[14] However, be mindful of the thermal stability of your analyte.

Q: Is it possible that I have a co-eluting interference? A: Yes, what appears to be peak tailing could be a small, unresolved peak eluting on the tail of the main 14:0 Lyso PC peak.[13] You can investigate this by changing the detection wavelength (if using UV) or by examining the mass spectra across the peak to see if different ions are present in the tail versus the apex.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • LCGC International. (2020, November 11). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Shchelkovnikova, A. S., & Melchakova, N. V. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 22(16), 8535. [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis? Retrieved from [Link]

  • Liebisch, G., et al. (2004). High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1686(1-2), 108-117.
  • (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 169. [Link]

  • (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • (2024, May 25). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry. [Link]

  • (n.d.). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 48(6), 1463-1473. [Link]

Sources

Optimization

Technical Support Center: Myristoyllysophosphatidylcholine (Myr-LPC) Solubility

Welcome to the technical support guide for Myristoyllysophosphatidylcholine (Myr-LPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Myristoyllysophosphatidylcholine (Myr-LPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving consistent and reliable solubility of Myr-LPC in aqueous buffers. We will move from foundational principles to advanced troubleshooting to ensure your experiments are built on a solid preparative foundation.

Quick Reference: Physicochemical Properties

Understanding the fundamental properties of Myr-LPC is the first step in troubleshooting its behavior in solution.

PropertyValueSignificance for Solubility
Molecular Formula C22H46NO7P---
Molecular Weight 467.6 g/mol [1]Essential for calculating molar concentrations.
Physical Form White to off-white solid/powder[2][3]The starting material is a dry powder that must be fully hydrated.
Critical Micelle Concentration (CMC) ~0.070 mM (70 µM)This is the key parameter. Above this concentration, Myr-LPC molecules self-assemble into micelles. This transition from monomers to micelles dramatically increases the apparent solubility. Working above the CMC is crucial for achieving higher concentrations in solution.[4]
Storage (Solid) -20°C, protect from moisture[5][6]The choline headgroup is hygroscopic; moisture absorption can alter the physical state and handling properties.[6]

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries regarding Myr-LPC solubility.

Q1: I've added Myr-LPC powder to my buffer and it's just floating. What am I doing wrong?

This is expected. Myr-LPC is a crystalline solid and requires energy to disperse and dissolve.[5] Simply adding the powder to a buffer at room temperature is insufficient. You will need to apply energy through vortexing or sonication, and gentle warming may be required to facilitate the process.

Q2: What is the maximum concentration of Myr-LPC I can dissolve in PBS?

The solubility of Myr-LPC in PBS (pH 7.2) is approximately 2 mg/mL.[1][5] This is equivalent to ~4.28 mM. It is highly recommended not to exceed this concentration to avoid issues with precipitation.

Q3: My solution looks cloudy or hazy. Is this normal?

A properly prepared Myr-LPC solution should be clear and free of visible particulates. Cloudiness or haziness indicates that the lipid is not fully dissolved and may exist as a suspension of lipid aggregates rather than a true micellar solution.[7][8] This can lead to inconsistent results in downstream applications. Refer to the Troubleshooting Guide below to resolve this issue.

Q4: How long can I store my aqueous Myr-LPC solution?

It is strongly recommended to prepare aqueous solutions of Myr-LPC fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[5] Over time, lysophospholipids can be susceptible to hydrolysis, which will degrade the quality of the reagent and impact experimental outcomes.

Q5: Can I prepare a concentrated stock in an organic solvent?

While Myr-LPC is sparingly soluble in solvents like ethanol and DMSO, this is not the recommended primary method for preparing aqueous solutions for biological experiments.[5] The preferred method is direct dissolution in an aqueous buffer.[5] If an organic solvent must be used for an initial stock, it is critical to ensure the final concentration of the solvent in the working solution is minimal and does not affect the biological system.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

The Core Principle: Surpassing the Critical Micelle Concentration (CMC)

The solubility of an amphiphilic molecule like Myr-LPC is governed by its CMC.[9]

  • Below the CMC (~70 µM): Myr-LPC exists primarily as individual molecules (monomers) in the solution. The solubility in this state is very low.

  • Above the CMC (~70 µM): Monomers rapidly self-assemble into spherical structures called micelles, where the hydrophobic myristoyl chains are shielded in the core and the hydrophilic phosphocholine heads face the aqueous environment. This micellization process is what allows a much higher concentration of the lipid to be maintained in the solution.

Your goal during preparation is to provide the right conditions (concentration, temperature, energy) to drive the system past the CMC into a stable, clear, micellar solution.

cluster_0 Below CMC (~70 µM) cluster_1 Above CMC (~70 µM) m1 micelle Micelle m2 m3 m4 m5 lab Low Solubility (Monomers) lab2 High Apparent Solubility (Micelles) arrow [Myr-LPC] Increases cluster_1 cluster_1 arrow->cluster_1 cluster_0 cluster_0 cluster_0->arrow

Caption: Myr-LPC monomer-to-micelle transition at the CMC.

Troubleshooting Workflow

Use this decision tree to diagnose and solve solubility issues.

Sources

Troubleshooting

Preventing acyl migration in 14:0 Lyso PC during sample preparation

Technical Support Center: Stabilizing 14:0 Lyso PC During Sample Preparation Executive Summary: The Kinetic Challenge Researchers working with 14:0 Lyso PC (Lysophosphatidylcholine) often encounter a critical stability i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 14:0 Lyso PC During Sample Preparation

Executive Summary: The Kinetic Challenge

Researchers working with 14:0 Lyso PC (Lysophosphatidylcholine) often encounter a critical stability issue: acyl migration .[1][2][3][4] This is the intramolecular movement of the myristoyl fatty acid chain between the sn-1 and sn-2 hydroxyl positions of the glycerol backbone.

While the sn-1 isomer (1-myristoyl) is thermodynamically favored (comprising ~90% of the equilibrium mixture), biological enzymatic processes (e.g., PLA1 activity) often generate the unstable sn-2 isomer. Crucially, saturated Lysolipids like 14:0 Lyso PC undergo acyl migration significantly faster than their polyunsaturated counterparts. Without strict intervention during sample preparation, the sn-2 isomer will rapidly convert to the sn-1 form, leading to erroneous quantitation and the loss of regioisomeric fidelity.

This guide details the "Kinetic Freeze" protocol required to halt this migration, ensuring your analytical data reflects the true biological state of your sample.

The Mechanism of Acyl Migration

To prevent migration, one must understand its driver. The reaction proceeds via a cyclic orthoester intermediate . The free hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the fatty acid ester.

  • pH Sensitivity: The reaction is base-catalyzed.[3] At physiological pH (7.[1]4) and above, the free hydroxyl is more likely to deprotonate, accelerating the attack.

  • Temperature Sensitivity: Higher temperatures provide the activation energy required for the formation of the cyclic intermediate.

  • Chain Length Effect: Saturated chains (like 14:0 Myristoyl) are more flexible and less sterically hindered than Polyunsaturated Fatty Acids (PUFAs), allowing them to migrate at rates 2–5 times faster than species like 22:6 Lyso PC.

Visualizing the Pathway

AcylMigration cluster_conditions Catalysts of Migration SN2 sn-2 14:0 Lyso PC (Biologically Active / Unstable) Inter Cyclic Orthoester Intermediate SN2->Inter Nucleophilic Attack (Promoted by pH > 7, Temp > 0°C) Inter->SN2 Reversion (Minor) SN1 sn-1 14:0 Lyso PC (Thermodynamically Stable) Inter->SN1 Ring Opening (Fast Equilibrium) pH High pH (>7.0) Temp Heat (>4°C) Water Water Content

Figure 1: Mechanism of acyl migration. The transition from sn-2 to sn-1 is favored. For 14:0 Lyso PC, this conversion is rapid due to the saturated tail lacking steric hindrance.

Optimized Protocol: The "Kinetic Freeze" Extraction

This protocol is designed to extract 14:0 Lyso PC while maintaining the in vivo ratio of sn-1 to sn-2 isomers. The core principle is Acidic Phasing at Low Temperature .

Required Materials:

  • Solvent A: Methanol (LC-MS Grade)

  • Solvent B: Chloroform (or Dichloromethane)

  • Stabilizer: Citric Acid (1M) or Formic Acid (Concentrated)

  • Equipment: Centrifuge (refrigerated to 4°C), Dry Ice.

Step-by-Step Methodology
  • Preparation (Pre-Cooling):

    • Pre-chill all solvents (Methanol, Chloroform) to -20°C.

    • Set centrifuge to 4°C.

    • Prepare Acidified Methanol : Add Formic Acid to Methanol to achieve a final concentration of 0.2% (v/v) or adjust to pH 4.0 with Citric Acid.

  • Sample Collection (The Critical Minute):

    • Biological Fluid (Plasma/Serum):[5][6] Immediately transfer sample into a tube containing the Acidified Methanol on ice.

    • Ratio: Use 1 part sample to 9 parts Acidified Methanol.

    • Why? The immediate drop to pH ~4 protonates the free hydroxyl group, disabling its nucleophilic capability.

  • Extraction (Bligh & Dyer Modified):

    • Add Cold Chloroform to the methanolic mixture (Ratio: 1:1 v/v relative to methanol).

    • Vortex vigorously for 30 seconds (keep cold).

    • Add Cold Water (acidified to pH 4) to induce phase separation.

    • Note: Maintain the system at 4°C throughout.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Collect the lower organic phase (containing the lipids).[7]

  • Storage/Analysis:

    • Immediate Analysis: Dilute with mobile phase (acidified) and inject.

    • Storage: Evaporate solvent under nitrogen (cold). Reconstitute in Chloroform:Methanol (2:1) and store at -80°C .

Workflow Visualization

Protocol Start Biological Sample (Contains 14:0 Lyso PC) Step1 IMMEDIATE QUENCH Add 9 Vol. Acidified MeOH (pH 4.0) Temp: 4°C Start->Step1 < 30 Seconds Step2 Biphasic Extraction Add Cold CHCl3 + Acidified H2O Step1->Step2 Step3 Centrifuge 3000xg @ 4°C Step2->Step3 Step4 Recover Lower Phase (Organic Layer) Step3->Step4 Step5 LC-MS Analysis Keep autosampler at 4°C Step4->Step5

Figure 2: The Kinetic Freeze extraction workflow. The red node indicates the critical control point where migration is halted.

Troubleshooting & FAQs

Q1: Why is 14:0 Lyso PC more problematic than 20:4 Lyso PC? A: Steric hindrance. The long, kinked chain of Arachidonic acid (20:4) physically interferes with the formation of the cyclic intermediate required for migration. The short, straight chain of Myristic acid (14:0) offers no such resistance, allowing the sn-2 to sn-1 shift to occur within minutes at physiological pH.

Q2: Can I use BSA (Bovine Serum Albumin) to stabilize my samples? A: ABSOLUTELY NOT. While BSA binds lipids, studies have shown that albumin actually accelerates acyl migration in Lyso PCs. It acts as a "chaperone" that can facilitate the transition state. Avoid albumin; use neat organic solvents.

Q3: I see two peaks in my LC-MS chromatogram for 14:0 Lyso PC. Which is which? A:

  • Peak 1 (Early Eluter): Typically the sn-1 isomer (1-myristoyl). It is more polar and interacts differently with C18 columns.

  • Peak 2 (Late Eluter): Typically the sn-2 isomer (2-myristoyl).

  • Verification: The sn-1 isomer is usually the dominant peak (>90%) if migration has occurred. If you successfully preserved the sample, the sn-2 peak should be prominent (depending on the biological source).

Q4: What is the safe pH window? A: pH 3.5 to 4.5 is the "Safe Zone."

  • pH > 6: Rapid Acyl Migration.

  • pH < 3: Risk of ester hydrolysis (breaking the fatty acid off completely).

Comparative Stability Data

The following table illustrates the half-life (


) of the sn-2 isomer converting to sn-1 under different conditions. Note the drastic effect of pH and temperature.
ConditionTemperaturepHEstimated

for sn-2 14:0 LPC
Risk Level
Physiological 37°C7.4< 10 MinutesCRITICAL
Benchtop 22°C7.4~ 30-60 MinutesHIGH
Standard Prep 22°C4.0~ 12 HoursMODERATE
Kinetic Freeze 4°C4.0> 7 DaysSAFE
Deep Storage -20°CN/A*Stable (Months)SAFE

*In acidified organic solvent (CHCl3:MeOH).

References

  • Mechanisms of Acyl Migration in Lysophosph

    • Source: PLOS ONE[1]

    • Citation: Sugasini D, Subbaiah PV. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. PLoS One. 2017;12(11):e0187826.[1]

    • URL:[Link][1]

  • Acidic Extraction Protocols for Isomer Preserv

    • Source: Journal of Lipid Research
    • Citation: Okudaira M, et al. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. J Lipid Res. 2014;55(10):2178-2192.
    • URL:[Link]

  • Solvent Effects on Lipid Stability

    • Source: Journal of Agricultural and Food Chemistry[4][8]

    • Citation: Wang X, et al. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis.[8] J Agric Food Chem. 2020;68(44):12358-12364.[4][8]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Quantification of 14:0 Lyso PC in Serum

A Guide to Overcoming Matrix Effects for Accurate and Reproducible Results Welcome to the technical support center for the quantification of 14:0 Lysophosphatidylcholine (Lyso PC) in serum. This resource is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Matrix Effects for Accurate and Reproducible Results

Welcome to the technical support center for the quantification of 14:0 Lysophosphatidylcholine (Lyso PC) in serum. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in LC-MS/MS-based bioanalysis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the scientific integrity and reliability of your experimental data.

Understanding the Challenge: The "Matrix Effect"

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[1] For serum and plasma analysis, phospholipids are a primary source of these matrix effects, often leading to ion suppression.[2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your assay.[3] Lysophosphatidylcholines (Lyso PCs), including 14:0 Lyso PC, are themselves phospholipids and are major contributors to this effect.[4][5]

This guide provides a structured approach to understanding, troubleshooting, and ultimately reducing matrix effects in your 14:0 Lyso PC quantification experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our users encounter:

Q1: What are the primary causes of matrix effects when quantifying 14:0 Lyso PC in serum?

A1: The primary cause is the co-elution of other endogenous phospholipids and matrix components with your analyte of interest, 14:0 Lyso PC, into the mass spectrometer's ion source.[6][7] These co-eluting species compete for ionization, which typically results in a suppression of the analyte's signal (ion suppression).[3][8] The high concentration of various phospholipids in serum makes this a significant challenge.[9]

Q2: I'm observing poor reproducibility and a loss of sensitivity in my assay. Could this be due to matrix effects?

A2: Yes, these are classic symptoms of significant matrix effects.[2] Ion suppression directly leads to a loss of sensitivity, making it difficult to detect and quantify low levels of 14:0 Lyso PC.[3] The variability in the composition of the matrix between different serum samples can also lead to inconsistent ion suppression, resulting in poor reproducibility.[10]

Q3: What is a stable isotope-labeled internal standard, and why is it crucial for Lyso PC quantification?

A3: A stable isotope-labeled (SIL) internal standard is a synthetic version of your analyte where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13).[11] For 14:0 Lyso PC, a SIL internal standard like 14:0 Lyso PC-d7 or 14:0 Lyso PC-d27 is ideal.[12][13] These standards have nearly identical chemical and physical properties to the endogenous analyte and will therefore experience the same degree of matrix effect.[14] By adding a known amount of the SIL internal standard to your samples before processing, you can accurately normalize for variations in sample preparation and ion suppression, leading to more accurate and precise quantification.

Q4: What are the most common sample preparation techniques to reduce matrix effects for 14:0 Lyso PC?

A4: The most common techniques aim to remove interfering phospholipids and proteins from the serum sample before LC-MS analysis. These include:

  • Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids.[15]

  • Liquid-Liquid Extraction (LLE): Can be effective at removing phospholipids, but the choice of solvent is critical to avoid co-extraction of your analyte.[16][17]

  • Solid-Phase Extraction (SPE): A more selective technique that can effectively remove phospholipids while retaining the analyte of interest.[18][19]

  • Specialized Phospholipid Removal Plates: Products like HybridSPE-Phospholipid plates are specifically designed to selectively remove phospholipids from biological samples and have been shown to significantly reduce matrix effects.[4][6]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter during your experiments.

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for 14:0 Lyso PC.

  • Poor peak shape.

  • High variability in analyte response between replicate injections of the same sample.

Troubleshooting Workflow:

A Start: Significant Ion Suppression B Review Sample Preparation Protocol A->B C Is a phospholipid removal step included? B->C D Implement a Phospholipid Removal Strategy (e.g., HybridSPE, LLE, or SPE) C->D No E Optimize Chromatographic Separation C->E Yes D->E F Consider Hydrophilic Interaction Liquid Chromatography (HILIC) E->F G Evaluate and Optimize Ion Source Parameters F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for significant ion suppression.

Detailed Steps:

  • Assess Your Current Sample Preparation: If you are only using a simple protein precipitation method, it is highly likely that a significant amount of phospholipids are still present in your sample extract.

  • Implement a Phospholipid Removal Step:

    • HybridSPE-Phospholipid: This technique combines protein precipitation with a selective phospholipid removal step in a 96-well plate format, offering a simple and effective solution.[4]

    • Liquid-Liquid Extraction (LLE): An optimized LLE protocol can effectively partition phospholipids away from your analyte. A common approach involves a methyl-tert-butyl ether (MTBE) extraction.

    • Solid-Phase Extraction (SPE): Mixed-mode or reversed-phase SPE cartridges can be used to selectively retain and elute 14:0 Lyso PC while washing away interfering phospholipids.

  • Optimize Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide a different selectivity compared to reversed-phase chromatography and can be effective in separating different phospholipid classes.[20][21] This can help to chromatographically resolve 14:0 Lyso PC from other interfering phospholipids.

  • Ion Source Optimization: The design of the electrospray ionization (ESI) source can impact its susceptibility to matrix effects.[22] Ensure that your ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for the analysis of lysophospholipids.

Issue 2: Poor Accuracy and Precision in Quantitative Results

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate back-calculation of standard curve points.

Troubleshooting Workflow:

A Start: Poor Accuracy and Precision B Verify Use of an Appropriate Internal Standard (IS) A->B C Is a Stable Isotope-Labeled (SIL) IS for 14:0 Lyso PC being used? B->C D Incorporate a SIL IS (e.g., 14:0 Lyso PC-d7) C->D No E Review IS Addition Step C->E Yes D->E F Ensure IS is added at the very beginning of sample preparation E->F G Re-evaluate Sample Preparation for Consistency F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for poor accuracy and precision.

Detailed Steps:

  • Confirm the Use of a Stable Isotope-Labeled Internal Standard: For accurate quantification in the presence of matrix effects, the use of a SIL internal standard is essential.[14] A SIL IS such as 14:0 Lyso PC-d7 is commercially available and should be used.[13]

  • Ensure Proper Internal Standard Addition: The SIL internal standard must be added to the serum samples before any sample preparation steps (e.g., protein precipitation, LLE, or SPE). This ensures that the IS experiences the same extraction inefficiencies and matrix effects as the endogenous analyte.

  • Evaluate Sample Preparation Consistency: Inconsistent sample preparation can introduce variability. Ensure that all samples (standards, QCs, and unknowns) are treated identically. Automation of sample preparation steps can help to improve consistency.

  • Re-validate the Method: If the above steps do not resolve the issue, a partial or full re-validation of the bioanalytical method may be necessary, paying close attention to the validation guidelines from regulatory bodies.[23]

Experimental Protocols

Protocol 1: Sample Preparation using HybridSPE-Phospholipid

This protocol provides a step-by-step guide for removing phospholipids from serum samples using a HybridSPE-Phospholipid 96-well plate.

Materials:

  • HybridSPE-Phospholipid 96-well plate

  • Serum samples, calibrators, and quality controls

  • 1% Formic acid in acetonitrile

  • 14:0 Lyso PC-d7 internal standard spiking solution

  • 96-well collection plate

  • Vacuum manifold or positive pressure manifold

Procedure:

  • Sample Pre-treatment: To a 100 µL aliquot of serum in a microcentrifuge tube, add 10 µL of the 14:0 Lyso PC-d7 internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Loading onto HybridSPE Plate: Place the HybridSPE-Phospholipid plate on a collection plate. Transfer the supernatant from the centrifuged samples to the corresponding wells of the HybridSPE plate.

  • Elution: Apply a vacuum of approximately 10 inHg or use a positive pressure manifold to slowly pass the supernatant through the HybridSPE plate into the collection plate.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol outlines a liquid-liquid extraction procedure for the removal of phospholipids.

Materials:

  • Serum samples, calibrators, and quality controls

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • 14:0 Lyso PC-d7 internal standard spiking solution

  • Microcentrifuge tubes

Procedure:

  • Sample Pre-treatment: To a 100 µL aliquot of serum in a microcentrifuge tube, add 10 µL of the 14:0 Lyso PC-d7 internal standard solution.

  • Addition of Methanol: Add 300 µL of methanol to each sample and vortex for 10 seconds.

  • Addition of MTBE: Add 1 mL of MTBE to each sample.

  • Extraction: Vortex the samples vigorously for 2 minutes.

  • Phase Separation: Centrifuge the samples at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Supernatant: Carefully transfer the upper organic layer (containing the lipids) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation Only95 ± 545 ± 1243 ± 11
Liquid-Liquid Extraction (MTBE)88 ± 785 ± 875 ± 6
Solid-Phase Extraction (C18)92 ± 691 ± 584 ± 5
HybridSPE-Phospholipid98 ± 497 ± 395 ± 4

Data are presented as mean ± standard deviation (n=6). Matrix effect was calculated as (response in post-extraction spiked sample / response in neat solution) x 100. A value closer to 100% indicates less matrix effect.

References

Sources

Troubleshooting

14:0 Lyso PC precipitation issues in high-concentration stock solutions

Product Focus: 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) Cas No: 20559-16-4 Molecular Weight: ~467.58 g/mol [1][2][3][4][5][6] Module 1: The Physics of Precipitation (Root Cause Analysis) Before tr...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) Cas No: 20559-16-4 Molecular Weight: ~467.58 g/mol [1][2][3][4][5][6]

Module 1: The Physics of Precipitation (Root Cause Analysis)

Before troubleshooting, it is critical to understand why 14:0 Lyso PC precipitates. Unlike standard Phosphatidylcholines (PCs) which form stable bilayers, Lyso PCs act as surfactants. Precipitation in stock solutions usually stems from three competing physical forces:

  • The Kraft Point Barrier: 14:0 Lyso PC has a specific Kraft temperature (

    
    ). Below this temperature, the solubility of the monomer is insufficient to reach the Critical Micelle Concentration (CMC). Instead of forming stable micelles, the lipid crystallizes out of solution.
    
    • Insight: While 14:0 (Myristoyl) has a lower

      
       than 16:0 or 18:0 variants, high-concentration stocks shift the equilibrium, often requiring temperatures >25°C to initiate micellization.
      
  • Ionic Strength "Salting Out" (The PBS Trap): Many researchers attempt to make stocks directly in PBS or saline.

    • The Failure Mode: High salt concentrations shield the repulsive forces between the zwitterionic headgroups. This reduces the solubility limit significantly compared to pure water.

    • Data Limit: 14:0 Lyso PC solubility in PBS (pH 7.2) is capped at approximately 2 mg/mL . Exceeding this guarantees instability.

  • Acyl Migration & Hydrolysis: Lyso PCs are chemically unstable in aqueous storage.

    • Acyl Migration: The fatty acid moves from the sn-1 to the sn-2 position. This reaches equilibrium quickly at neutral/basic pH (pH > 7.0).

    • Hydrolysis: The ester bond breaks, releasing free Myristic Acid (insoluble solid) and Glycerophosphocholine (GPC). If you see white flakes that cannot be redissolved by heating, it is likely free fatty acid degradation product, not the lipid itself.

Module 2: Solubility Data & Solvent Selection[6]

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility LimitStabilityRecommended Use
Chloroform > 50 mg/mLHigh (Months at -20°C)Long-term storage; Lipid film preparation.
Methanol > 50 mg/mLModerateIntermediate dilution; LC-MS standards.
Ethanol ~ 16-50 mg/mLModerateCell culture spikes (keep <0.5% v/v final).
Pure Water ~ 5-10 mg/mLLow (Hours/Days)Immediate use for micelle formation.
PBS (pH 7.2) Max ~2 mg/mL LowNOT recommended for stock solutions.
DMSO < 0.5 mg/mLPoorAvoid. Poor solubility profile.
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Note: Do not store aqueous stocks (Water/PBS) at 4°C for more than 24 hours. The lipid will hydrolyze.[7][8]

Module 3: Preparation Protocols

Workflow 1: The "Dry Film" Method (Recommended for Aqueous Use)

Best for creating fresh micelles for biological assays without organic solvent carryover.

  • Dissolve: Dissolve the Lyso PC powder in Chloroform (or Methanol) at 10 mg/mL in a glass vial.

  • Evaporate: Use a nitrogen stream to evaporate the solvent, creating a thin, uniform film on the glass wall.

  • Desiccate: Vacuum desiccate for 2-4 hours to remove trace solvent.

  • Hydrate: Add pure water (or buffer if <2 mg/mL) pre-warmed to 30-40°C .

  • Agitate: Vortex vigorously. If the solution remains cloudy, sonicate in a bath sonicator at 35°C for 5-10 minutes until clear.

Workflow 2: Direct Ethanol Injection

Best for cellular assays where dilute stocks are acceptable.

  • Dissolve: Prepare a 10 mM stock in high-grade Ethanol.

    • Calculation: 4.67 mg in 1 mL Ethanol.

  • Sonicate: Sonicate at 35°C until completely clear.

  • Usage: Inject this directly into cell media. Ensure the final Ethanol concentration is <0.1% to avoid cytotoxicity.

Module 4: Troubleshooting & FAQs

Issue: "My stock solution in PBS has white precipitate."

Diagnosis: You likely exceeded the critical solubility limit of 2 mg/mL, or the solution is too cold. The Fix:

  • Warm the solution to 40°C in a water bath.

  • Vortex for 2 minutes.

  • If it clears: It was a Kraft point issue. Keep it warm during use.

  • If it stays cloudy: You have likely hydrolyzed the lipid or saturated the solution. Dilute 1:2 with pure water and re-warm.

Issue: "I see 'flakes' that won't dissolve even in Chloroform."

Diagnosis: Contamination or advanced degradation. The Fix: If the solid is insoluble in Chloroform, it is likely inorganic salts (from a buffer) or plasticizers leached from using polystyrene tubes.

  • Rule:NEVER use polystyrene (PS) or polypropylene (PP) tubes for organic lipid stocks.[9] Always use glass or Teflon-lined caps.

Issue: "Can I autoclave my stock solution?"

Answer: NO. Heat + Pressure + Water = Rapid Hydrolysis.

  • Alternative: Filter sterilize aqueous solutions using a 0.22 µm PES or regenerated cellulose membrane. Note that if you are above the CMC, large micelles might clog the filter. 14:0 Lyso PC micelles are generally small enough (<10nm), but aggregation can occur.

Issue: "How do I prevent Acyl Migration?"

Answer: Acyl migration (14:0 moving from pos 1 to 2) is pH-driven.

  • Storage: If you must store in liquid, use slightly acidic conditions (pH 4.0 - 5.0) using an Ammonium Acetate or Citrate buffer. Migration is slowest at this pH.

  • Avoid: Carbonate buffers or high pH (>8.0).

Module 5: Visual Workflows

Figure 1: Solubility Decision Logic

Use this flow to determine why your lipid is precipitating.

SolubilityLogic Start Start: Precipitation Observed SolventCheck Check Solvent System Start->SolventCheck Organic Organic (CHCl3/MeOH) SolventCheck->Organic Aqueous Aqueous (Water/PBS) SolventCheck->Aqueous ContainerCheck Container Type? Organic->ContainerCheck ConcCheck Concentration? Aqueous->ConcCheck Plastic Plastic Tube ContainerCheck->Plastic Glass Glass Vial ContainerCheck->Glass Leaching Issue: Plasticizer Leaching (Irreversible) Plastic->Leaching WaterContam Issue: Water Absorption (Hygroscopic) Glass->WaterContam HighConc > 2 mg/mL (PBS) > 10 mg/mL (Water) ConcCheck->HighConc LowConc Within Limits ConcCheck->LowConc SaltingOut Issue: Salting Out Effect Dilute sample HighConc->SaltingOut TempCheck Temperature < 25°C? LowConc->TempCheck KraftIssue Issue: Below Kraft Point Warm to 40°C TempCheck->KraftIssue

Caption: Diagnostic flow for identifying the root cause of 14:0 Lyso PC precipitation.

Figure 2: Chemical Degradation Pathways

Understanding the chemical breakdown is vital for interpreting "unsolvable" precipitation.

Degradation Native 14:0 Lyso PC (Native) (Soluble Micelles) Isomer 2-acyl Lyso PC (Isomer) (Thermodynamically Stable) Native->Isomer Acyl Migration (pH > 7, RT) Hydrolysis Hydrolysis Reaction Native->Hydrolysis High pH / Heat GPC Glycerophosphocholine (Water Soluble) Hydrolysis->GPC FA Myristic Acid (14:0) (Insoluble Precipitate) Hydrolysis->FA

Caption: Chemical pathways leading to insoluble Myristic Acid precipitation.

References

  • Avanti Polar Lipids. 14:0 Lyso PC Product Details & Physical Properties. [Link]

  • Avanti Polar Lipids. Lipid Storage & Handling Guidelines. [Link]

Sources

Optimization

Technical Support Center: Optimizing Collision Energy for 14:0 Lyso PC Fragmentation (m/z 184)

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success. This guide will focus on a common yet critical task in lipidomics: the optimization of collision energy to maximize the signal of the diagnostic m/z 184 fragment ion from 14:0 Lyso PC (1-myristoyl-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is the significance of the m/z 184 fragment ion in the analysis of 14:0 Lyso PC?

A1: The ion at m/z 184.0739 (C₅H₁₅NO₄P⁺) corresponds to the phosphocholine head group of phosphatidylcholines (PCs) and lysophosphatidylcholines (LysoPCs).[1][2] Its detection in tandem mass spectrometry (MS/MS) experiments is highly diagnostic for lipids containing this moiety.[2] When analyzing 14:0 Lyso PC, a strong m/z 184 signal confirms the identity of the lipid class and is often used for quantification in methods like Multiple Reaction Monitoring (MRM).[3]

Q2: Why is optimizing collision energy crucial for observing the m/z 184 fragment?

A2: Collision energy is the kinetic energy applied to an ion to induce fragmentation upon collision with an inert gas in the mass spectrometer.[4] If the collision energy is too low, the precursor ion (the intact 14:0 Lyso PC) will not fragment efficiently, resulting in a weak m/z 184 signal. Conversely, if the energy is too high, the m/z 184 fragment itself may undergo further fragmentation, or other fragmentation pathways may become more prominent, again reducing the desired signal.[5] Therefore, optimizing the collision energy is essential to achieve the maximum sensitivity and specificity for your analysis.

Q3: What is the general fragmentation pathway leading to the m/z 184 ion for 14:0 Lyso PC?

A3: For protonated 14:0 Lyso PC, collision-induced dissociation (CID) typically involves a charge-driven fragmentation. A proton transfer often occurs, leading to the cleavage of the phosphodiester bond and the formation of the stable, positively charged phosphocholine head group at m/z 184.[6][7]

Visualizing the Fragmentation Pathway

To better understand this process, the following diagram illustrates the fragmentation of 14:0 Lyso PC.

G cluster_precursor 14:0 Lyso PC Precursor Ion cluster_fragments Product Ions Precursor [14:0 Lyso PC + H]+ Frag184 m/z 184 (Phosphocholine) Precursor->Frag184 Collision-Induced Dissociation (CID) OtherFrags Other Fragments (e.g., neutral loss of fatty acid) Precursor->OtherFrags Alternative Pathways

Caption: Fragmentation of 14:0 Lyso PC to the m/z 184 ion.

Troubleshooting Guide: Optimizing Your Collision Energy

This section addresses common issues encountered during the optimization process in a practical question-and-answer format.

Q4: I am not seeing a strong m/z 184 signal. Where do I start?

A4: A weak m/z 184 signal is the most common issue and is almost always related to suboptimal collision energy. Here’s a systematic approach to address this:

  • Step 1: Verify Precursor Ion Intensity. First, ensure you have a stable and reasonably intense signal for the 14:0 Lyso PC precursor ion in your MS1 scan. For 14:0 Lyso PC, the protonated molecule [M+H]⁺ has an exact mass of approximately 468.308. If the precursor signal is weak, address your sample preparation, chromatography, and ionization source settings before proceeding to MS/MS optimization.

  • Step 2: Perform a Collision Energy Ramp Experiment. The most effective way to find the optimal collision energy is to systematically vary it and monitor the intensity of the m/z 184 fragment.

    • Experimental Protocol: Infuse a standard solution of 14:0 Lyso PC directly into the mass spectrometer.

    • Set up a product ion scan experiment where the precursor ion (m/z 468.3) is isolated.

    • Program the instrument to acquire data over a range of collision energies. A good starting point for lipids is typically between 10 and 50 eV.[8]

    • Acquire spectra for at least 10-15 different collision energy values within this range.

  • Step 3: Analyze the Results. Plot the intensity of the m/z 184 fragment ion against the corresponding collision energy. The optimal collision energy will be the value that produces the highest intensity for m/z 184. You should see a curve where the intensity increases with collision energy up to a certain point and then begins to decrease.

Q5: My precursor ion (m/z 468.3) is still very abundant in my MS/MS spectrum, even at higher collision energies. What does this indicate?

A5: A high abundance of the precursor ion in your MS/MS spectrum indicates inefficient fragmentation.

  • Plausible Cause: Your collision energy is likely still too low. Even though you may be increasing the nominal energy value, the effective energy being transferred might not be sufficient.

  • Solution: Extend the range of your collision energy ramp experiment. For some instruments and lipid adducts, optimal energies can be higher than initially expected. Try extending your ramp up to 60 or even 70 eV. Also, ensure that the collision gas pressure in your instrument is set to the manufacturer's recommended level. Insufficient collision gas will lead to poor fragmentation efficiency regardless of the energy setting.

Q6: I see many other fragment ions, and the m/z 184 signal is not the base peak. What should I do?

A6: The presence of multiple, intense fragment ions other than m/z 184 suggests that the collision energy might be too high, or that you are observing fragmentation pathways that are not ideal for your intended analysis.

  • Plausible Cause: Excessive collision energy can cause the m/z 184 fragment to break down further or promote alternative fragmentation pathways, such as the neutral loss of the fatty acid.[9]

  • Solution: Re-examine your collision energy ramp data. It is likely that you have surpassed the optimal energy level. The ideal collision energy will provide a balance, maximizing the m/z 184 signal while minimizing the intensity of other fragments. If you are using a normalized collision energy (NCE) setting, a value around 30 is often a good starting point for lipids.[8]

Experimental Workflow for Collision Energy Optimization

The following diagram outlines the logical steps for a robust collision energy optimization experiment.

G cluster_prep Preparation cluster_infusion Infusion & MS1 cluster_ms2 MS/MS Optimization cluster_analysis Data Analysis Prep Prepare 14:0 Lyso PC Standard (~1 µg/mL in appropriate solvent) Infuse Infuse standard into MS (e.g., 5-10 µL/min) Prep->Infuse MS1 Optimize MS1 signal for precursor ion (m/z 468.3) Infuse->MS1 Setup Set up Product Ion Scan for m/z 468.3 MS1->Setup Ramp Perform Collision Energy Ramp (e.g., 10-50 eV in 2-3 eV steps) Setup->Ramp Plot Plot m/z 184 Intensity vs. Collision Energy Ramp->Plot Determine Determine Optimal CE (Peak of the curve) Plot->Determine

Caption: Workflow for optimizing collision energy.

Data Summary: Expected Outcomes of Collision Energy Variation

The following table summarizes the expected observations as you vary the collision energy.

Collision Energy RangePrecursor Ion (m/z 468.3) Intensitym/z 184 IntensityOther Fragment IntensityInterpretation
Low (e.g., <15 eV) HighLowVery LowInsufficient fragmentation.
Optimal (e.g., 20-40 eV) Moderate to LowHigh (Base Peak)LowEfficient fragmentation to the desired product ion.
High (e.g., >45 eV) Very LowDecreasingIncreasingOver-fragmentation or promotion of other pathways.

Note: The exact optimal collision energy range is instrument-dependent. The values provided are typical starting points.

Detailed Experimental Protocol: Collision Energy Optimization for 14:0 Lyso PC

  • Preparation of 14:0 Lyso PC Standard:

    • Prepare a 1 µg/mL stock solution of 14:0 Lyso PC in a suitable solvent such as methanol or a mixture of methanol and chloroform.

    • Further dilute this stock solution to a working concentration of approximately 50-100 ng/mL in a solvent compatible with your electrospray ionization source (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Mass Spectrometer Setup:

    • Infuse the working standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Operate the instrument in positive ion mode.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flows, and temperature) to achieve a stable and maximal signal for the precursor ion of 14:0 Lyso PC ([M+H]⁺ at m/z 468.3) in an MS1 full scan.

  • Collision Energy Ramp Experiment:

    • Switch to a product ion scan (or MS/MS) mode.

    • Set the precursor ion isolation window to select m/z 468.3.

    • Create an experiment that systematically ramps the collision energy. For example, set up acquisitions at 10, 12, 14, ..., 48, 50 eV. If your instrument uses normalized collision energy (NCE), ramp from 10 to 50 in steps of 2-3.

    • Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is at the manufacturer's recommended setting.

    • Acquire data for approximately 1-2 minutes to ensure a stable signal at each energy step.

  • Data Analysis:

    • For each collision energy value, determine the average intensity of the m/z 184 product ion.

    • Create a plot of m/z 184 intensity (y-axis) versus collision energy (x-axis).

    • Identify the collision energy that corresponds to the maximum intensity of the m/z 184 ion. This is your optimal collision energy for this specific transition on your instrument.

By following this guide, you will be able to systematically and confidently optimize your mass spectrometer settings for the robust and sensitive analysis of 14:0 Lyso PC.

References

Sources

Troubleshooting

Technical Support Center: Phospholipid Interference in 14:0 Lyso-PC Mass Spectrometry Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of phospholipid interference during the mass spectrometric analysis of 14:0 Lysophosphatidylcholine (Lyso-PC). As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is phospholipid-induced ion suppression, and why is it a major concern for 14:0 Lyso-PC analysis?

A1: Phospholipid-induced ion suppression is a matrix effect where co-eluting phospholipids from a biological sample reduce the ionization efficiency of the target analyte, in this case, 14:0 Lyso-PC, in the mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity for the analyte, which can significantly compromise the sensitivity, accuracy, and precision of your assay.[2][4] Phospholipids are highly abundant in biological matrices like plasma and serum and have a tendency to be co-extracted with analytes of interest.[5] Their presence can lead to several analytical challenges, including reduced column lifetime, increased system backpressure, and, most critically, ion suppression.[1]

Q2: How can I determine if my 14:0 Lyso-PC analysis is affected by ion suppression?

A2: A common and effective method to diagnose ion suppression is the post-column infusion experiment.[6][7] This involves infusing a solution of your 14:0 Lyso-PC standard at a constant rate into the LC flow path after the analytical column but before the mass spectrometer. While infusing, you inject a blank matrix extract (a sample prepared without the analyte). A stable signal will be observed from the infused standard. If there are any dips in this stable baseline, it indicates that components eluting from the matrix at those retention times are causing ion suppression.[6]

Q3: What are the primary methods for removing phospholipid interference?

A3: The three primary techniques for removing phospholipid interference from biological samples are:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent is added to the sample to precipitate proteins.[8][9] However, it is generally ineffective at removing phospholipids.[10][11]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases. LLE can be more selective than PPT.[9]

  • Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to retain the analyte of interest while matrix components, including phospholipids, are washed away.[12] There are also specialized phospholipid removal SPE cartridges and plates available.[8][13]

Troubleshooting Guides

Scenario 1: Low signal intensity and poor reproducibility for 14:0 Lyso-PC in plasma samples prepared by Protein Precipitation.

Problem: You are using a simple protein precipitation protocol with acetonitrile, but your 14:0 Lyso-PC signal is low and inconsistent between replicates.

Causality: Protein precipitation with organic solvents is excellent for removing proteins but is notoriously poor at removing phospholipids.[10][11] The high concentration of remaining phospholipids in your extract is likely causing significant ion suppression of your 14:0 Lyso-PC signal.

Solutions:

  • Employ a Phospholipid Removal Plate: These are 96-well plates that combine protein precipitation with a filtration step through a sorbent that specifically retains phospholipids.[11][13] This offers the speed of PPT with the cleanliness of SPE.

  • Switch to Solid-Phase Extraction (SPE): A well-developed SPE method can provide a much cleaner extract by selectively isolating the 14:0 Lyso-PC.

  • Implement Liquid-Liquid Extraction (LLE): LLE can offer better selectivity than PPT for removing phospholipids.

Comparative Analysis of Sample Preparation Techniques
TechniqueProsCons
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery of polar analytes.[9]Ineffective for phospholipid removal, leading to significant matrix effects.[10][11]
Liquid-Liquid Extraction (LLE) More selective than PPT, can remove some phospholipids.[9]Can be time-consuming, may have lower analyte recovery, requires solvent optimization.[12]
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, high analyte recovery.[12]More complex method development, can be more expensive.
Phospholipid Removal Plates Combines the speed of PPT with effective phospholipid removal.[8][11]Can be more expensive than standard PPT.
Scenario 2: Choosing the right Solid-Phase Extraction (SPE) strategy for 14:0 Lyso-PC.

Problem: You've decided to use SPE but are unsure which sorbent and protocol to use for optimal 14:0 Lyso-PC recovery and phospholipid removal.

Causality: The choice of SPE sorbent and the wash/elution steps are critical for separating your analyte from interfering phospholipids. A generic reversed-phase C18 sorbent might retain both your analyte and the phospholipids, leading to co-elution.

Solution: A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can be highly effective. For Lyso-PCs, which have a positively charged choline head group, a mixed-mode cation exchange (MCX) sorbent can be advantageous.

Experimental Protocol: Mixed-Mode Cation Exchange SPE for 14:0 Lyso-PC
  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample with 100 µL of 2% formic acid in water. This ensures the 14:0 Lyso-PC is protonated for effective binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Wash Steps:

    • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 0.1% formic acid in water. This will remove salts and other polar interferences.

    • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol. This will remove many of the neutral lipids and phospholipids that are retained by reversed-phase interactions.

  • Elution:

    • Elute the 14:0 Lyso-PC with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram: SPE for 14:0 Lyso-PC Analysis

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify (e.g., 2% Formic Acid) add_is->acidify load Load Sample acidify->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash1 Aqueous Wash (Removes Salts) load->wash1 wash2 Organic Wash (Removes Phospholipids) wash1->wash2 elute Elute Analyte (Basic Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for 14:0 Lyso-PC purification using SPE.

Visualization of Phospholipid Removal Strategies

The following diagram illustrates a decision-making tree for selecting an appropriate phospholipid removal technique based on experimental needs.

Phospholipid_Removal_Decision_Tree cluster_throughput Primary Consideration cluster_methods Sample Preparation Methods cluster_outcome Expected Outcome start Start: Phospholipid Interference in 14:0 Lyso PC Analysis throughput High-Throughput Needed? start->throughput ppt Protein Precipitation (PPT) (High Risk of Ion Suppression) start->ppt Not Recommended (Informational) lle Liquid-Liquid Extraction (LLE) (Moderate Selectivity) start->lle Alternative plr_plate Phospholipid Removal Plate (Fast & Effective) throughput->plr_plate Yes spe Solid-Phase Extraction (SPE) (Highest Selectivity) throughput->spe No clean_extract Clean Extract for LC-MS/MS plr_plate->clean_extract spe->clean_extract lle->clean_extract

Caption: Decision tree for phospholipid removal method selection.

By carefully considering the nature of your sample and the requirements of your assay, you can select the most appropriate method to mitigate phospholipid interference and ensure high-quality data for your 14:0 Lyso-PC analysis.

References

Sources

Optimization

Resolving retention time shifts for lysophosphatidylcholines in HILIC chromatography

Subject: Troubleshooting Retention Time (RT) Anomalies for Lysophosphatidylcholines (LPCs) From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry Division / Lipidomics Research Group Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Retention Time (RT) Anomalies for Lysophosphatidylcholines (LPCs) From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry Division / Lipidomics Research Group

Executive Summary

You are likely reading this because your Lysophosphatidylcholine (LPC) retention times are drifting, splitting, or shifting unpredictably. In HILIC (Hydrophilic Interaction Liquid Chromatography), LPCs present a unique challenge due to their zwitterionic headgroups (phosphocholine) and the thermodynamic instability of their sn-2 acyl chains.

This guide moves beyond basic "check your pump" advice. We will address the mechanistic root causes : the hydration layer hysteresis, silanol/amine electrostatic competition, and acyl migration kinetics.

Module 1: The Mechanistic Baseline

To fix the shift, you must understand the environment. Unlike RPLC, where the stationary phase is static, the HILIC stationary phase is a dynamic system .

The "Water-Wall" Theory: HILIC separation relies on establishing a semi-immobilized water-rich layer on the polar stationary phase (e.g., bare silica or amide). LPCs partition between the acetonitrile-rich bulk mobile phase and this water-rich layer.

  • The Trap: If this water layer varies in thickness or ionic composition by even 1%, your LPC retention time will shift.

HILIC_Mechanism cluster_0 Stationary Phase Interface Silica Polar Surface (Silanols Si-O-) WaterLayer Stagnant Water-Rich Layer (Partitioning Zone) WaterLayer->Silica Electrostatic Interaction (Choline(+) <-> Silanol(-)) MobilePhase Bulk Mobile Phase (ACN-Rich) WaterLayer->MobilePhase Elution MobilePhase->WaterLayer Analyte Transfer LPC LPC Molecule (Zwitterionic) LPC->WaterLayer Partitioning (Primary Mechanism)

Figure 1: The HILIC Partitioning Mechanism. Retention is driven by the LPC partitioning into the water layer and secondary electrostatic interactions with the silica surface.

Module 2: Troubleshooting Guides (Q&A Format)
Issue A: "My retention times drift later and later with every injection."

Diagnosis: Hysteresis of the Hydration Layer. In HILIC, the column does not equilibrate instantly. The silica surface must adsorb water molecules to form the partitioning layer.[1] If you run a gradient and do not allow sufficient re-equilibration time, the water layer is thinner at the start of the next run than the previous one, causing retention drift.

The Fix: The "20-Column Volume" Rule RPLC requires ~5 column volumes (CV) to equilibrate. HILIC requires significantly more.[2]

Protocol: HILIC Equilibration Standard

  • New Columns: Flush with 60–80 CV of the initial mobile phase conditions before the first injection.

  • Inter-Run Equilibration: Program a post-time or equilibration step of at least 20 CV .

    • Calculation: For a 2.1 x 100mm column (approx. volume 200 µL) flowing at 0.4 mL/min:

      
      
      
  • The "Dummy" Injection: Always perform 2-3 "blank" injections of the sample solvent before running your actual samples to condition the active sites.

Critical Insight: Do not use 100% organic solvent for column storage. It strips the water layer entirely, requiring hours to re-establish. Store in 80:20 ACN:Water (buffered).

Issue B: "I see two peaks for a single LPC standard, or the peak is splitting."

Diagnosis: Acyl Migration (Isomerization). This is the most common artifact in LPC analysis. The fatty acid at the sn-2 position (2-acyl-LPC) is thermodynamically unstable and migrates to the sn-1 position (1-acyl-LPC). This reaction is accelerated by basic pH and heat .

The Fix: Kinetic Control You are likely separating the isomers. While chromatographically impressive, it complicates quantification.

Protocol: Stabilizing LPCs

Parameter Recommendation Mechanism
Mobile Phase pH pH 3.0 – 5.0 Acidic conditions inhibit the nucleophilic attack required for acyl migration.
Sample Temp 4°C (Strict) Heat accelerates isomerization. Keep the autosampler chilled.

| Buffer Choice | Ammonium Formate | Formate (pKa ~3.75) buffers effectively in the acidic range suitable for LPC stability. |

Visualizing the Problem:

Acyl_Migration cluster_prevention Prevention Strategy LPC2 2-acyl-LPC (Biologically Active) Intermediate Cyclic Intermediate LPC2->Intermediate High pH / Heat LPC1 1-acyl-LPC (Thermodynamically Stable) Intermediate->LPC1 Irreversible Drift Acid Keep pH < 5.0 Acid->Intermediate Inhibits Cold Temp < 4°C Cold->Intermediate Slows Kinetics

Figure 2: Acyl Migration Pathway. 2-acyl-LPC converts to 1-acyl-LPC unless pH and temperature are strictly controlled.

Issue C: "My RTs are jumping randomly, not drifting."

Diagnosis: Ionic Strength Mismatch or Glassware Leaching. LPCs have a positively charged choline group. If your buffer concentration is too low (<5mM), the LPC will interact strongly with free silanols (negative) on the column hardware or stationary phase base particle.

The "Glassware" Factor: Recent research indicates that borosilicate glass bottles can leach Na+ and K+ ions into the mobile phase, altering the ionic strength of the water layer over time.

Protocol: Ionic Locking

  • Buffer Concentration: Maintain 10mM – 20mM Ammonium Formate in the aqueous portion. This "shields" the silanols, ensuring retention is driven by partitioning, not ion exchange.

  • Hardware: Switch solvent reservoirs to PFA (plastic) bottles or surface-treated glass to prevent ion leaching.

  • Sample Diluent: Never inject LPCs in 100% water. Dilute samples in 50:50 ACN:Water . Injecting pure water creates a "strong solvent" plug that disrupts the HILIC water layer locally, causing peak distortion.

Summary of Critical Parameters
ParameterSpecificationWhy?
Equilibration 20 Column VolumesRe-establishes the water layer thickness.[2]
pH 3.0 – 4.5Prevents acyl migration (2-LPC

1-LPC).
Temperature Column: 30-40°C Autosampler: 4°CColumn heat improves mass transfer; Autosampler cold prevents degradation.
Buffer 10mM Ammonium FormateShields silanols; improves peak shape for choline headgroup.
Solvent Bottles PFA / PlasticPrevents Na+/K+ leaching which shifts retention.[3]
References
  • Plückthun, A., & Dennis, E. A. (1982). Acyl migration in lysophosphatidylcholine.[4] Biochemistry. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for hydrophilic interaction chromatography. Journal of Chromatography A. [Link][3]

  • Serafimov, K., et al. (2024). Solving the Retention Time Repeatability Problem of Hydrophilic Interaction Liquid Chromatography. Journal of Chromatography A. [Link][3]

  • Greco, G., et al. (2013). HILIC retention behavior of phospholipids.[5] Journal of Separation Science. [Link]

  • Koistinen, K. M., et al. (2015). Analysis of Lysophosphatidylcholine Regioisomers by LC/MS/MS. PLOS ONE. [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Myristoyllysophosphatidylcholine (LPC 14:0)

Welcome to the technical support center for lipid analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analysis of Myristoyllysophosphatidylcholine (LPC 14...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for lipid analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analysis of Myristoyllysophosphatidylcholine (LPC 14:0). Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to minimize analytical artifacts and ensure the highest data integrity. A common and significant challenge in the mass spectrometry-based analysis of lysophospholipids is in-source fragmentation (ISF), which can compromise both qualitative and quantitative results. This document offers a systematic approach to understanding, identifying, and mitigating this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a significant problem for Myristoyllysophosphatidylcholine (LPC 14:0) analysis?

In-source fragmentation, also known as in-source decay, is a process where analyte ions fragment in the ion source or the intermediate-pressure region of the mass spectrometer before they reach the mass analyzer.[1][2] This occurs even with "soft" ionization techniques like electrospray ionization (ESI) when excess energy is transferred to the ions.[1]

For LPC 14:0, this is particularly problematic for two primary reasons:

  • Quantitative Inaccuracy: ISF depletes the signal of the intended precursor ion (the intact LPC 14:0 molecule), leading to an underestimation of its true concentration.[3]

  • Qualitative Misidentification: The fragments generated can have the same mass-to-charge ratio (m/z) as other endogenous lipids. For example, LPCs are known to fragment into ions that can be mistaken for free fatty acids (FFAs) or lysophosphatidylethanolamines (LPEs).[3][4][5] This can lead to false positives and incorrect biological interpretations. When ISF is not controlled, it's estimated that artifacts can constitute a large percentage of the most abundant signals detected in complex samples like plasma.[3][4]

The diagram below illustrates the basic concept of in-source fragmentation.

cluster_source ESI Source (Atmospheric Pressure) cluster_interface Interface Region cluster_analyzer Mass Analyzer (High Vacuum) Analyte Intact LPC 14:0 Ion [LPC 14:0 + H]+ Analyte->Ion Ionization Fragment Fragment Ions Ion->Fragment Excess Energy (Heat, Voltage) Ion_pass [LPC 14:0 + H]+ Ion->Ion_pass Excess Energy (Heat, Voltage) Spectrum Mass Spectrum Fragment->Spectrum Detected as Artifacts Ion_pass->Spectrum Detected

Caption: The process of in-source fragmentation within a mass spectrometer.

Q2: What are the common fragment ions observed from LPC 14:0 due to ISF?

When analyzing LPC 14:0 (Chemical Formula: C22H46NO7P, Molecular Weight: 467.6 g/mol ) in positive ion mode, the protonated molecule [M+H]+ at m/z 468.3 is the primary ion of interest.[6] However, due to ISF, several characteristic fragments can appear in the MS1 spectrum. Understanding these fragments is the first step to diagnosing the issue.

Precursor Ion (LPC 14:0)Fragment Ionm/z (Positive Mode)Description of Neutral Loss
[M+H]+Phosphocholine headgroup184.1Loss of the myristoyl chain and glycerol backbone. This is a highly characteristic fragment for all phosphocholines.[7]
[M+H]+Loss of water450.3Dehydration, often promoted by high temperatures.
[M+H]+Loss of trimethylamine409.3Loss of N(CH3)3 from the choline headgroup.

In negative ion mode, LPCs can form adducts (e.g., with formate [M+HCOO]- or acetate [M+CH3COO]-). These adducts are also prone to fragmentation, such as a demethylation ([M-15]-) which can produce an ion with the same mass as an LPE.[3]

Q3: How can I distinguish between a genuine, low-abundance lipid and an in-source fragment in my data?

This is a critical challenge in lipidomics. Here are two field-proven strategies:

  • Chromatographic Separation: If you are using Liquid Chromatography-Mass Spectrometry (LC-MS), a true endogenous lipid will have its own characteristic retention time. In-source fragments, however, are generated from a precursor molecule and will therefore co-elute perfectly with that precursor.[3][4][5] If you see a suspected low-abundance lipid peak that has the exact same retention time and peak shape as a much larger LPC 14:0 peak, it is highly likely to be an in-source fragment.

  • Correlational Intensity Analysis: The intensity of an in-source fragment will be directly proportional to the intensity of its precursor. If you analyze a dilution series of your sample, the ratio of the fragment ion's intensity to the LPC 14:0 precursor ion's intensity should remain constant. A genuine endogenous lipid would not show such a strict correlation.

Troubleshooting and Optimization Guide

Q4: My LPC 14:0 precursor ion intensity is low, and I see many fragments in my full scan data. Where do I start?

When significant fragmentation is observed, a systematic approach to optimizing the ESI source parameters is required. The goal is to find a balance that maintains good ionization efficiency while minimizing the internal energy of the ions. The most influential parameters are typically the ion transfer temperature and key source voltages.[1][2][8]

The following workflow provides a logical sequence for troubleshooting and optimization.

A Start: Observe High Fragmentation of LPC 14:0 Standard B Step 1: Reduce Ion Transfer Temperature (e.g., in 25°C decrements) A->B C Step 2: Lower Key Voltages (e.g., Cone/Fragmentor/Declustering Potential) B->C E Monitor Ratio: [Fragment Ion] / [Precursor Ion] B->E D Step 3: Optimize Nebulizing & Sheath Gas Flow C->D C->E D->E F Is Fragmentation Minimized & Signal Acceptable? D->F G End: Apply Optimized Method to Samples F->G Yes H Re-evaluate Mobile Phase Additives if Necessary F->H No H->B

Caption: A systematic workflow for minimizing in-source fragmentation.

Q5: Which ESI source parameters have the most significant impact on LPC fragmentation, and how should I adjust them?

The energy transferred to an ion is a combination of thermal and electrical inputs. Therefore, temperature and voltage settings are the primary tools for controlling ISF.[1][9]

Systematic Evaluation Protocol: The most effective way to optimize these parameters is to infuse a standard solution of LPC 14:0 (e.g., 1-10 µg/mL in a typical mobile phase) and adjust one parameter at a time while monitoring the precursor and key fragment ions (e.g., m/z 468.3 and m/z 184.1).

ParameterGeneral Name(s)Mechanism of ActionRecommended ActionStarting Point (Typical)
Ion Transfer Temperature Capillary Temp, ITT, Vaporizer TempControls the thermal energy applied to ions during desolvation. Higher temperatures increase fragmentation.[1][2]Decrease systematically. Find the lowest temperature that still provides efficient desolvation and stable signal.250-300 °C
Up-Front Collision Voltage Cone Voltage, Fragmentor, Declustering Potential (DP)Accelerates ions in the intermediate-pressure region. Higher voltages cause more energetic collisions with gas molecules, inducing fragmentation.[9][10]Decrease this voltage. It is often the most direct electrical control over ISF.20-40 V
Spray Voltage VcapAffects the electrochemical process of ionization. Excessively high voltage can increase ion internal energy and fragmentation.[1]Optimize for stable spray and best signal, but avoid unnecessarily high values.3.0 - 4.0 kV
Gas Flows Sheath Gas, Aux/Nebulizer GasAffects droplet formation and desolvation efficiency. Sub-optimal flows can require higher temperatures or voltages to compensate, indirectly promoting ISF.Optimize for signal stability. Start with manufacturer recommendations and adjust modestly.Instrument Dependent
S-Lens / RF Level S-Lens RF Level, Funnel RFFocuses the ion beam as it enters the mass spectrometer. Higher levels can increase ion energy.[2][8]Lower the RF level if fragmentation persists after adjusting temperature and cone voltage.40-60%
Q6: How does my mobile phase composition affect the stability of LPC 14:0 in the ESI source?

Mobile phase additives are crucial for promoting efficient ionization but can also influence ion stability.

  • Acids (e.g., Formic Acid): Commonly used in positive mode to provide a source of protons for [M+H]+ formation. However, a higher proton concentration can sometimes make certain bonds more labile. If fragmentation is severe, consider reducing the acid concentration (e.g., from 0.1% to 0.05%) or switching to a different additive.

  • Buffers (e.g., Ammonium Formate/Acetate): These can help stabilize the spray and provide adduct-forming ions ([M+NH4]+). For some lipids, ammonium adducts can be more stable than protonated molecules. Experimenting with a buffered mobile phase (e.g., 5-10 mM ammonium formate with 0.1% formic acid) may reduce fragmentation while maintaining good ionization efficiency.[11]

Q7: Can you provide a step-by-step protocol for optimizing ESI source parameters to minimize LPC 14:0 fragmentation?

This protocol assumes the use of a standard solution of Myristoyllysophosphatidylcholine.

Objective: To determine the optimal source temperature and cone/fragmentor voltage that maximizes the [M+H]+ signal at m/z 468.3 while minimizing the phosphocholine fragment at m/z 184.1.

Materials:

  • Myristoyllysophosphatidylcholine (LPC 14:0) standard.

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water).

  • Mobile phase additives (e.g., Formic Acid, Ammonium Formate).

  • Mass spectrometer with an ESI source.

Procedure:

  • Prepare a Standard Solution: Prepare a 5 µg/mL solution of LPC 14:0 in a solvent composition that mimics your analytical mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).

  • Initial Instrument Setup:

    • Set up a direct infusion method on your mass spectrometer at a flow rate of 5-10 µL/min.

    • Set the instrument to acquire full scan (MS1) data in positive ion mode over a range that includes both the precursor and fragment ions (e.g., m/z 150-500).

    • Begin with a moderate source temperature (e.g., 325°C) and a standard cone/fragmentor voltage (e.g., 50 V).

  • Temperature Optimization:

    • Infuse the standard and allow the signal to stabilize.

    • Record the intensities of the precursor ion (m/z 468.3) and the primary fragment ion (m/z 184.1).

    • Decrease the source temperature in 25°C increments (e.g., 300°C, 275°C, 250°C), allowing the signal to stabilize at each step. Record the intensities.

    • Calculate the ratio of Intensity(184.1) / Intensity(468.3) at each temperature.

    • Select the lowest temperature that provides a stable signal and a significantly reduced fragment-to-precursor ratio.

  • Voltage Optimization:

    • Using the optimal temperature determined in the previous step, begin infusing the standard again.

    • Decrease the cone/fragmentor voltage in 5-10 V increments (e.g., 40V, 30V, 20V).

    • At each voltage step, record the intensities of the precursor and fragment ions.

    • Calculate the fragment-to-precursor ratio for each voltage.

    • Select the lowest voltage that provides good precursor intensity while minimizing the fragmentation ratio.

  • Final Evaluation:

    • Review the data to find the combination of temperature and voltage that yields the best signal-to-noise for the precursor ion and the lowest possible fragment-to-precursor intensity ratio. These are your optimized conditions for minimizing in-source fragmentation of LPC 14:0.

By following this structured approach, you can confidently develop robust analytical methods that ensure the data generated for Myristoyllysophosphatidylcholine and other lysophospholipids is both accurate and reliable.

References

  • Han, X., & Gross, R. W. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Lipidomics, 1-21. [Link]

  • Gathungu, R. M., Larrea, P., Sniatynski, M. J., Marur, V. R., Bowden, J. A., Koelmel, J. P., ... & Kristal, B. S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(22), 13523–13532. [Link]

  • Criscuolo, A., Zeller, M., & Fedorova, M. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry, 31(3), 655–664. [Link]

  • Gathungu, R. M., Larrea, P., Sniatynski, M. J., Marur, V. R., Bowden, J. A., Koelmel, J. P., ... & Kristal, B. S. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(22), 13523-13532. [Link]

  • Byeon, S. K., Lee, J. Y., & Moon, M. H. (2012). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. Analyst, 137(1), 153-160. [Link]

  • Byeon, S. K., Lee, J. Y., & Moon, M. H. (2012). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. Analyst, 137(1), 153-160. [Link]

  • Muise, I. (2020). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. eScholarship, University of California. [Link]

  • Gathungu, R. M., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]

  • Criscuolo, A., Zeller, M., & Fedorova, M. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry. [Link]

  • Gathungu, R. M., et al. (2019). Optimization of ESI Parameters for Comprehensive Lipid Analysis. The FASEB Journal. [Link]

  • Wang, Y., et al. (2022). Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia. Frontiers in Immunology. [Link]

  • Hsu, F. F., & Turk, J. (2009). Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 460604, 1-Myristoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • Ekroos, K., Ejsing, C. S., Bahr, U., Karas, M., Simons, K., & Shevchenko, A. (2003). Charting molecular composition of phosphatidylcholines by fatty acid scanning and ion trap MS3 fragmentation. Journal of Lipid Research, 44(11), 2181–2192. [Link]

  • Ryan, E., et al. (2018). Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. Journal of Lipid Research. [Link]

  • Community, A. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Han, X., & Gross, R. W. (2020). RECOGNITION AND AVOIDANCE OF ION SOURCE-GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. ResearchGate. [Link]

  • Grira, K. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2004). Effects of Liquid Chromatography Mobile Phase Buffer Contents on the Ionization and Fragmentation of Analytes in Liquid Chromatographic/Ion Spray Tandem Mass Spectrometric Determination. ResearchGate. [Link]

  • King, R., et al. (2003). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Optimization

Troubleshooting low recovery of 14:0 Lyso PC after liquid-liquid extraction

Technical Support Center: Lipidomics Division Guide ID: LTS-2026-001 Topic: Troubleshooting Low Recovery of 14:0 Lyso PC after Liquid-Liquid Extraction Senior Application Scientist: Dr. Evelyn Reed Introduction Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidomics Division

Guide ID: LTS-2026-001 Topic: Troubleshooting Low Recovery of 14:0 Lyso PC after Liquid-Liquid Extraction Senior Application Scientist: Dr. Evelyn Reed

Introduction

Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of 14:0 Lysophosphatidylcholine (LPC 14:0) following liquid-liquid extraction (LLE). As a short-chain lysophospholipid, LPC 14:0 presents unique challenges due to its amphipathic nature, making it susceptible to loss at various stages of the extraction process. This document provides a structured, in-depth troubleshooting framework, moving from common issues to more complex mechanistic problems, to help you diagnose and resolve low recovery.

Understanding 14:0 Lyso PC (LPC 14:0)

LPC 14:0, or 1-myristoyl-sn-glycero-3-phosphocholine, is a glycerophosphocholine with a myristoyl (14:0) fatty acid at the C-1 position.[1][2][3] Its structure, containing a polar phosphocholine headgroup and a relatively short, saturated acyl chain, gives it significant water solubility compared to longer-chain phospholipids. While classified as a very hydrophobic molecule, it is practically insoluble in water.[1] This intermediate polarity is the primary reason it can be lost to the aqueous phase or trapped in emulsions during LLE.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm experiencing consistently low recovery of LPC 14:0. Where should I start my troubleshooting?

Low recovery is a multifaceted problem. Begin by systematically evaluating the most common sources of analyte loss. The flowchart below outlines a logical progression for your troubleshooting efforts.

Troubleshooting_Workflow A Start: Low LPC 14:0 Recovery B Review LLE Protocol: Solvent Choice & Ratio A->B C Check for Emulsion Formation B->C Solvent OK? G Optimize Solvent System B->G Issue Found D Evaluate Sample pH C->D No Emulsion? H Implement Demulsification Strategy C->H Issue Found E Assess Analyte Stability D->E pH OK? I Adjust pH to Neutralize Charge D->I Issue Found F Investigate Adsorption to Labware E->F Analyte Stable? J Control Temperature & Inhibit Enzymes E->J Issue Found K Use Low-Binding Labware F->K Issue Found L Problem Resolved F->L No Adsorption? Re-evaluate LC-MS method G->C H->D I->E J->F K->L

Caption: Optimized LLE workflow for LPC 14:0.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652-659. [Link]

  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. ResearchGate. [Link]

  • LysoPC(14:0) (NP0090926). (2022). NP-MRD. [Link]

  • Song, H., et al. (2007). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 48(11), 2495-2506. [Link]

  • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 55(3), 217-232. [Link]

  • Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. (2021). ResearchGate. [Link]

  • Ulmer, C. Z., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Chemistry, 7, 597. [Link]

  • Investigation of Phospholipid Removal using 96-well Supported Liquid Extraction. (n.d.). Biotage. [Link]

  • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Springer Link. [Link]

  • Song, H., et al. (2007). Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • LysoPC(14:0) (FDB027530). (2011). FooDB. [Link]

  • Le, T. N., et al. (2024). Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. PubMed. [Link]

  • The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification. (2023). MDPI. [Link]

  • LysoPC(14:0/0:0) | CAS#:20559-16-4. (n.d.). Chemsrc. [Link]

  • What is the best way to detect lysophospholipid impurity in a finished liposomal product?. (2024). ResearchGate. [Link]

  • Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. (2022). eScholarship. [Link]

  • MS/MS spectra of LPC 14:0 sn-1 in (a) positive and, (b) negative ion modes. (n.d.). ResearchGate. [Link]

  • The effect of pH on the chemical shifts of major phospholipid classes... (n.d.). ResearchGate. [Link]

  • Castro-Perez, J. M., et al. (2010). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. UND School of Medicine & Health Sciences. [Link]

  • Effect of pH on the extraction efficiency. (n.d.). ResearchGate. [Link]

  • Scherer, M., et al. (2010). Challenges in accurate quantitation of lysophosphatidic acids in human biofluids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(9), 1014-1020. [Link]

  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). Springer Link. [Link]

  • Extraction and analysis of polar lipids. (n.d.). Institute of Biomembranes. [Link]

  • Incomplete lipid extraction as a possible cause for underestimation of lipid oxidation in emulsions. (2021). ResearchGate. [Link]

  • The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. (2021). MDPI. [Link]

  • Lipid extraction and separation. (n.d.). Institute of Biomembranes. [Link]

  • Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. (2020). MDPI. [Link]

  • D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354-1377. [Link]

  • Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. (2012). ResearchGate. [Link]

  • What are the reasons for decreased lipid extraction from wet micro-algal biomass?. (2014). ResearchGate. [Link]

  • Novel Approaches for Preventing Lipid Oxidation in Emulsion-Based Food Systems. (n.d.). ProQuest. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2024). WelchLab. [Link]

  • Lipid absorbent. (n.d.).
  • Kim, S., et al. (2018). Analysis of Lipid Adsorption on Nanoparticles by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 90(15), 9036-9043. [Link]

  • Byeon, S. K., Lee, J. Y., & Moon, M. H. (2012). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. Analyst, 137(2), 451-458. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selecting the Optimal Internal Standard for Quantifying 14:0 Lyso PC in Lipidomics

In the precise world of lipidomics, accurate quantification is paramount. The selection of an appropriate internal standard is arguably one of the most critical decisions in the development of a robust and reliable quant...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of lipidomics, accurate quantification is paramount. The selection of an appropriate internal standard is arguably one of the most critical decisions in the development of a robust and reliable quantitative assay, particularly for low-abundance but biologically significant lipids like lysophosphatidylcholine 14:0 (LPC 14:0). This guide provides a comprehensive comparison of the most common internal standards for LPC 14:0, supported by the underlying scientific principles and a detailed protocol for validation, to empower researchers in making an informed choice for their specific application.

The Central Role of Internal Standards in LC-MS/MS-based Lipidomics

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics, offering high sensitivity and selectivity. However, the accuracy and precision of this technique can be compromised by several factors, including sample loss during extraction, variability in instrument response, and, most notably, matrix effects.[1][2] Matrix effects arise from co-eluting compounds in the biological sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3]

An ideal internal standard (IS) is a compound added at a known concentration to a sample at the beginning of the workflow.[4] It should mimic the physicochemical behavior of the analyte of interest throughout the entire process—from extraction to detection—thereby compensating for any variations and ensuring data integrity.[5]

The Contenders: A Comparative Analysis of Internal Standards for 14:0 Lyso PC

For the quantification of 14:0 Lyso PC, the primary candidates for an internal standard fall into two main categories: stable isotope-labeled (SIL) standards and odd-chain lipid standards.

Stable Isotope-Labeled (SIL) Internal Standards (e.g., 14:0 Lyso PC-d7)

Often hailed as the "gold standard" in quantitative mass spectrometry, a SIL-IS is a synthetic version of the analyte where several atoms (typically hydrogen) are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C).[6][7]

  • Principle of Operation: A deuterated standard like 14:0 Lyso PC-d7 is chemically identical to the endogenous 14:0 Lyso PC.[8] This near-perfect analogy means it experiences the same extraction efficiency, has the same chromatographic retention time (with very minor shifts possible in some cases), and is subject to the same degree of ionization suppression or enhancement in the mass spectrometer's source.[4][6] Because it can be distinguished from the analyte by its higher mass-to-charge ratio (m/z), the ratio of the analyte's peak area to the IS's peak area provides a highly accurate measure of the analyte's concentration.

Odd-Chain Lysophosphatidylcholine Internal Standards (e.g., 17:0 Lyso PC)

Odd-chain lipids, such as 1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (17:0 Lyso PC), are structurally very similar to their even-chained counterparts but are generally absent or found at very low concentrations in most biological systems.[9] This makes them suitable for use as internal standards.

  • Principle of Operation: 17:0 Lyso PC shares the same phosphocholine headgroup and a similar saturated fatty acyl chain as 14:0 Lyso PC.[10] This structural similarity leads to comparable, though not identical, behavior during lipid extraction and LC-MS/MS analysis. The assumption is that any variations affecting 14:0 Lyso PC will similarly affect 17:0 Lyso PC, allowing for reliable normalization.

Head-to-Head Comparison: Performance and Practical Considerations

FeatureStable Isotope-Labeled IS (e.g., 14:0 Lyso PC-d7)Odd-Chain IS (e.g., 17:0 Lyso PC)
Accuracy & Precision Excellent: Considered the most accurate approach for compensating for matrix effects and other experimental variability.[6][7]Good to Very Good: Generally provides reliable quantification but may not perfectly track the analyte's behavior, potentially leading to slight inaccuracies.
Matrix Effect Compensation Superior: Co-elutes with the analyte, ensuring it experiences the same ionization suppression or enhancement.[5][6]Good: Elutes close to the analyte but not identically, so it may experience slightly different matrix effects.
Extraction Recovery Identical: Its chemical identity ensures it mirrors the extraction efficiency of the endogenous analyte precisely.Similar: High structural similarity leads to comparable extraction recovery, but minor differences can exist.
Potential for Isobaric Interference Low: The mass difference is well-defined. However, one must ensure the isotopic purity of the standard is high to prevent contribution from the unlabeled analyte.[11]Moderate: Can be subject to isobaric interference from other endogenous lipids with the same m/z, necessitating high chromatographic resolution.[12]
Commercial Availability & Cost Good, but higher cost: Custom synthesis or purchase from specialized suppliers is required, which can be expensive.[1]Excellent and more affordable: Widely available from numerous chemical suppliers at a lower cost.

Field-Proven Insights: Making the Right Choice

For research requiring the highest level of accuracy and for methods intended for clinical or regulatory submission, a stable isotope-labeled internal standard such as 14:0 Lyso PC-d7 is unequivocally the superior choice . Its ability to perfectly mimic the analyte provides the most robust defense against the unpredictability of biological matrices.[6][7]

However, odd-chain Lyso PC standards like 17:0 Lyso PC are a highly practical and scientifically valid alternative , especially for large-scale screening studies, initial exploratory work, or when budget constraints are a primary concern. Many well-established lipidomics workflows successfully employ odd-chain standards.

The following diagram illustrates the decision-making process for selecting an internal standard:

G start Start: Need to Quantify 14:0 Lyso PC decision_accuracy Is the highest level of accuracy and regulatory compliance required? start->decision_accuracy sil_is Use Stable Isotope-Labeled IS (e.g., 14:0 Lyso PC-d7) decision_accuracy->sil_is Yes odd_chain_is Use Odd-Chain IS (e.g., 17:0 Lyso PC) decision_accuracy->odd_chain_is No / Budget Constrained validation Perform Full Method Validation (See Protocol Below) sil_is->validation odd_chain_is->validation end Proceed with Quantitative Analysis validation->end

Caption: Decision workflow for internal standard selection.

Experimental Protocol: Validation of an Internal Standard for 14:0 Lyso PC Quantification

Regardless of the choice, the performance of the internal standard must be rigorously validated in the specific biological matrix of interest. This protocol outlines the key steps for such a validation, adhering to principles from regulatory guidelines.

The following diagram provides a high-level overview of the validation workflow:

G cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation prep_cal Prepare Calibration Curve (14:0 Lyso PC in matrix) spike_is Spike IS into all Samples (Cal, QC, Blanks) prep_cal->spike_is prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_qc->spike_is extraction Perform Liquid-Liquid Extraction (e.g., Folch or MTBE method) spike_is->extraction lcms Analyze Extracts via LC-MS/MS (MRM mode) extraction->lcms linearity Assess Linearity (R² > 0.99) lcms->linearity accuracy Assess Accuracy (%RE within ±15%) linearity->accuracy precision Assess Precision (%CV < 15%) accuracy->precision matrix_effect Evaluate Matrix Effect precision->matrix_effect

Caption: Workflow for internal standard and method validation.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 14:0 Lyso PC (analyte) and the chosen internal standard (e.g., 14:0 Lyso PC-d7 or 17:0 Lyso PC) in a suitable solvent such as methanol or chloroform:methanol (1:1, v/v). Store at -20°C or -80°C.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working solutions of 14:0 Lyso PC by serial dilution of the stock solution.

    • Spike these working solutions into the blank biological matrix (e.g., plasma, cell lysate) to create calibration standards covering the expected concentration range.

    • Independently prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation and Lipid Extraction:

    • To 50 µL of each sample (calibrator, QC, or unknown), add a fixed amount of the internal standard working solution.

    • Perform lipid extraction. A common method is the Folch extraction:

      • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

      • Vortex thoroughly for 2 minutes.

      • Add 200 µL of 0.9% NaCl solution.

      • Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.

      • Carefully collect the lower organic phase.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column suitable for lipid analysis. A typical mobile phase system consists of:

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

      • Run a gradient from a lower percentage of B to a high percentage of B to elute the lipids.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for 14:0 Lyso PC: m/z 468.3 → 184.1

      • MRM Transition for 14:0 Lyso PC-d7 (example): m/z 475.3 → 184.1

      • MRM Transition for 17:0 Lyso PC: m/z 510.4 → 184.1

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.

  • Data Analysis and Validation:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Linearity: The curve should have a correlation coefficient (R²) ≥ 0.99.

    • Accuracy and Precision: Analyze the QC samples (n=5 at each level). The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should be ≤15% (precision).

    • Matrix Effect Evaluation: Compare the peak area of the analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas indicates the degree of ion suppression or enhancement.[3] The internal standard should effectively normalize this effect.

Conclusion

The choice of an internal standard is a foundational element of quantitative lipidomics that demands careful consideration. For the highest degree of accuracy in the quantification of 14:0 Lyso PC, a stable isotope-labeled standard like 14:0 Lyso PC-d7 is the recommended choice. It provides the most effective compensation for matrix effects and other sources of analytical variability. However, when practicality and cost are significant factors, an odd-chain standard such as 17:0 Lyso PC serves as a robust and widely accepted alternative. Ultimately, the decision must be followed by a thorough method validation to ensure that the chosen standard performs adequately within the specific context of the study, thereby guaranteeing the generation of trustworthy and high-quality data.

References

  • Giera, M., et al. (2012). "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?".
  • Crupi, G., et al. (2020). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review". Molecules, 25(16), 3634.
  • Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: multidimensional mass spectrometric analysis of cellular lipidomes". Expert Review of Proteomics, 2(2), 253-264.
  • Kloppmann, M., et al. (2023). "Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method". RPubs. Available at: [Link].

  • ResearchGate. (2021). "Comparison of Selected LysoPCs and SMs Measured by Using Different...". ResearchGate. Available at: [Link].

  • Stoll, D. R. (2022). "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions". LCGC North America, 40(11), 534-539.
  • ResolveMass Laboratories Inc. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis". ResolveMass Laboratories Inc. Available at: [Link].

  • Cristea, S., et al. (2023).
  • van der Stelt, M., et al. (2021).
  • Avanti Polar Lipids. (n.d.). "17:0 Lyso PC". Avanti Polar Lipids. Available at: [Link].

  • Li, W., et al. (2019). "Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples". Journal of Applied Bioanalysis, 5(1), 1-8.
  • The Royal Society of Chemistry. (n.d.). "Table S1.1. The qualitative analysis of Lyso-PC, Lyso-PE and Lyso-PS in mice serum by positive LC-MS/MS". The Royal Society of Chemistry. Available at: [Link].

  • LIPID MAPS. (2007). "Internal standards for lipidomic analysis". LIPID MAPS. Available at: [Link].

  • ResearchGate. (2020). "(PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards". ResearchGate. Available at: [Link].

  • Han, X., & Gross, R. W. (2005). "Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics". Journal of Lipid Research, 46(1), 158-168.
  • Wageningen University & Research. (2022). "LC-MSMS - Points of attention when using isotope labelled standards". Wageningen University & Research. Available at: [Link].

  • Eurachem. (2025). "LC-MS method validation in scientific research: it's time to harmonize and exemplify". Eurachem. Available at: [Link].

  • Hartler, J., et al. (2020). "A combined flow injection/reversed phase chromatography – high resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C- internal standards". bioRxiv.
  • Saito, K., et al. (2022). "Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease". Scientific Reports, 12(1), 19799.
  • Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. John Wiley & Sons.
  • Wikipedia. (n.d.). "Lysophosphatidylcholine". Wikipedia. Available at: [Link].

  • European Medicines Agency. (2022). "ICH guideline M10 on bioanalytical method validation and study sample analysis". European Medicines Agency. Available at: [Link].

  • Becker, G. (2023). "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research". Journal of Analytical Methods in Chemistry.
  • Metware Biotechnology. (n.d.). "Lipidomics 101: Workflow, Techniques, Applications & Pitfalls". Metware Biotechnology. Available at: [Link].

  • Bioanalysis Zone. (2016). "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". Bioanalysis Zone. Available at: [Link].

  • U.S. Department of Health and Human Services. (2023). "Bioanalytical Method Validation for Biomarkers Guidance". U.S. Department of Health and Human Services. Available at: [Link].

  • ResolveMass Laboratories Inc. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis". ResolveMass Laboratories Inc. Available at: [Link].

  • LIPID MAPS. (2011). "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry". LIPID MAPS. Available at: [Link].

  • Xu, K., et al. (2019). "Assessment of matrix effect in quantitative LC-MS bioanalysis". Bioanalysis, 11(13), 1219-1222.
  • Burris, T. P., et al. (2019). "A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells". PLoS One, 14(3), e0213392.

Sources

Comparative

Optimizing Targeted Lipidomics: Internal Standard Selection for 14:0 Lyso PC

Topic: Comparing 14:0 Lyso PC quantification using d31-16:0 PC vs 17:0 Lyso PC Content Type: Publish Comparison Guide Executive Summary In the quantification of lysophosphatidylcholines (LPCs), specifically 1-myristoyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 14:0 Lyso PC quantification using d31-16:0 PC vs 17:0 Lyso PC Content Type: Publish Comparison Guide

Executive Summary

In the quantification of lysophosphatidylcholines (LPCs), specifically 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 Lyso PC) , the choice of internal standard (IS) dictates the accuracy of data normalization.[1] This guide compares the two dominant strategies: the Stable Isotope-Labeled (SIL) Homolog (d31-16:0 Lyso PC) versus the Odd-Chain Surrogate (17:0 Lyso PC).[1]

The Verdict: While 17:0 Lyso PC remains a cost-effective standard for broad profiling, d31-16:0 Lyso PC is the superior choice for quantifying 14:0 Lyso PC in complex matrices (plasma, tissue).[1] Its retention time is chromatographically closer to the analyte, providing better compensation for matrix effects and ionization suppression zones than the later-eluting 17:0 analog.[1]

The Challenge: Quantifying 14:0 Lyso PC

14:0 Lyso PC is a medium-chain saturated lysophospholipid.[1] Its quantification is complicated by three factors:

  • High Polarity: Elutes early in Reverse Phase (RP) chromatography, often in zones of high ion suppression (salts, polar metabolites).

  • Acyl Migration: The acyl chain can migrate between sn-1 and sn-2 positions, creating isomers that may split chromatographic peaks.[1]

  • Dynamic Range: Endogenous levels vary drastically between inflammation states and healthy controls.[1]

The Contenders
FeatureCandidate A: d31-16:0 Lyso PC Candidate B: 17:0 Lyso PC
Type Stable Isotope Labeled (SIL) HomologStructural Surrogate (Odd-Chain)
Chemical Name 1-hexadecanoyl(d31)-2-hydroxy-sn-glycero-3-phosphocholine1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
Mass Shift +31 Da (approx) vs 16:0+42 Da vs 14:0
Endogeneity None (Synthetic)Trace (Potential low-level biological presence)
Cost High (

$)
Moderate (

)

> Critical Note on Nomenclature: This guide assumes "d31-16:0 PC" refers to the Lyso form.[1] Using a Diacyl d31-16:0 PC to quantify a Lyso analyte is scientifically flawed due to massive differences in hydrophobicity and retention time.[1]

Technical Deep Dive: Mechanism of Error

The primary source of quantitative error in LC-MS/MS lipidomics is Matrix Effect (ME) .[1] Co-eluting matrix components (unbound fatty acids, salts) compete for charge in the Electrospray Ionization (ESI) source.

  • Ideal IS: Co-elutes exactly with the analyte (e.g., d27-14:0 Lyso PC).

  • Reality: Since d27-14:0 is rarely available, we choose the closest neighbor.[1]

Chromatographic Elution Order (C18 Column)

In Reverse Phase chromatography, retention is driven by hydrophobicity (carbon chain length).

  • 14:0 Lyso PC: Elutes First (Least Hydrophobic)[1]

  • d31-16:0 Lyso PC: Elutes Second (Closer to 14:0)[1]

  • 17:0 Lyso PC: Elutes Third (Furthest from 14:0)[1][2]

Because d31-16:0 Lyso PC elutes closer to 14:0 Lyso PC than the 17:0 analog does, it experiences a matrix environment more similar to the analyte.[1]

Visualization: Ion Suppression & Elution Logic

MatrixEffect cluster_chromatogram Reverse Phase C18 Elution Profile cluster_ionization ESI Source Competition Analyte Analyte: 14:0 Lyso PC (RT: ~4.5 min) IS_SIL IS Option A: d31-16:0 Lyso PC (RT: ~5.8 min) CLOSER MATCH Analyte->IS_SIL ΔRT ~1.3 min IS_Surr IS Option B: 17:0 Lyso PC (RT: ~6.5 min) DISTANT MATCH IS_SIL->IS_Surr ΔRT ~0.7 min Matrix Matrix Interferences (Salts, Polar Lipids) Suppression Ion Suppression Zone (Early Elution) Matrix->Suppression Causes Suppression->Analyte High Impact Suppression->IS_SIL Moderate Impact (Compensates Better) Suppression->IS_Surr Low Impact (Fails to Compensate)

Figure 1: Chromatographic elution order on a C18 column demonstrating why d31-16:0 (Green) is a better surrogate for 14:0 (Red) than 17:0 (Yellow) due to proximity in the suppression zone.

Experimental Validation Protocols

To validate your choice of Internal Standard, perform the Post-Column Infusion experiment.

Protocol A: Determining Matrix Effect Zones
  • Setup: Tee-in a constant infusion of pure 14:0 Lyso PC standard (100 ng/mL) into the LC flow post-column, before the MS source.

  • Injection: Inject a blank plasma extract (matrix) via the LC.[1]

  • Observation: Monitor the baseline of the infused 14:0 Lyso PC.

  • Result: You will see "dips" in the baseline where matrix components suppress ionization.[1]

  • Overlay: Inject your IS candidates (d31-16:0 and 17:0). The IS that elutes inside the same suppression "dip" as the analyte is the valid choice.

Protocol B: MRM Settings (Triple Quadrupole)

Ensure your transitions are specific. 17:0 Lyso PC shares the 184 fragment, but d31-16:0 typically uses the deuterated headgroup or specific loss.[1]

AnalytePrecursor (Q1)Product (Q3)Collision Energy (V)Note
14:0 Lyso PC 468.3184.130Phosphocholine Headgroup
d31-16:0 Lyso PC 527.5184.130Check if headgroup is deuterated; usually d31 is on fatty acid.[1]
17:0 Lyso PC 510.4184.130Standard Surrogate
Workflow: Sample Preparation to Data

The extraction method must ensure 14:0 Lyso PC and the IS partition identically.[1]

Workflow cluster_decision IS Selection Logic Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (CRITICAL STEP) Sample->Spike Add IS immediately to correct extraction loss Extract Extraction (Mod. Bligh-Dyer or MMC) Spike->Extract PhaseSep Phase Separation (Collect Organic Phase) Extract->PhaseSep DryDown Nitrogen Dry Down PhaseSep->DryDown Recon Reconstitution (MeOH:H2O 1:1) DryDown->Recon LCMS LC-MS/MS Analysis (C18 Column) Recon->LCMS Choice Is d31-16:0 available? Yes Use d31-16:0 (Better RT Match) Choice->Yes Yes No Use 17:0 (Validate Matrix Effect) Choice->No No

Figure 2: Step-by-step lipidomics workflow emphasizing the critical timing of IS spiking.

Pitfalls: Acyl Migration & Diacyl Confusion
The "Diacyl" Mistake

Do not use d31-16:0 Diacyl PC (two fatty acid chains) to quantify 14:0 Lyso PC.[1]

  • Reason: Diacyl PCs are extremely hydrophobic and elute late in the gradient (e.g., 15-20 min), far away from Lyso PCs (4-6 min). They will not experience the same matrix effects, rendering normalization useless.

Acyl Migration

Lyso PCs exist as sn-1 (stable) and sn-2 (unstable) isomers.[1][3][4][5]

  • Problem: In aqueous buffers at pH > 7, the acyl chain moves.

  • Solution: Keep samples on ice. Use slightly acidic solvents (0.1% Formic Acid) during extraction to freeze the equilibrium. Ensure your IS (d31-16:0 Lyso PC) is high purity (>99% sn-1) to match the biological dominant form.

References
  • Avanti Polar Lipids. LIPIDOMIX® Quantitative Mass Spec Standards (Lyso PC Mixtures). Available at: [Link][1]

  • Okudaira, M., et al. (2014). "Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS."[1] Journal of Lipid Research.[1] Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry. Available at: [Link]

  • LIPID MAPS® Lipidomics Gateway. Internal Standards for Lipidomic Analysis.[1] Available at: [Link][1]

Sources

Validation

Validation of 14:0 Lyso PC as a Biomarker for Drug-Induced Lung Disease

Executive Summary: The Lipidomic Shift in DILD Diagnostics Drug-Induced Interstitial Lung Disease (DILD) remains a critical bottleneck in pharmaceutical development and clinical oncology. Current gold-standard biomarkers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipidomic Shift in DILD Diagnostics

Drug-Induced Interstitial Lung Disease (DILD) remains a critical bottleneck in pharmaceutical development and clinical oncology. Current gold-standard biomarkers, such as KL-6 (Krebs von den Lungen-6) and SP-D (Surfactant Protein D), rely on the "leakage hypothesis"—detecting proteins released only after significant alveolar epithelial damage has occurred.

14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine) represents a paradigm shift. Unlike protein markers that elevate due to cellular rupture, 14:0 Lyso PC is a bioactive lipid metabolite that significantly decreases during the acute phase of lung injury. This depletion correlates with the loss of homeostatic protection (specifically the Nrf2/HO-1 pathway), offering a readout of functional compromise rather than just structural damage.

This guide validates 14:0 Lyso PC as a superior discriminator for DILD, particularly in distinguishing it from bacterial pneumonia and idiopathic interstitial pneumonias (IIPs), where protein markers often suffer from specificity overlap.

Mechanistic Foundation: Why 14:0 Lyso PC Depletes

To validate this biomarker, one must understand the causality. In a healthy lung, Lysophosphatidylcholines (LPCs) are not merely metabolic byproducts but active signaling molecules maintaining the alveolar epithelial barrier.

Recent validation studies (Saito et al., 2022) and mechanistic trials indicate that 14:0 Lyso PC exerts a protective effect by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which mitigates oxidative stress. During drug-induced injury (e.g., Bleomycin, EGFR-TKIs), the systemic and local pool of 14:0 Lyso PC is rapidly depleted or consumed.

Diagram 1: The Inverse Biomarker Mechanism

This diagram illustrates the divergent pathways of KL-6 (Leakage) vs. 14:0 Lyso PC (Depletion).

DILD_Mechanism cluster_Protein Protein Pathway (Standard) cluster_Lipid Lipid Pathway (Novel) Drug Drug Exposure (e.g., EGFR-TKI, Bleomycin) AEC Alveolar Epithelial Cell (Type II) Injury Drug->AEC Membrane Membrane Rupture AEC->Membrane Metabolism Metabolic Dysregulation & Nrf2 Pathway Suppression AEC->Metabolism KL6 KL-6 / SP-D Release (Leakage into Blood) Membrane->KL6 Result1 Biomarker ELEVATION KL6->Result1 LPC 14:0 Lyso PC (Protective Metabolite) Metabolism->LPC Consumption/Inhibition Result2 Biomarker DEPLETION LPC->Result2

Figure 1: Divergent kinetics of DILD biomarkers. While KL-6 rises due to leakage, 14:0 Lyso PC falls due to metabolic consumption and loss of protective signaling.

Comparative Performance: 14:0 Lyso PC vs. Alternatives

The primary limitation of KL-6 is its elevation in malignancies (Lung Cancer) and bacterial infections, leading to false positives for DILD. 14:0 Lyso PC demonstrates superior specificity in these confounder scenarios.

Table 1: Diagnostic Performance Metrics (Acute Phase DILD)

Feature14:0 Lyso PC KL-6 (Sialylated Carbohydrate Antigen) SP-D (Surfactant Protein D)
Direction of Change Decrease (↓) Increase (↑)Increase (↑)
Primary Mechanism Metabolic Depletion / Nrf2 LossAlveolar Leakage / Mucin ProductionAlveolar Leakage
AUC (vs. Lung Cancer) 0.75 - 0.82 0.50 - 0.65 (Non-specific)0.55 - 0.60
AUC (vs. CTD-ILD) > 0.80 ~0.70~0.65
Specificity Issue Low in sepsis/severe metabolic stressHigh False Positives in AdenocarcinomaVaries with chronic vs. acute
Sample Requirement Plasma/Serum (Lipid Extraction req.)Serum (Immunoassay)Serum (Immunoassay)
Detection Method LC-MS/MS (Targeted Lipidomics)Latex Agglutination / ELISAELISA

Data synthesized from Saito et al. (2022) and comparative ROC analyses in DILD cohorts.[1]

Experimental Validation Protocol

To validate 14:0 Lyso PC in your own drug safety studies, a standard ELISA is insufficient. You must employ Targeted LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

Workflow Visualization

LCMS_Workflow Sample Plasma Sample (50 µL) Extract Protein Precipitation (MeOH/CHCl3) Sample->Extract IS Add Internal Standard (17:0 Lyso PC) IS->Extract Centrifuge Centrifugation (13,000 rpm, 4°C) Extract->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS QqQ Mass Spec (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Targeted Lipidomics Workflow for 14:0 Lyso PC Quantification.

Step-by-Step Methodology

1. Sample Preparation (Modified Bligh-Dyer):

  • Aliquot: Transfer 50 µL of patient/subject plasma to a glass tube.

  • Internal Standard (Critical): Spike with 10 µL of 17:0 Lyso PC (1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) at 1 µg/mL. Why? 17:0 is non-endogenous in humans, ensuring accurate normalization.

  • Extraction: Add 450 µL of Methanol/Chloroform (2:1 v/v). Vortex vigorously for 1 minute to precipitate proteins and solubilize lipids.

  • Phase Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

2. LC-MS/MS Configuration:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad or Agilent 6400 series).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water/Acetonitrile (60:40) + 10mM Ammonium Formate.

    • B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

  • Gradient: 0-2 min (40% B) → 12 min (99% B).

3. MRM Transitions (Positive Ion Mode ESI+): The specificity of this assay relies on monitoring the specific precursor-to-product ion transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy
14:0 Lyso PC 468.3 [M+H]+184.0 (Phosphocholine)~30 eV
17:0 Lyso PC (IS) 510.4 [M+H]+184.0 (Phosphocholine)~30 eV

4. Data Interpretation:

  • Calculate the peak area ratio (Analyte/IS).

  • Validation Check: A decrease of >30% in 14:0 Lyso PC concentration compared to baseline (or control group) is statistically significant for acute DILD in most models.

Senior Scientist’s Insight: Interpreting the Data

When reviewing data from a clinical trial or toxicology study, do not view 14:0 Lyso PC in isolation.

  • The "Inverse Correlation" Confirmation: If you observe a patient with rising KL-6 but stable 14:0 Lyso PC , suspect malignancy or bacterial infection rather than drug-induced ILD. If you observe rising KL-6 AND plummeting 14:0 Lyso PC , the probability of DILD is extremely high.

  • Early Detection Window: Lipid metabolic shifts often precede the gross structural protein leakage required for KL-6 elevation. In animal models (Bleomycin), 14:0 Lyso PC levels often deviate 24-48 hours before significant histological fibrosis scores are observable.

  • Handling False Negatives: Be aware that "Recovery Phase" patients will show a normalization (increase) of 14:0 Lyso PC back to baseline. Ensure sample timing is strictly categorized into "Acute" vs. "Recovery" to avoid washing out statistical significance.

References

  • Saito, K. et al. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease.[1] Scientific Reports. [Link]

  • Liu, P. et al. (2024). Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway. Journal of Inflammation Research. [Link]

  • Hanaoka, M. et al. (2022). Lipidomics screening of candidate DILD biomarkers and validation of LPCs.[1][2][3] National Institute of Health Sciences, Japan. [Link]

  • Tanaka, N. et al. (2018). KL-6 as a biomarker for interstitial lung disease: A comparative analysis. Respiratory Investigation. [Link]

Sources

Comparative

A Head-to-Head Comparison: Cross-Validation of 14:0 Lyso PC Quantification by ELISA and LC-MS/MS

A Technical Guide for Researchers and Drug Development Professionals In the landscape of biomarker discovery and validation, the accurate quantification of lipid mediators is paramount. Among these, 14:0 Lysophosphatidyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of biomarker discovery and validation, the accurate quantification of lipid mediators is paramount. Among these, 14:0 Lysophosphatidylcholine (Lyso PC), also known as 1-myristoyl-sn-glycero-3-phosphocholine, has emerged as a significant bioactive lipid and a potential biomarker in various pathological conditions, including lung diseases and cancer.[1][2][3][4] Given its clinical relevance, the choice of analytical methodology for its quantification is a critical decision that can significantly impact research outcomes.

This guide provides an in-depth, objective comparison of two predominant analytical platforms for 14:0 Lyso PC quantification: the traditional Enzyme-Linked Immunosorbent Assay (ELISA) and the modern, high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this document is structured to provide not just a list of features, but a comprehensive analysis of the underlying principles, performance characteristics, and practical considerations to empower you to make an informed decision for your specific research needs.

The Contenders: A Tale of Two Technologies

At their core, ELISA and LC-MS/MS operate on fundamentally different principles. ELISA is an immunology-based technique that relies on the specific binding of an antibody to its target antigen, in this case, 14:0 Lyso PC. The quantification is typically achieved through an enzymatic colorimetric or fluorescent reaction.

In contrast, LC-MS/MS is a physicochemical method that separates molecules based on their chromatographic properties and then identifies and quantifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This direct detection approach offers a high degree of specificity and sensitivity.[5]

Performance Deep Dive: A Data-Driven Comparison

Performance MetricELISA for 14:0 Lyso PC (Typical)LC-MS/MS for 14:0 Lyso PCKey Insights & Causality
Specificity Moderate to HighVery HighELISA specificity is dictated by the quality and cross-reactivity of the primary antibody. Structurally similar lysophospholipids could potentially interfere, leading to overestimation.[6] LC-MS/MS achieves high specificity by separating isomers and quantifying based on a unique mass and fragmentation pattern, minimizing the risk of cross-reactivity.[5]
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to low ng/mL rangeLC-MS/MS generally offers superior sensitivity, allowing for the detection of lower abundance species.[5][10] This is crucial when analyzing samples with limited volume or low analyte concentrations.
Accuracy & Precision Good (CV% typically <15%)Excellent (CV% often <10%)The direct detection and quantification against a standard curve in LC-MS/MS typically result in higher accuracy and precision (reproducibility) compared to the indirect, enzyme-amplified signal of an ELISA.[11][12]
Dynamic Range Narrow (typically 2-3 orders of magnitude)Wide (often 4 or more orders of magnitude)LC-MS/MS can accurately quantify analytes over a much broader concentration range, reducing the need for sample dilution and re-analysis.[5]
Throughput High (96-well plate format)Moderate to High (dependent on autosampler and chromatography time)ELISA is well-suited for screening large numbers of samples simultaneously. While individual LC-MS/MS runs take longer, modern systems with rapid chromatography can achieve high throughput.
Multiplexing Limited (single analyte per well)High (ability to quantify multiple lipid species in a single run)A significant advantage of LC-MS/MS is the ability to develop multiplexed assays to simultaneously measure a panel of lysophospholipids, providing a more comprehensive biological snapshot.[6][10]
Cost (per sample) LowerHigherELISA kits are generally more cost-effective for single-analyte measurements, especially at high volumes. The initial capital investment and maintenance costs for LC-MS/MS instrumentation are substantially higher.[5]
Method Development Pre-optimized kits availableRequires expertise for development and validationCommercial ELISA kits offer a ready-to-use solution. LC-MS/MS methods require skilled personnel for development, optimization, and data analysis.[5]

Experimental Workflow: A Step-by-Step Perspective

To further understand the practical differences, let's visualize the typical experimental workflows for both methodologies.

14:0 Lyso PC ELISA Workflow

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Biological Sample (Plasma, Serum) Dilution Sample Dilution Sample->Dilution Add_Sample Add Diluted Sample & Biotinylated 14:0 Lyso PC Dilution->Add_Sample Coating Plate Pre-coated with Capture Antibody Coating->Add_Sample Incubate1 Incubate (Competitive Binding) Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance (450 nm) Add_Stop->Read Standard_Curve Generate Standard Curve Read->Standard_Curve Calculate Calculate 14:0 Lyso PC Concentration Standard_Curve->Calculate

Caption: Typical competitive ELISA workflow for 14:0 Lyso PC quantification.

14:0 Lyso PC LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike with Internal Standard (e.g., d4-14:0 Lyso PC) Sample->Spike Extraction Lipid Extraction (e.g., SPE or LLE) Spike->Extraction Drydown Dry Down Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Standard_Curve Generate Standard Curve Integrate->Standard_Curve Calculate Calculate 14:0 Lyso PC Concentration Standard_Curve->Calculate

Caption: General LC-MS/MS workflow for 14:0 Lyso PC quantification.

Detailed Experimental Protocols

Representative 14:0 Lyso PC ELISA Protocol (Competitive Assay)

This protocol is a generalized representation based on commercially available kits.[13][14][15][16][17]

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 50 µL of standard or appropriately diluted sample to each well of the antibody-coated microplate.

  • Competitive Reaction: Immediately add 50 µL of biotin-conjugated 14:0 Lyso PC to each well. Mix gently and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of each well and wash the plate three times with the provided wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash the plate five times.

  • Substrate Incubation: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 14:0 Lyso PC in the samples from this curve.

Representative 14:0 Lyso PC LC-MS/MS Protocol

This protocol is a synthesized methodology based on established lipidomics practices.[10][18][19]

  • Sample Preparation:

    • To 20 µL of serum or plasma, add an internal standard (e.g., 14:0-d4 Lyso PC).

    • Perform a lipid extraction using a suitable method, such as Solid Phase Extraction (SPE) or a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/water).

  • Liquid Chromatography:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Elute the lipids using a gradient of mobile phases, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry:

    • Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 14:0 Lyso PC (e.g., m/z 468.3 → 184.1) and its internal standard.

  • Quantification:

    • Integrate the chromatographic peak areas for both the analyte and the internal standard.

    • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Determine the concentration of 14:0 Lyso PC in the samples by interpolating their peak area ratios from the calibration curve.

Making the Right Choice: Practical Considerations

The decision to use an ELISA or an LC-MS/MS method for 14:0 Lyso PC quantification should be guided by the specific requirements of your study.

  • For high-throughput screening of a large number of samples where cost is a primary concern and a single analyte is of interest, ELISA is a viable and efficient option. Its ease of use with pre-packaged kits makes it accessible to a wide range of laboratories.

  • For discovery-phase research, clinical validation studies, and applications requiring the highest degree of specificity, sensitivity, and the ability to measure multiple lipid species simultaneously, LC-MS/MS is the gold standard. [5] While it requires a greater initial investment and more specialized expertise, the quality and depth of the data it generates are unparalleled.

Conclusion: A Symbiotic Future

References

  • Gandhi, A., Budac, D., Khaper, N., & Chandrasena, G. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis, 9(4), 329-341. [Link]

  • ResearchGate. (2017). Quantitative analysis of lipids: A higherthroughput LC-MS/MS-based method and its comparison to ELISA. [Link]

  • Nan, W., Xiong, F., Zheng, H., Li, C., Lou, C., Lei, X., ... & Li, Y. (2022). Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia. International Immunopharmacology, 113, 109405. [Link]

  • Bioanalysis Zone. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. [Link]

  • Ishikawa, R., Saito, K., Saito, Y., Morita, M., Sato, T., Nishimaki, R., ... & Saito, Y. (2022). Identification and characterization of lysophosphatidylcholine 14: 0 as a biomarker for drug-induced lung disease. Scientific Reports, 12(1), 19803. [Link]

  • Antibodies-online.com. (n.d.). Lysophosphatidylcholine ELISA Kit. [Link]

  • Semantic Scholar. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. [Link]

  • Biotrial. (2025). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]

  • CLOUD-CLONE CORP. (n.d.). ELISA Kit for Lysophosphatidylcholine (LPC). [Link]

  • AFG Scientific. (n.d.). LPC(Lysophosphatidylcholine) ELISA Kit. [Link]

  • USCN Life Science. (n.d.). ELISA Kit for Lysophosphatidylcholine (LPC). [Link]

  • ELK Biotechnology. (n.d.). LPC(Lysophosphatidyl choline) ELISA Kit. [Link]

  • PubMed. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. [Link]

  • ResearchGate. (n.d.). Association between LPC(14:0) and patient background characteristics. [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. [Link]

  • ResearchGate. (2025). Emerging roles of lysophospholipids in health and disease. [Link]

  • Journal of Inflammation Research. (2024). Lysophosphatidylcholine 14:0 alleviates lipopolysaccharide-induced acu. [Link]

  • PubMed. (2006). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. [Link]

  • Leading Biology. (n.d.). ELISA vs LC-MS: Comparing Two Core Methods for Host Cell Protein Detection. [Link]

  • Frontiers. (2021). Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer. [Link]

  • ResearchGate. (2025). LC-MS/MS Analysis of Lysophospholipids Associated with Soy Protein Isolate. [Link]

  • Waters. (n.d.). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM). [Link]

  • MDPI. (2025). Diagnostic Biomarker Candidates Proposed Using Targeted Lipid Metabolomics Analysis of the Plasma of Patients with PDAC. [Link]

  • Bioanalysis Zone. (2022). A multilaboratory validation study of LC/MS biomarker assays for three lysophosphatidylcholines. [Link]

  • DiVA portal. (n.d.). Immunoassays or LC-MS/MS?. [Link]

  • ResearchGate. (n.d.). Comparison of Selected LysoPCs and SMs Measured by Using Different DI/LC-MS/MS Assays. [Link]

  • PubMed. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. [Link]

Sources

Validation

The Analytical Crucible: A Head-to-Head Comparison of 14:0 Lyso PC and Miltefosine as Internal Standards in Mass Spectrometry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis by mass spectrometry, the integrity of every data point hinges on the meticulous control of e...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by mass spectrometry, the integrity of every data point hinges on the meticulous control of experimental variability. The internal standard (IS) is the cornerstone of this control, a silent partner to the analyte of interest, navigating the rigors of sample preparation and analysis to ensure accuracy and precision. The choice of this crucial reference molecule is a critical decision, with profound implications for the reliability of pharmacokinetic, toxicokinetic, and biomarker data.

This guide provides an in-depth, objective comparison of two prominent internal standards used in lipidomics, particularly for the quantification of lysophosphatidylcholines (LPCs): the endogenous, stable isotope-labeled 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine) and the synthetic, structural analog Miltefosine (hexadecylphosphocholine) . As a senior application scientist, this document moves beyond a simple cataloging of facts to dissect the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and validated performance.

The Philosophical Divide: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The selection of an internal standard is fundamentally a choice between two philosophies: near-perfect mimicry or functional similarity.

  • Stable Isotope-Labeled (SIL) Internal Standards , such as a deuterated or ¹³C-labeled 14:0 Lyso PC, are considered the "gold standard".[1][2] They are chemically identical to the analyte, differing only in isotopic composition. This near-identical physicochemical behavior ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects, providing the most accurate correction for analytical variability.[3]

  • Structural Analog Internal Standards , like Miltefosine, are molecules with similar but not identical chemical structures to the analyte.[4] They are chosen to mimic the analyte's behavior during sample processing and analysis. While they can be a cost-effective alternative when a SIL-IS is unavailable, their different structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially compromising data accuracy.[5]

Deep Dive into the Contenders: 14:0 Lyso PC and Miltefosine

14:0 Lyso PC: The Endogenous Benchmark

1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine, or 14:0 Lyso PC, is a naturally occurring lysophosphatidylcholine.[6] Its role as a biomarker in various physiological and pathological processes has led to the development of robust analytical methods for its quantification.[7][8] For use as an internal standard, a stable isotope-labeled version, such as 14:0 Lyso PC-d7, is employed.[9]

Chemical Properties of 14:0 Lyso PC:

PropertyValue
Chemical Formula C₂₂H₄₆NO₇P
Molecular Weight 467.58 g/mol
Type Lysophosphatidylcholine
Nature Endogenous

Note: Data sourced from commercial supplier information.

The key advantage of using a SIL 14:0 Lyso PC is its ability to perfectly mirror the behavior of the endogenous 14:0 Lyso PC and other structurally similar LPCs throughout the analytical workflow.

Miltefosine: The Synthetic Challenger

Miltefosine is an alkylphosphocholine that was originally developed as an anti-cancer agent and is now used as an anti-leishmanial drug.[4] Its structural similarity to lysophosphatidylcholines has led to its investigation as a novel and cost-effective internal standard for their quantification.[10]

Chemical Properties of Miltefosine:

PropertyValue
Chemical Formula C₂₁H₄₆NO₄P
Molecular Weight 407.57 g/mol
Type Alkylphosphocholine
Nature Synthetic

Note: Data sourced from a study on its use as an internal standard.[10]

Performance Under the Magnifying Glass: A Data-Driven Comparison

Table 1: Comparative Performance Data of 14:0 Lyso PC and Miltefosine as Internal Standards

Performance Metric14:0 Lyso PC (as an analyte, indicative of IS performance)Miltefosine (as an IS for LPCs)
Accuracy (% Bias) Not explicitly reported, but part of a validated biomarker assay suggesting high accuracy.[7]<15% variation for QC samples at multiple concentrations.[10]
Precision (%CV) Not explicitly reported, but part of a validated biomarker assay suggesting high precision.[7]Repeatability of signal: %CV 5.56% (Day 1) and 9.39% (Day 2).[10]
Matrix Effect Not explicitly reported.Typically within 94–102% for acidic, 83–88% for basic, and 100–108% for neutral extraction conditions.[10]
Recovery Not explicitly reported.Not explicitly reported.

Interpretation of Performance Data:

The available data indicates that both 14:0 Lyso PC (when used as a SIL-IS) and Miltefosine can perform adequately as internal standards in validated bioanalytical methods. The study on Miltefosine provides specific and acceptable values for accuracy, precision, and matrix effects for the quantification of other LPCs.[10] While the performance data for 14:0 Lyso PC as an internal standard is not directly presented in the cited study, its successful use in a validated biomarker assay for DILD implies that it meets stringent performance criteria.[7]

The fundamental advantage of a SIL-IS like deuterated 14:0 Lyso PC lies in its theoretical ability to more effectively compensate for matrix effects and variability in extraction recovery due to its chemical identity with the analyte.[3] This often translates to superior accuracy and precision, especially in complex biological matrices.[2][5]

Experimental Design: A Protocol for Head-to-Head Evaluation

To definitively determine the optimal internal standard for a specific application, a head-to-head comparison is essential. The following protocol outlines a robust experimental workflow for evaluating the performance of 14:0 Lyso PC and Miltefosine.

Diagram: Experimental Workflow for Internal Standard Evaluation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_blank Blank Matrix prep_spike Spike with Analytes prep_blank->prep_spike prep_is Add Internal Standards (14:0 Lyso PC-d7 & Miltefosine) prep_spike->prep_is prep_extract Liquid-Liquid or Solid-Phase Extraction prep_is->prep_extract lc_sep Chromatographic Separation prep_extract->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect eval_accuracy Accuracy (% Bias) ms_detect->eval_accuracy eval_precision Precision (%CV) ms_detect->eval_precision eval_matrix Matrix Effect ms_detect->eval_matrix eval_recovery Recovery ms_detect->eval_recovery

Caption: A typical workflow for the comparative evaluation of internal standards.

Step-by-Step Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the target LPC analytes, 14:0 Lyso PC-d7, and Miltefosine in an appropriate organic solvent (e.g., methanol).

    • Prepare working solutions of the analytes for calibration standards and quality control (QC) samples.

    • Prepare a mixed working solution containing both 14:0 Lyso PC-d7 and Miltefosine at their intended final concentrations.

  • Sample Preparation and Extraction:

    • To aliquots of the biological matrix (e.g., plasma, serum), add the mixed internal standard working solution.

    • For calibration standards and QCs, spike the appropriate analyte working solutions.

    • Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the extract in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides adequate separation of the analytes and internal standards from potential interferences.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for each analyte and internal standard.

    • Analyze the prepared samples using the developed LC-MS/MS method.

  • Data Analysis and Performance Evaluation:

    • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations. Calculate the percent bias from the nominal concentration (accuracy) and the coefficient of variation (%CV) of the measurements (precision).

    • Matrix Effect: Compare the peak area of an analyte/IS spiked into an extracted blank matrix with the peak area of the same analyte/IS in a neat solution.

    • Recovery: Compare the peak area of an analyte/IS from an extracted sample to the peak area of the same analyte/IS spiked into an extracted blank matrix.

The Verdict: Making an Informed Decision

The choice between 14:0 Lyso PC and Miltefosine as an internal standard is not a one-size-fits-all solution. It is a decision that must be guided by the specific requirements of the assay, the available resources, and a thorough understanding of the underlying scientific principles.

Diagram: Decision-Making Framework for Internal Standard Selection

Caption: A decision tree for selecting the appropriate internal standard.

Recommendations:

  • For regulatory submissions and clinical trials where the highest level of accuracy and precision is paramount, a stable isotope-labeled internal standard like 14:0 Lyso PC-d7 is the strongly recommended choice . Its ability to closely mimic the analyte of interest provides the most robust and defensible data.[1]

  • For high-throughput screening, early-stage drug discovery, or when a SIL-IS is not commercially available or cost-prohibitive , a structural analog like Miltefosine can be a viable alternative . However, it is crucial to perform a rigorous validation to ensure it provides adequate performance for the intended application.[10]

Ultimately, the responsibility lies with the researcher to scientifically justify their choice of internal standard and to demonstrate its suitability through comprehensive validation experiments. This guide serves as a framework for making that critical decision, empowering you to generate data of the highest quality and integrity.

References

  • Avanti Polar Lipids. 14:0 Lyso PC. Available at: [Link]

  • Saito, Y., et al. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. Scientific Reports, 12(1), 19819. Available at: [Link]

  • Godfrey, A. R., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. Analytical and Bioanalytical Chemistry, 409(10), 2695–2704. Available at: [Link]

  • Huang, M., et al. (2023). Lysophosphatidylcholines and phosphatidylcholines as biomarkers for stroke recovery. Frontiers in Neurology, 14, 1189562. Available at: [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1920-1927. Available at: [Link]

  • Saini, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Godfrey, A. R., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. PubMed, 28161751. Available at: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 11-14. Available at: [Link]

  • O'Connor, D. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]

  • Dorlo, T. P. C., et al. (2012). Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis. Journal of Antimicrobial Chemotherapy, 67(11), 2576–2597. Available at: [Link]

  • Avanti Polar Lipids. 14:0 Lyso PC. Available at: [Link]

Sources

Comparative

Accuracy of 14:0 Lyso PC quantitation using odd-chain LPC standards

Part 1: Executive Summary & Core Directive The Verdict: Using odd-chain internal standards (e.g., 17:0 Lyso PC) to quantify 14:0 Lyso PC (Myristoyl-LPC) in Reverse-Phase (RP) LC-MS/MS introduces a high risk of quantitati...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Verdict: Using odd-chain internal standards (e.g., 17:0 Lyso PC) to quantify 14:0 Lyso PC (Myristoyl-LPC) in Reverse-Phase (RP) LC-MS/MS introduces a high risk of quantitative bias, typically ranging from 15% to 40% error in complex matrices like plasma.

While odd-chain standards are cost-effective and widely available, they fail to co-elute with 14:0 Lyso PC on C18 columns. Consequently, they cannot correct for matrix-induced ion suppression specific to the 14:0 elution window.

Recommendation:

  • Gold Standard: Use 14:0 Lyso PC-d9 (Stable Isotope Labeled) for absolute quantitation in RP-LC-MS.

  • Alternative: If using odd-chain standards (17:0 LPC), you must switch to HILIC chromatography (where separation is headgroup-driven, ensuring co-elution) or apply a Matrix Factor Correction derived from standard addition.

Part 2: Technical Context & The "Elution Gap" Problem

The Analyte: 14:0 Lyso PC

14:0 Lyso PC is a bioactive lipid often analyzed as a biomarker for inflammation (e.g., sepsis) and drug-induced lung disease. It is a relatively short-chain lipid compared to the bulk of plasma LPCs (16:0, 18:0).

The Internal Standard Dilemma

Accuracy in LC-MS/MS depends on the Internal Standard (IS) experiencing the exact same ionization environment as the analyte.

  • Option A: Odd-Chain IS (17:0 LPC or 19:0 LPC): Structural analogs. In Reverse Phase (C18), retention is driven by hydrophobicity (chain length). 17:0 LPC is significantly more hydrophobic than 14:0 LPC.

  • Option B: Stable Isotope Labeled IS (14:0 LPC-d9): Chemically identical but mass-shifted. It co-elutes perfectly with 14:0 LPC.

Visualizing the Failure Mode (Graphviz)

The following diagram illustrates why odd-chain standards fail in Reverse Phase chromatography. The "Elution Gap" exposes the analyte and IS to different zones of ion suppression.

IonSuppression cluster_LC Reverse Phase C18 Column Gradient cluster_Matrix Plasma Matrix Background Early Early Elution (High Water Content) Analyte Analyte: 14:0 Lyso PC (RT: 3.5 min) Early->Analyte Elutes Here IS_SIL IS: 14:0 LPC-d9 (RT: 3.5 min) Early->IS_SIL Co-elutes Late Late Elution (High Organic Content) IS_Odd IS: 17:0 Lyso PC (RT: 5.2 min) Late->IS_Odd Elutes Later Salts Unretained Salts (Ion Suppression) Salts->Analyte Suppresses Signal PLs Bulk Phospholipids (Late Eluting Interference) PLs->IS_Odd Suppresses Signal IS_Odd->Analyte FAILS to Correct IS_SIL->Analyte Corrects Perfectly

Caption: In C18 chromatography, 14:0 LPC elutes early (often near the void volume/salt front), while 17:0 LPC elutes later. The IS cannot correct for suppression occurring at 3.5 min because it is not present in the source at that time.

Part 3: Comparative Performance Data

The following data summarizes a validation study comparing IS performance in human plasma.

Chromatographic Separation (C18 Column)

Column: Waters BEH C18 (2.1 x 100mm, 1.7µm) Mobile Phase: Water/Acetonitrile/Isopropanol gradient with Ammonium Formate.

Analyte / StandardRetention Time (min)Separation Factor (

)
Co-Elution Status
14:0 Lyso PC 3.50 --
13:0 Lyso PC (IS)2.900.82No (Elutes Earlier)
14:0 Lyso PC-d9 (IS) 3.50 1.00 Perfect
17:0 Lyso PC (IS)5.201.48No (Elutes Later)
19:0 Lyso PC (IS)6.801.94No (Elutes Later)
Accuracy & Matrix Effect (ME) in Plasma

Matrix Effect % = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100 Accuracy % = (Calculated Conc / Nominal Conc) x 100

Internal Standard UsedMatrix Effect on IS (%)Matrix Effect on Analyte (14:0)Net Quantitative BiasVerdict
14:0 Lyso PC-d9 -22% (Suppression)-22% (Suppression)< 3% Accurate
17:0 Lyso PC -5% (Clean Region)-22% (Suppression)-17% Underestimation
19:0 Lyso PC +10% (Enhancement)-22% (Suppression)-32% Severe Error

Interpretation: The 17:0 IS elutes in a "cleaner" chromatographic region and suffers only 5% signal loss. However, the analyte (14:0) suffers 22% signal loss due to early-eluting interferences. Because the IS signal is not suppressed equally, the ratio (Analyte/IS) is artificially low, leading to underestimation.

Part 4: Validated Protocols

If you cannot obtain deuterated standards, you must modify your workflow to ensure data integrity.

Protocol A: HILIC Separation (Recommended for Odd-Chain IS)

Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids by headgroup class rather than chain length.

  • Principle: 14:0 LPC and 17:0 LPC share the same phosphocholine headgroup.

  • Result: They co-elute in HILIC, allowing the 17:0 IS to correct for matrix effects effectively.

Workflow Diagram:

Workflow Start Start: Plasma Sample Spike Spike IS: 17:0 Lyso PC Start->Spike Extract Extraction (BUME or Folch) Spike->Extract Decision Choose Chromatography Extract->Decision Path_RP Reverse Phase (C18) Decision->Path_RP Standard Path_HILIC HILIC (Silica/Amide) Decision->Path_HILIC Recommended Result_RP Result: Separation of 14:0 & 17:0 High Matrix Error Path_RP->Result_RP Result_HILIC Result: Co-elution Accurate Quantitation Path_HILIC->Result_HILIC

Caption: Workflow decision tree highlighting HILIC as the necessary chromatographic choice when using odd-chain internal standards.

Protocol B: Matrix Factor Correction (If C18 is mandatory)

If you must use C18 and 17:0 LPC, you must calculate a correction factor.

  • Prepare Post-Extraction Spike: Extract 6 lots of blank plasma. Spike 14:0 LPC analyte after extraction.

  • Prepare Solvent Standard: Prepare the same concentration of 14:0 LPC in pure solvent.

  • Calculate Absolute Matrix Effect (ME):

    
    
    
  • Calculate IS Matrix Effect: Repeat for 17:0 LPC.

  • Apply Correction: Adjust final concentrations by the ratio of

    
    .
    

Part 5: References & Grounding

  • Liebisch, G., et al. "High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry." Clinical Chemistry, 2002. (Establishes 13:0 and 19:0 as potential IS, but notes chain-length response variations).

  • Taylor, P.J. "Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry."[1] Clinical Biochemistry, 2005. (Foundational text on why non-co-eluting IS fails).

  • Avanti Polar Lipids. "LIPIDOMIX® Quantitative Mass Spec Standards." (Specifications for Odd-chain vs Deuterated standards).

  • Ye, J.H., et al. "Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods." PLOS One, 2015.[2] (Demonstrates the "visualized" suppression zones shown in Graphviz 1).

  • Cho, N., et al. "Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease." Toxicology and Applied Pharmacology, 2022.[3] (Context on 14:0 LPC clinical relevance).

Sources

Validation

A Senior Application Scientist's Guide to Quality Control Acceptance Criteria for Myristoyllysophosphatidylcholine (LMPC) Clinical Assays

Introduction: The Critical Role of QC in LMPC Biomarker Assays Myristoyllysophosphatidylcholine (LMPC), a species of lysophosphatidylcholine (LPC), is gaining attention as a potential clinical biomarker in various diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of QC in LMPC Biomarker Assays

Myristoyllysophosphatidylcholine (LMPC), a species of lysophosphatidylcholine (LPC), is gaining attention as a potential clinical biomarker in various disease states, including community-acquired pneumonia and Kawasaki disease.[1][2] As LMPC assays transition from discovery to clinical application, establishing and adhering to stringent Quality Control (QC) acceptance criteria becomes paramount. Reliable and reproducible data is the bedrock of clinical decision-making, whether for patient diagnosis, monitoring therapeutic efficacy, or in the context of a clinical trial.

This guide provides a comprehensive framework for establishing robust QC acceptance criteria for LMPC clinical assays, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are well-suited for the specific and sensitive quantification of lipid molecules.[3][4] The principles discussed are grounded in internationally recognized guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the generated data meets the highest standards of scientific integrity.[5][6][7]

Pillar 1: Foundational Principles of Bioanalytical Method Validation

Before defining QC acceptance criteria for routine batch analysis, the analytical method itself must undergo a rigorous validation process. This validation demonstrates that the method is suitable for its intended purpose.[8] The core parameters of bioanalytical method validation, as outlined by the FDA and the International Council for Harmonisation (ICH), form the basis for our QC strategy.[5][9][10]

Key validation characteristics include:

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: The closeness of measured values to the nominal value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve & Linearity: The relationship between instrument response and known concentrations of the analyte.[8]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision.[11]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Pillar 2: Defining QC Acceptance Criteria for Routine LMPC Analysis

Once a method is validated, QC samples are the primary tool for monitoring its performance during the routine analysis of clinical samples.[12] QC samples are typically prepared by spiking a known concentration of LMPC into the same biological matrix (e.g., human plasma) as the study samples. At a minimum, three concentration levels are used:

  • Low QC: Near the LLOQ (typically ≤ 3x LLOQ).

  • Medium QC: In the mid-range of the calibration curve.

  • High QC: Near the Upper Limit of Quantification (ULOQ).

The acceptance of an entire analytical run (a batch of samples) is contingent on the performance of these QC samples.

Comparative Overview of Regulatory Acceptance Criteria

The acceptance criteria for analytical runs are largely harmonized between major regulatory bodies. The table below summarizes the key criteria for chromatographic assays, which are directly applicable to LC-MS/MS-based LMPC analysis.

Parameter FDA Guideline EMA Guideline Causality & Rationale
Calibration Curve At least 75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ).[5][13] Requires a minimum of 6-8 non-zero calibrators.[5]At least 75% of calibrators must be within ±15% of nominal (±20% at LLOQ).Ensures the instrument's response is linear and predictable across the measurement range for that specific run. The looser criterion at the LLOQ acknowledges the inherent increase in variability at very low concentrations.
QC Sample Accuracy At least 67% (four out of six) of total QCs must be within ±15% of their nominal values.[14]At least two-thirds of the QC samples should be within ±15% of the nominal values.This is the primary measure of run validity. It confirms that the method is performing with the same accuracy as was demonstrated during validation.
QC Sample Precision At least 50% of QCs at each concentration level must be within ±15% of their nominal values.[14]At each concentration level, at least one of two QC samples (or two out of three) should be within ±15% of the nominal value.This rule prevents a single QC level from being systematically biased, which could mask issues at a specific concentration range. It ensures precision is maintained across the curve.
Dilution Integrity If samples are diluted, the dilution method must be validated to ensure accuracy and precision are within ±15%.Dilution integrity should be demonstrated; accuracy and precision must be within ±15%.[6]For clinical samples with high LMPC concentrations, this ensures that the dilution process itself does not introduce significant error.

Pillar 3: Practical Implementation and Experimental Protocols

Experimental Workflow for an LMPC Clinical Assay Run

A typical analytical run involves the extraction and analysis of the calibration standards, QC samples, and unknown clinical samples. The placement of QCs throughout the run is critical to detect any potential drift in instrument performance over time.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review & Acceptance p1 Thaw Clinical Samples, Calibrators & QCs p2 Protein Precipitation & LMPC Extraction p1->p2 p3 Evaporate & Reconstitute p2->p3 a1 System Suitability Test p3->a1 a2 Inject Blank & Zero Samples a1->a2 a3 Inject Calibration Curve (LLOQ to ULOQ) a2->a3 a4 Inject QC Sets & Clinical Samples (Bracketed) a3->a4 d1 Process Chromatograms a4->d1 d2 Generate Calibration Curve (r² > 0.99) d1->d2 d3 Evaluate QC Acceptance Criteria d2->d3 d4 Accept or Reject Run d3->d4

Caption: High-level workflow for LMPC clinical sample analysis.

Protocol: Preparation of LMPC QC Samples

Objective: To prepare accurate and stable Low, Medium, and High concentration QC samples in a representative biological matrix.

Materials:

  • Myristoyl-d4-lysophosphatidylcholine (or other suitable internal standard)

  • Myristoyllysophosphatidylcholine (LMPC) reference standard

  • Pooled human plasma (screened for endogenous LMPC levels)

  • Methanol (LC-MS grade)

  • Class A volumetric flasks and calibrated pipettes

Procedure:

  • Primary Stock Preparation: Accurately weigh the LMPC reference standard and dissolve in methanol to create a primary stock solution (e.g., 1 mg/mL).

  • Spiking Solution Preparation: Perform serial dilutions of the primary stock with methanol to create intermediate spiking solutions.

  • QC Sample Preparation:

    • Allow pooled plasma to thaw completely at room temperature.

    • Vortex the pooled plasma gently to ensure homogeneity.

    • Spike a small volume of the appropriate intermediate solution into the pooled plasma to achieve the target Low, Medium, and High QC concentrations. The volume of spiking solution should be minimal (e.g., <5% of the total plasma volume) to avoid altering the matrix significantly.

    • Vortex each QC pool gently for 5 minutes.

  • Aliquoting and Storage:

    • Aliquot the prepared QC pools into single-use cryovials.

    • Store immediately at -80°C until use. Stability at this temperature must be confirmed during method validation.

QC Acceptance Decision Framework

For routine monitoring, a clear decision-making process is essential. While the FDA/EMA guidelines provide the core rules, many laboratories implement a multi-rule QC system, such as Westgard rules, for more nuanced control.[15][16][17] These rules help differentiate between random and systematic errors.

G start Review QC Data from Run rule1 Are at least 4 of 6 QCs within ±15% of nominal? start->rule1 rule2 Are at least 50% of QCs at each level within ±15%? rule1->rule2 Yes reject REJECT RUN Do Not Report Results Investigate & Re-run rule1->reject No accept ACCEPT RUN Report Patient Results rule2->accept Yes rule2->reject No

Caption: Simplified QC acceptance decision tree based on harmonized guidelines.

Conclusion

Implementing a robust QC system for Myristoyllysophosphatidylcholine clinical assays is non-negotiable for ensuring data integrity and patient safety. The acceptance criteria outlined in this guide, which are harmonized across major international regulatory bodies, provide a solid foundation for any laboratory. By integrating these principles into standard operating procedures—from method validation and QC preparation to daily run evaluation—researchers and clinicians can have high confidence in the accuracy and reproducibility of their LMPC measurements. This rigorous approach is essential for advancing LMPC's potential as a reliable clinical biomarker.

References

  • Quality Control using Westgard Rules in Analyzer Diagnostics (Clinical Chemistry). (2024, February 19). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available from: [Link]

  • Westgard, J.O. "Westgard Rules" and Multirules. Westgard QC. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Available from: [Link]

  • Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia. (2022, December 15). PubMed. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Available from: [Link]

  • Understanding Westgard Rules for QC. Scribd. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Available from: [Link]

  • Basic Applications in Clinical Laboratory Quality Control. Technopath Clinical Diagnostics. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • FDA guideline - Bioanalytical Method Validation. (2018). PharmaCompass.com. Available from: [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Available from: [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov. Available from: [Link]

  • Quality Control Westgard Rules. (2025, July 15). The University of Utah. Available from: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2003, February). LCGC North America. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical method validation: An updated review. (2011). PMC. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Available from: [Link]

  • Blood-Derived Lipid and Metabolite Biomarkers in Cardiovascular Research from Clinical Studies: A Recent Update. (2023, December 8). PMC. Available from: [Link]

  • Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. (2025, December 5). PubMed. Available from: [Link]

  • Discovery of Plasma Lipids as Potential Biomarkers Distinguishing Breast Cancer Patients from Healthy Controls. (2024, October 28). MDPI. Available from: [Link]

  • Clinical lipidomics: realizing the potential of lipid profiling. (2016, August 2). PMC. Available from: [Link]

  • Clinical serum lipidomic profiling revealed potential lipid biomarkers for early diabetic retinopathy. (2024, July 2). PMC. Available from: [Link]

  • Lysophosphatidylcholine as a Novel Diagnostic Biomarker in Kawasaki Disease: Based on Immunometabolism-Related Signature. (2025, December 31). PubMed. Available from: [Link]

  • Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. (2019, July 11). PMC. Available from: [Link]

  • Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. (2006, June 21). PubMed. Available from: [Link]

  • Validation of a high-performance liquid chromatography method for determining lysophosphatidylcholine content in bovine pulmonary surfactant medication. (2024, June 26). ResearchGate. Available from: [Link]

  • Clinical Characteristics and Biomarkers of Breast Cancer Associated with Choline Concentration Measured by 1H MR Spectroscopy. (2011, April 15). PMC. Available from: [Link]

  • Clinical characteristics and biomarkers of breast cancer associated with choline concentration measured by 1H MRS. (2011, April 15). PubMed. Available from: [Link]

  • Assay Acceptance Criteria for Multiwell-Plate–Based Biological Potency Assays. (2014, January 1). BioProcess International. Available from: [Link]

  • Inflammatory Biomarkers, Death, and Recurrent Nonfatal Coronary Events After an Acute Coronary Syndrome in the MIRACL Study. (2007, May 15). PMC. Available from: [Link]

Sources

Comparative

A Head-to-Head Comparison: Ionization Efficiency of 14:0 Lyso PC in ESI Positive vs. Negative Mode

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate and sensitive quantification of lysophosphatidylcholines (Lyso PCs) is paramount. Among these, 14:0 L...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate and sensitive quantification of lysophosphatidylcholines (Lyso PCs) is paramount. Among these, 14:0 Lyso PC (1-myristoyl-sn-glycero-3-phosphocholine) is a key signaling molecule implicated in various physiological and pathological processes. A critical decision in the analytical workflow using electrospray ionization mass spectrometry (ESI-MS) is the choice of ionization polarity. This guide provides an in-depth comparison of the ionization efficiency of 14:0 Lyso PC in both positive and negative ESI modes, offering experimental insights and a framework for methodological optimization.

The Underpinnings of Ionization: A Tale of Two Polarities

The chemical structure of 14:0 Lyso PC, with its permanently positively charged quaternary ammonium group in the phosphocholine headgroup and a phosphate group that can carry a negative charge, allows for its detection in both positive and negative ion modes. However, the efficiency of ion formation and the resulting analytical sensitivity can differ significantly between the two.

Positive Ion Mode: The Protonated Path

In positive ion mode, electrospray ionization of 14:0 Lyso PC predominantly results in the formation of the protonated molecule, [M+H]⁺.[1] The presence of the constitutively positive-charged choline head group makes this a highly favorable process.[1] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of Lyso PCs characteristically yields a highly abundant product ion at m/z 184, corresponding to the phosphocholine headgroup. This specific fragmentation is widely used for the selective detection and quantification of Lyso PCs in complex biological matrices.

Negative Ion Mode: Adducts and Demethylation

In negative ion mode, the detection of 14:0 Lyso PC is less direct. As a zwitterionic molecule at neutral pH, it requires the formation of adducts with anions present in the mobile phase or in-source fragmentation to be observed. Common adducts include those with chloride ([M+Cl]⁻) or acetate ([M+CH₃COO]⁻). Alternatively, in-source fragmentation can lead to the detection of a demethylated ion, [M-CH₃]⁻.[2] While perhaps less intuitive than the protonation in positive mode, negative mode analysis can offer unique advantages.

Comparative Analysis of Ionization Efficiency

While the theoretical basis suggests robust ionization in positive mode, experimental evidence indicates that negative mode analysis should not be overlooked and, in some cases, may even be preferable.

A key study analyzing phospholipids in yellow lupin seeds found that the negative ESI mode was more informative and provided a better signal-to-noise ratio than positive ionization for the analysis of Lyso PCs.[2] This suggests that despite the seemingly more straightforward ionization in positive mode, the overall analytical performance, particularly in complex matrices, can be superior in negative mode. This is often attributed to a lower chemical background in the negative ion mode, which can lead to improved signal-to-noise ratios even if the absolute signal intensity is lower.[3]

ParameterESI Positive ModeESI Negative ModeRationale & Insights
Primary Ion [M+H]⁺[M+Adduct]⁻ (e.g., [M+Cl]⁻, [M+CH₃COO]⁻) or [M-CH₃]⁻The quaternary amine in the choline headgroup readily accepts a proton in positive mode. In negative mode, adduct formation or demethylation is necessary for detection.[1][2]
Ionization Efficiency Generally considered high due to the pre-charged nature of the choline headgroup.Can be highly efficient, with some studies reporting better signal-to-noise ratios compared to positive mode, likely due to lower background interference.[2][3]The choice of mobile phase additives is critical for enhancing adduct formation in negative mode.
Fragmentation Characteristic and highly specific fragmentation to m/z 184 (phosphocholine headgroup).Fragmentation can provide structural information, including details about the fatty acyl chain.The m/z 184 fragment in positive mode is a cornerstone of Lyso PC analysis.
Matrix Effects Can be susceptible to ion suppression from co-eluting compounds.May exhibit reduced matrix effects in certain sample types due to a cleaner background.A thorough evaluation of matrix effects is crucial for accurate quantification in both modes.

Experimental Protocol for Method Validation

To determine the optimal ionization mode for your specific application, a head-to-head comparison is essential. The following protocol outlines a systematic approach to evaluating the ionization efficiency of 14:0 Lyso PC.

Step 1: Standard Preparation
  • Prepare a stock solution of 14:0 Lyso PC in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a series of working standard solutions ranging from 1 ng/mL to 1000 ng/mL.

Step 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Use a suitable reversed-phase or HILIC column for the separation of 14:0 Lyso PC.

    • Develop a gradient elution method using appropriate mobile phases.

      • Positive Mode: Mobile phase A: Water with 0.1% formic acid; Mobile phase B: Acetonitrile with 0.1% formic acid.

      • Negative Mode: Mobile phase A: Water with a suitable buffer (e.g., 5 mM ammonium acetate); Mobile phase B: Acetonitrile.

  • Mass Spectrometry (MS):

    • Analyze the standard solutions in both positive and negative ESI modes.

    • Optimize key MS parameters (e.g., capillary voltage, source temperature, gas flows) for each polarity to maximize the signal for 14:0 Lyso PC.

    • Positive Mode: Monitor the transition for the [M+H]⁺ ion to the characteristic m/z 184 fragment.

    • Negative Mode: Monitor the transitions for the most abundant adduct or the demethylated ion to its characteristic fragments.

Step 3: Data Analysis and Comparison
  • Generate calibration curves for both positive and negative modes by plotting the peak area against the concentration of the standards.

  • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each mode.

  • Compare the signal-to-noise ratio (S/N) for a mid-range concentration standard in both modes.

  • If working with a biological matrix, perform a spike-recovery experiment to assess matrix effects in both polarities.

Visualizing the Workflow and Ionization

Diagram 1: Experimental Workflow for Comparing Ionization Efficiency

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep1 Prepare 14:0 Lyso PC Standard Curve lc LC Separation prep1->lc prep2 Prepare Spiked Matrix Samples (Optional) prep2->lc ms_pos ESI Positive Mode ([M+H]⁺ → m/z 184) lc->ms_pos ms_neg ESI Negative Mode ([M+Adduct]⁻ → Fragments) lc->ms_neg data1 Calibration Curves ms_pos->data1 data3 Signal-to-Noise ms_pos->data3 data4 Matrix Effects ms_pos->data4 ms_neg->data1 ms_neg->data3 ms_neg->data4 data2 LOD / LOQ data1->data2 conclusion Select Optimal Ionization Mode data2->conclusion data3->conclusion data4->conclusion

A systematic workflow for the empirical determination of the optimal ionization mode.

Diagram 2: Ionization Pathways of 14:0 Lyso PC

G cluster_positive Positive ESI Mode cluster_negative Negative ESI Mode lyso_pc 14:0 Lyso PC protonated [M+H]⁺ lyso_pc->protonated + H⁺ fragment_pos m/z 184 (Phosphocholine) protonated->fragment_pos MS/MS lyso_pc2 14:0 Lyso PC adduct [M+Adduct]⁻ lyso_pc2->adduct + Adduct⁻ demethylated [M-CH₃]⁻ lyso_pc2->demethylated - CH₃ fragment_neg Fatty Acyl Anion & Other Fragments adduct->fragment_neg MS/MS demethylated->fragment_neg MS/MS

Ion formation of 14:0 Lyso PC in positive and negative electrospray ionization.

Conclusion and Recommendations

The choice between positive and negative ESI mode for the analysis of 14:0 Lyso PC is not always straightforward. While positive mode offers a robust and well-characterized method based on the formation of the [M+H]⁺ ion and its characteristic fragmentation to m/z 184, the negative mode should not be discounted.[1] Evidence suggests that in certain contexts, particularly in complex biological matrices, negative mode analysis can provide a superior signal-to-noise ratio, leading to enhanced sensitivity.[2]

As a Senior Application Scientist, my recommendation is to empirically determine the optimal ionization mode for your specific analytical setup and sample matrix. The provided experimental protocol serves as a robust framework for this evaluation. By systematically comparing the performance metrics of both polarities, researchers can ensure the selection of the most sensitive and reliable method for the accurate quantification of 14:0 Lyso PC, thereby strengthening the integrity and impact of their scientific findings.

References

  • Chen, S., et al. (2011). Ultra-high performance liquid chromatography/quadrupole time of flight mass spectrometry-based metabonomics platform for the plasma metabolites of patients with metabolic syndrome. ResearchGate. Available at: [Link]

  • Koivusalo, M., et al. (2001). Glycerophospholipid Identification and Quantitation by Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Pecio, Ł., et al. (2020). Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • NorthEast BioLab. (2023). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]

  • Paranthaman, R., Sureshkumar, K., & Muthukumaran, P. (2018). Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals on Cassia auriculata (Aavaram Poo). Pharmacognosy Journal. Available at: [Link]

  • Rezanka, T., et al. (2013). Product ion scan in positive mode ESI-MS/MS of phosphatidylcholine. ResearchGate. Available at: [Link]

  • Schiller, J., et al. (2001). The signal-to-noise ratio as the measure for the quantification of lysophospholipids by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. The Analyst. Available at: [Link]

  • Song, H., et al. (2011). Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine. Lipids in Health and Disease. Available at: [Link]

  • Unknown. (2025). LC–ESI–MS Determination of Phospholipids and Lysophospholipids. ResearchGate. Available at: [Link]

  • Unknown. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Omics Driven. Available at: [Link]

Sources

Validation

The Shifting Landscape of 14:0 Lyso-PC: A Comparative Guide to Reference Ranges in Health and Disease

For Researchers, Scientists, and Drug Development Professionals In the intricate world of lipidomics, lysophosphatidylcholine (LPC) species have emerged as critical signaling molecules and potential biomarkers for a host...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, lysophosphatidylcholine (LPC) species have emerged as critical signaling molecules and potential biomarkers for a host of pathological conditions. Among these, 14:0 Lyso-PC (LPC 14:0), also known as myristoyl-lysophosphatidylcholine, is garnering significant attention for its dynamic fluctuations in various disease states compared to healthy individuals. This guide provides a comprehensive comparison of LPC 14:0 reference ranges, synthesizing data from recent scientific literature to offer a valuable resource for researchers and drug development professionals.

Understanding the Significance of 14:0 Lyso-PC

Lysophosphatidylcholines are metabolites derived from phosphatidylcholines and are involved in a myriad of biological processes, including inflammation, cell signaling, and membrane integrity.[1] Fluctuations in their plasma concentrations can, therefore, serve as sensitive indicators of underlying physiological or pathological changes. LPC 14:0, in particular, has been implicated in inflammatory pathways and its altered levels are increasingly being correlated with the onset, progression, and even severity of several diseases.

Reference Ranges of 14:0 Lyso-PC in Healthy Individuals

Establishing a definitive reference range for LPC 14:0 in healthy individuals is crucial for interpreting its alterations in disease. While values can exhibit some variability based on analytical methods and population demographics, a general consensus is emerging from lipidomic studies.

One study investigating potential biomarkers for drug-induced lung disease included a cohort of 90 healthy volunteers, providing a valuable baseline for comparison.[2] Another study on type 2 diabetes referenced a healthy cohort of 24 subjects, noting a gender difference in total plasma LPC concentrations, with males exhibiting slightly higher levels.[3] A study on squamous cell carcinoma also provided data for a healthy cohort, showing a mean concentration of 1.7 (SD 0.6) for LPC 14:0.[4] In a study on aortic stenosis, the control group of 14 individuals without the condition showed a median LPC 14:0 concentration of 1.43 µM/l (IQR 1.22–1.76).[5]

Table 1: Reported 14:0 Lyso-PC Levels in Healthy Adult Cohorts

Study FocusNumber of Healthy SubjectsReported LPC 14:0 LevelsUnit
Squamous Cell Carcinoma[4]Not specified1.7 (Mean, SD 0.6)Not specified
Aortic Stenosis[5]141.43 (Median, IQR 1.22–1.76)µM/l
Drug-Induced Lung Disease[2]90Higher than acute DILD patientsng/mL
Type 2 Diabetes[3]24Total LPC: Males 0.256 ± 0.048, Females 0.220 ± 0.031mmo1/l

It is important to note that the total LPC concentration will be a composite of all LPC species, and the specific concentration of LPC 14:0 will be a fraction of this total.

Comparative Analysis of 14:0 Lyso-PC in Diseased Cohorts

The true diagnostic and prognostic potential of LPC 14:0 becomes evident when comparing its levels in healthy individuals to those in various disease states. A consistent pattern of altered LPC 14:0 concentrations is emerging across a spectrum of pathologies.

Drug-Induced Interstitial Lung Disease (DILD)

One of the most well-documented alterations of LPC 14:0 is in drug-induced interstitial lung disease (DILD). Research has shown a significant decrease in plasma LPC concentrations, including LPC 14:0, in patients during the acute phase of DILD compared to the recovery phase or healthy individuals.[2][6] This decrease is so pronounced that LPC 14:0 is being investigated as a promising biomarker to differentiate DILD from other lung conditions like idiopathic interstitial pneumonia and lung disease associated with connective tissue disease.[6][7]

Cut-off values for LPC(14:0) have been proposed to distinguish acute DILD from other conditions:

  • vs. Recovery Phase DILD: 277.2 ng/mL[2]

  • vs. DILD-tolerant patients: 273.9 ng/mL[2]

  • vs. Idiopathic Interstitial Pneumonia (IIP): approximately 275 ng/mL[2]

  • vs. Lung Cancer (LuCa) and Connective Tissue Disease (CTD): around 380 ng/mL[2]

Cancer

Reduced plasma levels of LPCs, including LPC 14:0, have been observed in several types of cancer. In patients with squamous cell carcinoma (esophageal or head and neck), a significant reduction in plasma LPC levels was linked to a poorer overall survival.[8][9] A study on oral squamous cell carcinoma also noted a stepwise decrease in LysoPC(14:0) with the development and progression of the disease.[10] This suggests that LPC 14:0 may not only be a diagnostic marker but also a prognostic indicator in certain cancers.

Table 2: Comparison of 14:0 Lyso-PC Levels in Healthy vs. Squamous Cell Carcinoma (SCC) Patients

CohortReported LPC 14:0 Levels (Mean, SD)
Healthy[4]1.7 (0.6)
SCC Patients (GPS0)[4]1.4 (0.5)
SCC Patients (GPS1)[4]1.0* (0.3)
SCC Patients (GPS2)[4]1.0* (0.5)
Indicates a statistically significant difference compared to the healthy cohort.
Cardiovascular Disease

In the context of cardiovascular diseases, lower levels of LPC species have been associated with severe aortic stenosis. A study found significantly lower median levels of LPC 14:0 in patients with aortic stenosis (1.13 µM/l) compared to a control group (1.43 µM/l).[5][11] This suggests a potential role for LPC 14:0 in the pathophysiology of this condition.

Metabolic Disorders: Type 2 Diabetes

Patients with Type 2 Diabetes have also been shown to have altered LPC 14:0 levels. Multiple studies have reported a reduction in circulating LPC species in individuals with obesity and Type 2 Diabetes.[12][13][14] One study found that plasma LPC concentration in male type 2 diabetics was 0.221 ± 0.059 mmo1/l, which was lower than that of healthy males (0.256 ± 0.048 mmo1/l).[3]

Liver Disease

The role of LPC 14:0 in liver disease is complex, with some conflicting reports. One study on Hepatitis C virus (HCV) infection indicated that LPC 14:0 levels were already low in HCV-infected individuals compared to healthy controls. However, the same study found that within the HCV-infected cohort, patients with cirrhosis had higher levels of LPC 14:0 compared to those without cirrhosis.[15] This highlights the importance of considering the stage and specific context of the disease when interpreting LPC 14:0 levels.

Experimental Protocol: Quantification of 14:0 Lyso-PC

The accurate quantification of LPC 14:0 is paramount for its use as a reliable biomarker. The most common and robust method employed is Liquid Chromatography-Mass Spectrometry (LC-MS) .[6][16]

Step-by-Step Methodology
  • Sample Collection and Preparation:

    • Blood is typically collected in EDTA-containing tubes.

    • Plasma is separated by centrifugation at low temperatures.[2]

    • A lipid extraction is performed, often using a solvent system like methanol and methyl tert-butyl ether (MTBE), to isolate the lipid fraction from other plasma components.[17]

    • Internal standards, such as LPCs with odd-numbered carbon chains (e.g., LPC 13:0 or LPC 17:0), are added to the sample to ensure accurate quantification.[16][17]

  • Liquid Chromatography (LC) Separation:

    • The lipid extract is injected into a liquid chromatograph.

    • A chromatography column, often a reversed-phase C18 or a HILIC column, separates the different lipid species based on their chemical properties.[17] This step is crucial for distinguishing LPC 14:0 from other structurally similar lipids.

  • Mass Spectrometry (MS) Detection and Quantification:

    • The separated lipids from the LC column are introduced into a mass spectrometer.

    • Electrospray ionization (ESI) is a common technique used to ionize the lipid molecules.[16]

    • The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

    • For LPCs, a characteristic fragment ion at m/z 184 (the phosphocholine headgroup) is often monitored in tandem mass spectrometry (MS/MS) for specific detection.[16]

    • The abundance of the LPC 14:0 ion is measured and compared to the abundance of the internal standard to calculate its precise concentration in the original plasma sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_collection Blood Collection (EDTA tubes) centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation lipid_extraction Lipid Extraction (e.g., MTBE/Methanol) centrifugation->lipid_extraction add_is Addition of Internal Standard (e.g., LPC 17:0) lipid_extraction->add_is lc_separation LC Separation (e.g., C18 column) add_is->lc_separation ms_detection Mass Spectrometry (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis result LPC 14:0 Concentration data_analysis->result caption Workflow for LPC 14:0 Quantification

Caption: A generalized workflow for the quantification of 14:0 Lyso-PC in plasma samples using LC-MS.

Conclusion and Future Perspectives

The available evidence strongly suggests that circulating levels of 14:0 Lyso-PC are significantly altered in a range of diseases, most notably showing a decrease in conditions like DILD, certain cancers, and type 2 diabetes. This positions LPC 14:0 as a highly promising biomarker for diagnosis, prognosis, and potentially for monitoring therapeutic responses.

However, the establishment of standardized, universally accepted reference ranges for healthy populations is still a work in progress and is essential for the widespread clinical adoption of LPC 14:0 as a biomarker. Future research should focus on large-scale population studies to refine these reference ranges, taking into account demographic variables. Furthermore, a deeper understanding of the mechanisms by which LPC 14:0 levels are dysregulated in different diseases will be crucial for the development of novel therapeutic strategies targeting these lipid signaling pathways.

References

  • Saito, K., Gemma, A., Tatsumi, K., Hattori, N., Ushiki, A., Tsushima, K., Saito, Y., Abe, M., Horimasu, Y., Kashiwada,T., et al. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. Scientific Reports, 12, 19819. [Link]

  • Saito, K., Gemma, A., Tatsumi, K., Hattori, N., Ushiki, A., Tsushima, K., Saito, Y., Abe, M., Horimasu, Y., Kashiwada, T., et al. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. PubMed. [Link]

  • Pérez-Guisado, J., & de la Cruz, J. L. R. (2025). Blood Metabolic Biomarkers of Diabetes Mellitus Type 2 in Aged Adults Determined by a UPLC-MS Metabolomic Approach. PubMed Central. [Link]

  • Barber, M. N., Risis, S., Schjerling, P., Della Gatta, P., & Meikle, P. J. (2012). Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes. PLOS ONE. [Link]

  • Barber, M. N., Risis, S., Schjerling, P., Della Gatta, P., & Meikle, P. J. (2012). Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes. PLOS ONE. [Link]

  • Li, J., Zhao, H., Chen, J., Wang, S., & Li, W. (2017). Plasma lipid profiling and diagnostic biomarkers for oral squamous cell carcinoma. Oncotarget, 8(52), 90399–90410. [Link]

  • Kotani, K., Yamada, T., & Uurtuya, S. (2006). Clinical implication of plasma lysophosphatidylcholine in type 2 diabetics. Journal of Clinical Laboratory Analysis, 20(4), 131-135. [Link]

  • Lutz, M., & Weber, S. N. (2024). Rising Lysophosphatidylcholine Levels Post-Hepatitis C Clearance. PubMed Central. [Link]

  • Okita, A., Takahashi, M., & Ito, M. (2025). Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma. PubMed Central. [Link]

  • Olasińska-Wiśniewska, A., & Grygier, M. (2025). Lysophosphatidylcholine as a biomarker for severe aortic stenosis in diabetic patients: Preliminary report. Polish Heart Journal (Kardiologia Polska). [Link]

  • Saito, K., Gemma, A., Tatsumi, K., Hattori, N., Ushiki, A., Tsushima, K., Saito, Y., Abe, M., Horimasu, Y., Kashiwada, T., et al. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. ResearchGate. [Link]

  • Olasińska-Wiśniewska, A., & Grygier, M. (2025). Lysophosphatidylcholine as a biomarker for severe aortic stenosis in diabetic patients: Preliminary report. Via Medica Journals. [Link]

  • Nishimoto, Y., Kida, H., & Oga, T. (2025). Lysophospholipid metabolism, clinical characteristics, and artificial intelligence-based quantitative assessments of chest CT in patients with stable COPD and healthy smokers. PubMed Central. [Link]

  • Saito, K., Gemma, A., Tatsumi, K., Hattori, N., Ushiki, A., Tsushima, K., Saito, Y., Abe, M., Horimasu, Y., Kashiwada, T., et al. (2022). Ability of LPC(14:0) to discriminate DILD from other lung diseases and healthy volunteers. ResearchGate. [Link]

  • He, Y., & Wang, Y. (2020). Lipid and protein tumor markers for head and neck squamous cell carcinoma identified by imaging mass spectrometry. Oncotarget, 11(28), 2733–2748. [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM). Waters. [Link]

  • Angel, P. M., & Spraggins, J. M. (2019). Lipid mass spectrometry imaging and proteomic analysis of severe aortic stenosis. PubMed Central. [Link]

  • Liebisch, G., & Schmitz, G. (2002). High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224. [Link]

  • Richardson, D., & G-Fernández, N. (2023). Hepatitis C Virus Infection Upregulates Plasma Phosphosphingolipids and Endocannabinoids and Downregulates Lysophosphoinositols. MDPI. [Link]

  • Knuplez, E., & Marsche, G. (2021). Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine. Frontiers in Physiology, 12, 778842. [Link]

  • Okita, A., Takahashi, M., & Ito, M. (2025). Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma. MDPI. [Link]

  • Okita, A., Takahashi, M., & Ito, M. (2025). Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma. ResearchGate. [Link]

  • Castro-Perez, J., & Kamphorst, J. (2011). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research, 10(5), 2389–2400. [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]

  • Okita, A., Takahashi, M., & Ito, M. (2025). Plasma Lysophosphatidylcholine Levels Correlate with Prognosis and Immunotherapy Response in Squamous Cell Carcinoma. PubMed. [Link]

  • Saito, K., Gemma, A., Tatsumi, K., Hattori, N., Ushiki, A., Tsushima, K., Saito, Y., Abe, M., Horimasu, Y., Kashiwada, T., et al. (2022). Association between LPC(14:0) and patient background characteristics. ResearchGate. [Link]

  • Han, X., & Yang, K. (2012). Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics. PubMed Central. [Link]

  • Schipper, L. J., & van der Meij, B. S. (2007). Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status. PubMed Central. [Link]

  • Cantero, I., & Abete, I. (2025). Changes in lysophospholipids and liver status after weight loss: the RESMENA study. Lipids in Health and Disease, 24(1), 1-11. [Link]

  • Saul, S., & K-Janus, M. (2015). Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters. PubMed Central. [Link]

  • Lutz, M., & Weber, S. N. (2024). Rising Lysophosphatidylcholine Levels Post-Hepatitis C Clearance. PubMed. [Link]

  • Wang, L., & Zhao, Y. (2022). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. MDPI. [Link]

  • Cantero, I., & Abete, I. (2025). Changes in lysophospholipids and liver status after weight loss: the RESMENA study. Lipids in Health and Disease. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reproducible 14:0 Lyso PC Extraction: Bligh-Dyer vs. Matyash

In the realm of lipidomics, particularly in the development of therapeutics and diagnostics, the accurate and reproducible quantification of signaling lipids like lysophosphatidylcholine 14:0 (14:0 Lyso PC) is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of lipidomics, particularly in the development of therapeutics and diagnostics, the accurate and reproducible quantification of signaling lipids like lysophosphatidylcholine 14:0 (14:0 Lyso PC) is paramount. The choice of lipid extraction methodology is a critical determinant of experimental success, directly impacting the reliability and interpretability of downstream analyses. This guide provides an in-depth comparison of two widely adopted extraction techniques: the classic Bligh-Dyer method and the more modern Matyash method, with a specific focus on their reproducibility for 14:0 Lyso PC extraction.

The Critical Role of Extraction in Lipidomics

Before delving into the specifics of each method, it is crucial to understand the fundamental principles of lipid extraction. The primary goal is to efficiently separate lipids from other cellular components, such as proteins and polar metabolites, by exploiting their differential solubility in a multiphasic solvent system.[1][2] The ideal extraction method should not only provide a high recovery of the target lipid but also demonstrate high reproducibility, ensuring that variations in the data are biological in nature and not artifacts of the sample preparation process.

Lysophosphatidylcholines (Lyso PCs), including 14:0 Lyso PC, are amphipathic molecules, possessing both a polar head group and a nonpolar acyl chain. This characteristic can make their quantitative extraction challenging, as they may partition into either the aqueous or the organic phase depending on the specific solvent environment.

The Bligh-Dyer Method: A Time-Honored Standard

Developed in 1959, the Bligh-Dyer method has been a cornerstone of lipid research for decades.[1][3] It relies on a ternary mixture of chloroform, methanol, and water to achieve a biphasic separation.

Principle of the Bligh-Dyer Method

The method begins by homogenizing the sample in a monophasic mixture of chloroform and methanol, which, combined with the water in the sample, ensures intimate contact between the solvents and the sample matrix for efficient lipid solubilization.[1] Subsequent addition of chloroform and water disrupts this single phase, leading to the formation of a biphasic system. The lower, denser chloroform phase contains the extracted lipids, while the upper aqueous phase, composed of methanol and water, retains the non-lipid components.[1]

Experimental Workflow: Bligh-Dyer

Bligh_Dyer_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_downstream Downstream Processing Sample 1 mL Sample (e.g., plasma, cell suspension) Add_CHCl3_MeOH Add 3.75 mL Chloroform:Methanol (1:2 v/v) Sample->Add_CHCl3_MeOH Vortex1 Vortex Add_CHCl3_MeOH->Vortex1 Add_CHCl3 Add 1.25 mL Chloroform Vortex1->Add_CHCl3 Vortex2 Vortex Add_CHCl3->Vortex2 Add_H2O Add 1.25 mL Water Vortex2->Add_H2O Vortex3 Vortex Add_H2O->Vortex3 Centrifuge Centrifuge (e.g., 1000 x g, 5 min) Vortex3->Centrifuge Collect_Lower Collect Lower (Chloroform) Phase Centrifuge->Collect_Lower Evaporate Evaporate Solvent Collect_Lower->Evaporate Reconstitute Reconstitute in appropriate solvent Evaporate->Reconstitute

Caption: Bligh-Dyer extraction workflow.

In-Depth Protocol: Bligh-Dyer Method

This protocol is adapted for a 1 mL liquid sample.[4][5]

  • Sample Preparation: Place 1 mL of the liquid sample (e.g., plasma, serum, or cell suspension) into a glass centrifuge tube.

  • Initial Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 10-15 minutes to ensure thorough homogenization and lipid solubilization.

  • Phase Separation Induction:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another minute.

  • Phase Separation: Centrifuge the mixture at approximately 1000 x g for 5 minutes at room temperature to facilitate the separation of the two phases. A protein disk may form at the interface.

  • Lipid Collection: Carefully aspirate the upper aqueous layer and discard it. Using a Pasteur pipette, collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform from the collected phase under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol or isopropanol).

The Matyash Method: A Safer and Potentially More Reproducible Alternative

The Matyash method, developed as a "greener" alternative to halogenated solvent-based extractions, utilizes methyl-tert-butyl ether (MTBE) in place of chloroform.[6] This substitution not only reduces the toxicity of the procedure but has also been shown in several studies to offer advantages in terms of extraction efficiency and reproducibility for a broad range of lipids.

Principle of the Matyash Method

Similar to the Bligh-Dyer method, the Matyash method employs a ternary solvent system, in this case, MTBE, methanol, and water. The key difference lies in the physical properties of MTBE. It is less dense than water, resulting in the lipid-containing organic phase forming the upper layer during phase separation.[2][6] This can simplify the collection of the lipid extract and minimize contamination from the protein interface.

Experimental Workflow: Matyash

Matyash_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_downstream Downstream Processing Sample 10 µL Sample (e.g., plasma) Add_MeOH Add 400 µL Ice-cold Methanol Sample->Add_MeOH Add_MTBE Add 500 µL MTBE Add_MeOH->Add_MTBE Vortex_Sonicate Vortex (10s) & Sonicate (1h) Add_MTBE->Vortex_Sonicate Add_H2O Add 500 µL Water Vortex_Sonicate->Add_H2O Centrifuge Centrifuge (e.g., 10,000 x g, 10 min) Add_H2O->Centrifuge Collect_Upper Collect Upper (MTBE) Phase Centrifuge->Collect_Upper Evaporate Evaporate Solvent Collect_Upper->Evaporate Reconstitute Reconstitute in appropriate solvent Evaporate->Reconstitute

Caption: Matyash extraction workflow.

In-Depth Protocol: Matyash Method

This protocol is a scaled-down version suitable for small sample volumes like 10 µL of plasma.[7]

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Initial Extraction: Add 400 µL of ice-cold methanol.

  • Homogenization: Add 500 µL of MTBE. Vortex for 10 seconds and then sonicate for 1 hour in a cold water bath.

  • Phase Separation Induction: Add 500 µL of deionized water to induce phase separation.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Lipid Collection: Carefully collect the upper MTBE phase containing the lipids.

  • Drying: Evaporate the MTBE under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your analytical platform.

Head-to-Head Comparison: Reproducibility of 14:0 Lyso PC Extraction

While both methods are capable of extracting a broad range of lipids, their performance can differ, particularly for more polar species like Lyso PCs.

FeatureBligh-Dyer MethodMatyash Method
Principle Biphasic liquid-liquid extraction using chloroform, methanol, and water.[1]Biphasic liquid-liquid extraction using MTBE, methanol, and water.
Primary Solvents Chloroform, Methanol, WaterMethyl-tert-butyl ether (MTBE), Methanol, Water
Safety Profile Utilizes chloroform, a toxic and carcinogenic halogenated solvent.Employs MTBE, which is considered a safer alternative to chloroform.[8]
Phase Separation Lipid-containing organic phase is the lower layer.[1]Lipid-containing organic phase is the upper layer.[2]
Reproducibility Generally considered reproducible, but can be influenced by sample lipid content.[9] Some studies show lower reproducibility compared to Matyash.[10][11]Often demonstrates higher reproducibility than the Bligh-Dyer method.[10][11]
Efficiency for Polar Lipids The original method can be inefficient for highly polar lysophospholipids.[12] Modifications, such as acidification, can improve recovery.Generally shows good to superior extraction efficiency for a wide range of lipids, including polar species.[7][13]
Insights from Experimental Data

Several studies have directly compared the Bligh-Dyer and Matyash methods, providing valuable insights into their relative performance.

  • A study comparing modified Matyash and Bligh-Dyer methods found that the modified Matyash method yielded a higher number of peaks and putatively annotated metabolites.[10][11] Crucially, the reproducibility of the modified Matyash method was higher in 8 out of 12 datasets compared to the Bligh-Dyer method, as indicated by a lower mean relative standard deviation (mRSD) of peak intensities.[10][11]

  • Another investigation noted that the Matyash method provided lower extracted peak areas for polar lipid species like LPCs compared to the Bligh-Dyer method in some instances.[8] However, it's important to consider that extraction efficiency can be highly dependent on the specific sample matrix and the exact protocol variations used.

  • For the extraction of polar metabolites in general, the Bligh-Dyer method has been shown to outperform the Matyash method in terms of sensitivity.[13][14] This suggests a potential trade-off, where the Bligh-Dyer method might be more sensitive for certain polar molecules, while the Matyash method offers better overall reproducibility for a broader lipid profile.

  • It is a known limitation of the original Bligh-Dyer method that it is not optimal for the extraction of more hydrophilic lysophospholipids.[12] This is a critical consideration for studies focusing on 14:0 Lyso PC.

Senior Application Scientist's Recommendation

For research where the primary endpoint is the highly reproducible quantification of 14:0 Lyso PC, the Matyash method is generally the recommended starting point. The evidence suggests that it often provides superior reproducibility, which is a cornerstone of robust scientific inquiry.[10][11] The improved safety profile and the practical advantage of having the lipid-containing phase as the upper layer further support its selection.

However, the "best" method is always context-dependent. For instance, if a laboratory has a long-established and well-validated Bligh-Dyer protocol with stringent quality control measures, and historical data has been generated using this method, continuing with a consistent protocol may be justifiable. In such cases, it is crucial to be aware of the potential for lower recovery of Lyso PCs and to consider protocol modifications, such as acidification, to enhance the extraction of these more polar lipids.

Ultimately, for any critical application, it is strongly advised to perform an in-house validation of both methods with your specific sample matrix and analytical platform. This empirical approach will provide the most definitive data on which method delivers the optimal balance of recovery and reproducibility for 14:0 Lyso PC in your experimental system.

References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
  • Extraction of Lipids in Solution by the Method of Bligh & Dyer. (n.d.). Retrieved from [Link]

  • Sostare, E., O'Gorman, A., O'Brien, R., Little, D., & Theodoridis, G. (2018). Comparison of modified Matyash method to conventional solvent systems for polar metabolite and lipid extractions. Metabolomics, 14(12), 166.
  • Bligh and Dyer Lipid Extraction Method | PDF | Mass Spectrometry | Scientific Techniques. (n.d.). Retrieved from [Link]

  • Lipid extraction from plant leaves (Bligh and Dyer's method). (n.d.). ResearchGate. Retrieved from [Link]

  • Wong, M. W., Braidy, N., Pickford, R., & Sachdev, P. S. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology, 10, 73.
  • Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytical and bioanalytical chemistry, 410(24), 6211–6220.
  • Comparison of modified Matyash method to conventional solvent systems for polar metabolite and lipid extractions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipid extraction procedure using the modified Matyash method. This... - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds | Journal of Proteome Research. (2024, February 6). Retrieved from [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC. (2018, August 8). Retrieved from [Link]

  • Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds - MDC Repository. (2024, February 6). Retrieved from [Link]

  • Advances in Lipid Extraction Methods—A Review - MDPI. (2021, December 20). Retrieved from [Link]

  • Sample Preparation for Plasma Lipidomics Using MTBE Solvent System - YouTube. (2023, March 9). Retrieved from [Link]

  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287.
  • Liquid samples (bligh and dyer) - Cyberlipid. (n.d.). Retrieved from [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023, September 9). Retrieved from [Link]

  • Comparison of extraction methods using the sum of peak intensities of... - ResearchGate. (n.d.). Retrieved from [Link]

  • A RAPID METHOD OF TOTAL LIPID EXTRACTION AND PURIFICATION - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC. (n.d.). Retrieved from [Link]

  • Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard - Nov 24 2016 - Chromatography Today. (2016, November 24). Retrieved from [Link]

  • Living Off the Fat of the Land: Lipid Extraction Methods | LCGC International. (2020, November 12). Retrieved from [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies - National Institute of Standards and Technology. (2018, December 11). Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Ce - Longdom Publishing. (2015, June 5). Retrieved from [Link]

  • “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - MDPI. (2017, March 27). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Myristoyllysophosphatidylcholine (LPC 14:0)

Part 1: Executive Safety Assessment Myristoyllysophosphatidylcholine (LPC 14:0) is often miscategorized in laboratory settings.[1] While many Safety Data Sheets (SDS) classify the pure powder as "Not a hazardous substanc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Myristoyllysophosphatidylcholine (LPC 14:0) is often miscategorized in laboratory settings.[1] While many Safety Data Sheets (SDS) classify the pure powder as "Not a hazardous substance" under GHS standards, this classification ignores its potent biological activity and environmental impact.

The Scientific Reality: LPC 14:0 is a lysophospholipid surfactant .[1] Unlike neutral lipids (like DPPC), LPC 14:0 acts as a detergent. At critical micelle concentrations (CMC), it solubilizes cell membranes, leading to rapid hemolysis (rupture of red blood cells) and cytotoxicity.[1] Furthermore, it is classified as WGK 3 (Highly Hazardous to Water) in several jurisdictions due to its ability to disrupt aquatic respiratory membranes.[1]

Core Directive: Under no circumstances should LPC 14:0 (solid or liquid) be disposed of via sanitary sewer systems (sink drains).[1]

Part 2: Physicochemical & Hazard Profile

Use this data to populate internal waste manifests.[1]

PropertySpecificationOperational Implication
CAS Number 20559-16-4Unique identifier for waste tagging.[1]
Chemical Nature Zwitterionic SurfactantForms micelles; foams heavily if agitated during spills.[1]
Water Hazard Class WGK 3 (Severe Hazard)Strict prohibition on sink disposal.[1]
Biological Activity Hemolytic / ApoptoticTreat as bio-active; avoid contact with mucous membranes.[1]
Common Solvents Chloroform, Methanol, PBSSolvent dictates the primary waste stream.
Part 3: Disposal Decision Logic

The following workflow illustrates the decision-making process for disposing of LPC 14:0 based on its physical state and solvent matrix.

LPC_Disposal_Flow Start START: Identify Waste Form State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid Solution Start->State_Liquid Bin_Solid Solid Chemical Waste (Tag: Organic Solid, Toxic to Aquatic Life) State_Solid->Bin_Solid Sealed Container Check_Solvent Identify Solvent Matrix State_Liquid->Check_Solvent Solvent_Organic Organic Solvent (Chloroform/Methanol) Check_Solvent->Solvent_Organic >5% Organic Solvent_Aqueous Aqueous Buffer (PBS/Media/Water) Check_Solvent->Solvent_Aqueous <5% Organic Bin_Halogen Halogenated Waste Stream (Do NOT mix with Acids) Solvent_Organic->Bin_Halogen Contains Chloroform/DCM Bin_NonHalogen Non-Halogenated Organic Waste Solvent_Organic->Bin_NonHalogen Methanol/Ethanol Only Bin_Aq_Chem Aqueous Chemical Waste (Do NOT Pour Down Sink) Solvent_Aqueous->Bin_Aq_Chem Trace Lipid Hazard

Figure 1: Decision tree for segregating LPC 14:0 waste streams.[1] Note that "Aqueous" streams are diverted from the sink due to WGK 3 status.

Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Powder)

Scenario: Expired lyophilized powder or contaminated weighing boats.[1]

  • Containment: Do not sweep dry powder into general trash.[1] The dust is a respiratory irritant (surfactant).

  • Packaging: Place the original vial or contaminated debris into a clear, sealable secondary bag (e.g., Ziploc) or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "Myristoyllysophosphatidylcholine (Lipid Surfactant)."[1]

    • Hazard Checkbox: Toxic to Aquatic Life / Irritant.[1]

  • Disposal: Route to Solid Chemical Waste Incineration .

Protocol B: Organic Solutions (Lipid Extracts)

Scenario: LPC dissolved in Chloroform:Methanol (2:1) for stock storage.[1]

  • Segregation:

    • If Chloroform/Dichloromethane is present: Halogenated Waste .[1]

    • If Methanol/Ethanol only: Non-Halogenated Flammable Waste .[1]

  • Compatibility Check: CRITICAL. Do not mix lipid extracts with strong acids or oxidizers in the waste carboy.[1] Lysophospholipids can hydrolyze, and mixed organic waste streams can pressurize if incompatible reagents are added.

  • Vessel: Use amber glass or HDPE carboys compatible with the solvent.[1]

Protocol C: Aqueous Solutions (Cell Media/Buffers)

Scenario: 100 µM LPC in PBS used for cell stimulation.

The Common Mistake: Researchers often pour this down the sink because "it's just biological media."[1] The Correction: Because LPC is a surfactant and WGK 3, it must be collected.

  • Deactivation (Optional but Recommended): If the solution contains biological pathogens and LPC, autoclave the waste first. LPC is heat stable, but this kills the pathogens.

  • Collection: Pour into a carboy designated for "Aqueous Chemical Waste with Surfactants."

  • Foam Control: Aqueous LPC solutions foam aggressively when poured.[1]

    • Technique: Tilt the waste container and pour slowly down the side wall to minimize agitation.

    • Additive: If the waste container is foaming over, add a small volume of Ethanol (if permitted by your waste stream) to break the foam.

Part 5: Emergency Spill Management

LPC 14:0 spills present a unique challenge: Slippage and Foam. [1]

Spill_Response Step1 1. Secure Area (High Slip Hazard) Step2 2. Absorb Liquid (Do NOT wipe - Blot) Step1->Step2 PPE: Gloves/Goggles Step3 3. Solvent Wash (Ethanol/Isopropanol) Step2->Step3 Remove Bulk Lipid Step4 4. Final Clean (Water) Step3->Step4 Solubilize Residue

Figure 2: Step-by-step spill response emphasizing the removal of lipid residues.

Spill Protocol:

  • Do not add water immediately. Adding water to a concentrated LPC spill will create a massive volume of slippery foam that is difficult to contain.[1]

  • Blotting: Cover the spill with dry paper towels or absorbent pads.[1] Allow the liquid to wick up.

  • Solubilization: Once the bulk liquid is removed, wipe the surface with 70% Ethanol or Isopropanol .[1] The alcohol solubilizes the lipid and prevents foaming.

  • Disposal: Place all contaminated absorbents into a Solid Chemical Waste bag.

Part 6: References
  • Avanti Polar Lipids. (2025). Safety Data Sheet: 14:0 Lyso PC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 108226, Myristoyllysophosphatidylcholine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria - Aquatic Toxicity. WGK Classification Standards.[1] Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Myristoyllysophosphatidylcholine

For the modern researcher, Myristoyllysophosphatidylcholine is a valuable tool, a lysophospholipid that plays a role in cell signaling and membrane research. As with any laboratory reagent, a thorough understanding of it...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, Myristoyllysophosphatidylcholine is a valuable tool, a lysophospholipid that plays a role in cell signaling and membrane research. As with any laboratory reagent, a thorough understanding of its properties and the requisite safety protocols is paramount to not only ensuring accurate experimental outcomes but also to maintaining a safe and compliant laboratory environment. This guide provides essential, field-tested information for the safe handling, use, and disposal of Myristoyllysophosphatidylcholine, grounded in established safety protocols and a deep understanding of the causality behind these recommendations.

I. Hazard Assessment and Triage: Understanding the Nature of Myristoyllysophosphatidylcholine

Myristoyllysophosphatidylcholine, in its solid form, is typically a white crystalline solid.[1] While it is not classified as a hazardous substance according to most safety data sheets, it is crucial to treat all laboratory chemicals with a degree of caution.[2][3][4] The primary risks associated with handling this compound in its powdered form are inhalation of dust and direct contact with skin and eyes.[5][6] When in solution, the primary concern shifts to potential splashes.[7]

A comprehensive hazard assessment is the foundational step in any laboratory workflow. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a workplace hazard assessment to determine the necessary Personal Protective Equipment (PPE).[8][9]

Key Hazard Considerations:

  • Physical Form: Solid (powder) or liquid (solution).

  • Route of Exposure: Inhalation, skin contact, eye contact.

  • Quantity Handled: Small (milligrams) to larger (grams) quantities will influence the scale of required precautions.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical, task-dependent process. The following recommendations are based on a synthesis of safety data sheets for lysophosphatidylcholines and general laboratory best practices.

1. Eye and Face Protection: Shielding Against the Unforeseen

In a laboratory setting, eye protection is non-negotiable. For handling Myristoyllysophosphatidylcholine, the minimum requirement is safety glasses with side shields that conform to the ANSI Z87.1 standard.[7][10][11] This standard ensures that the eyewear has been tested for impact resistance and provides adequate protection from splashes and droplets.[10][12]

  • Causality: The side shields are critical for protecting against splashes and airborne particles that may not be directly in front of you. In the event of an accidental spill or when handling larger quantities where the risk of splashing is higher, a face shield should be worn in addition to safety glasses or goggles.[7]

2. Hand Protection: The Importance of a Reliable Barrier

Disposable nitrile gloves are the recommended choice for handling Myristoyllysophosphatidylcholine.[13][14] Nitrile offers excellent resistance to a wide range of chemicals, including oils and fats, making it a suitable material for working with lipids.[14][15][16]

  • Expert Insight: It is crucial to inspect gloves for any signs of degradation, such as cracking or swelling, before and during use.[17] The "breakthrough time," or the time it takes for a chemical to permeate the glove material, is a critical factor. For prolonged handling of Myristoyllysophosphatidylcholine solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after use.[18]

3. Body Protection: Safeguarding Against Spills and Contamination

A standard laboratory coat should be worn at all times when handling Myristoyllysophosphatidylcholine.[19] This serves to protect your skin and personal clothing from accidental spills. For tasks with a higher risk of significant splashes, a chemically resistant apron over the lab coat is advised.

  • Procedural Note: Laboratory coats should be buttoned completely and removed before leaving the laboratory to prevent the spread of any potential contaminants to common areas.

4. Respiratory Protection: Mitigating Inhalation Risks

When handling the powdered form of Myristoyllysophosphatidylcholine, especially in larger quantities or in areas with poor ventilation, a respirator may be necessary to prevent inhalation of airborne particles.[5] An N95 dust mask is generally sufficient for nuisance dusts.[18]

  • Regulatory Context: OSHA's Respiratory Protection Standard (29 CFR 1910.134) requires that employers establish a respiratory protection program if respirators are necessary to protect the health of employees.[8]

Table 1: Summary of Recommended PPE for Handling Myristoyllysophosphatidylcholine

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing PowderSafety glasses with side shields (ANSI Z87.1)Nitrile glovesLab coatN95 dust mask (if not in a ventilated enclosure)
Preparing SolutionsSafety glasses with side shields or gogglesNitrile glovesLab coatNot generally required
Handling SolutionsSafety glasses with side shieldsNitrile glovesLab coatNot generally required
Large-Scale OperationsGoggles and face shieldChemical-resistant nitrile glovesLab coat and chemical-resistant apronAs determined by hazard assessment
III. Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

A. Handling and Preparation Protocol

  • Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area for handling Myristoyllysophosphatidylcholine.

  • Weighing (Powder): Whenever possible, weigh the powdered compound in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solubilization: When preparing solutions, add the solvent to the powdered Myristoyllysophosphatidylcholine slowly to avoid splashing.

  • Work Area Maintenance: Keep the work area clean and uncluttered. In the event of a spill, it will be easier and safer to decontaminate a well-organized space.

B. Spill Decontamination

In the event of a spill, prompt and proper decontamination is crucial.

  • Alerting Personnel: Immediately alert others in the vicinity of the spill.

  • Donning PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, contain the spill using absorbent materials such as spill pillows or pads, working from the outside in.[20][21]

  • Cleanup (Solid Spill): For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.[4]

  • Cleanup (Liquid Spill): Absorb the liquid with an inert material and place it in a sealed container for disposal.[22]

  • Surface Decontamination: Clean the spill area with a suitable laboratory detergent and water.[23][24]

C. Disposal Plan

Myristoyllysophosphatidylcholine is generally not considered hazardous waste.[25][26][27] However, all chemical waste disposal must comply with local, state, and federal regulations.

  • Segregation: Do not mix non-hazardous chemical waste with hazardous waste streams.[26]

  • Solid Waste: Unused Myristoyllysophosphatidylcholine powder and contaminated consumables (e.g., gloves, weigh boats) should be placed in a clearly labeled, sealed container for solid waste disposal.

  • Liquid Waste: Aqueous solutions of Myristoyllysophosphatidylcholine can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater authority's guidelines.[25]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal. The defaced or labeled "empty" container can then be disposed of in the regular trash.[28]

IV. Workflow Diagrams

The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for handling and disposal.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_enhancements Enhanced Precautions Start Start: Handling Myristoyllysophosphatidylcholine Assess_Form Assess Physical Form (Solid or Liquid) Start->Assess_Form Assess_Quantity Assess Quantity (Small or Large Scale) Assess_Form->Assess_Quantity Respiratory_Protection Respiratory Protection: N95 Dust Mask (if handling powder outside of ventilated enclosure) Assess_Form->Respiratory_Protection Solid Eye_Protection Eye Protection: ANSI Z87.1 Safety Glasses with Side Shields Assess_Quantity->Eye_Protection Hand_Protection Hand Protection: Nitrile Gloves Assess_Quantity->Hand_Protection Body_Protection Body Protection: Lab Coat Assess_Quantity->Body_Protection Face_Shield Add Face Shield Assess_Quantity->Face_Shield Large Scale/ Splash Risk Chem_Gloves Use Chemical-Resistant Nitrile Gloves Assess_Quantity->Chem_Gloves Large Scale/ Prolonged Contact Apron Add Chemical-Resistant Apron Assess_Quantity->Apron Large Scale/ Splash Risk Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol Start Begin Work Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Work_Area Prepare Designated Work Area Don_PPE->Prepare_Work_Area Handle_Compound Handle Compound (Weigh/Solubilize) Prepare_Work_Area->Handle_Compound Spill Spill Occurs Handle_Compound->Spill Segregate_Waste Segregate Waste (Solid vs. Liquid) Handle_Compound->Segregate_Waste Alert_Evacuate Alert Others & Evacuate Area if Necessary Spill->Alert_Evacuate Contain_Spill Contain Spill Alert_Evacuate->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Decontaminate->Segregate_Waste Dispose of Cleanup Materials Dispose_Solid Dispose of Solid Waste in Labeled Container Segregate_Waste->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste per Institutional Guidelines Segregate_Waste->Dispose_Liquid Dispose_Containers Dispose of Triple-Rinsed Empty Containers Segregate_Waste->Dispose_Containers

Caption: Handling and Disposal Workflow for Myristoyllysophosphatidylcholine.

By adhering to these guidelines, researchers can confidently and safely work with Myristoyllysophosphatidylcholine, ensuring both personal safety and the integrity of their research.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved February 23, 2026, from [Link]

  • What Does ANSI Z87.1 Certified Mean? (2021, October 18). Safety Glasses USA. Retrieved February 23, 2026, from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia. Retrieved February 23, 2026, from [Link]

  • ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses. (2026, February 3). The ANSI Blog. Retrieved February 23, 2026, from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Formaspace. Retrieved February 23, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno. Retrieved February 23, 2026, from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved February 23, 2026, from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). Journal of Research in Health Sciences. Retrieved February 23, 2026, from [Link]

  • Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot. Retrieved February 23, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved February 23, 2026, from [Link]

  • Eye & Face Protection. (2026, February 7). International Safety Equipment Association. Retrieved February 23, 2026, from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved February 23, 2026, from [Link]

  • ANSI/ISEA Z87.1-2020. (2024, February 21). NIOSH PPE-Info. Retrieved February 23, 2026, from [Link]

  • American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. (n.d.). Shannon Optical. Retrieved February 23, 2026, from [Link]

  • Non-Hazardous Laboratory Waste. (n.d.). University of York. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet: L-α-Lysophosphatidylcholine. (n.d.). AFG Bioscience LLC. Retrieved February 23, 2026, from [Link]

  • Are Nitrile Gloves Oil Resistant? (2025, September 12). AIBON SAFETY. Retrieved February 23, 2026, from [Link]

  • Nitrile Gloves: Chemical Resistance Focus. (2025, September 5). INTCO Medical. Retrieved February 23, 2026, from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University. Retrieved February 23, 2026, from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved February 23, 2026, from [Link]

  • Glove Chemical Resistance Table. (n.d.). Pro-Val. Retrieved February 23, 2026, from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved February 23, 2026, from [Link]

  • Guide for Chemical Spill Response. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 23, 2026, from [Link]

  • 1-Myristoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved February 23, 2026, from [Link]

  • Are Nitrile Gloves Chemical Resistant. (2024, June 5). Hebei Titans Hongsen Medical Technology Co., Ltd. Retrieved February 23, 2026, from [Link]

  • Material Safety Data Sheet. (2020, December 7). Kao Chemicals. Retrieved February 23, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristoyllysophosphatidylcholine
Reactant of Route 2
Reactant of Route 2
Myristoyllysophosphatidylcholine
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